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  • Product: methyl 2-phenylmorpholine-3-carboxylate
  • CAS: 50784-55-9

Core Science & Biosynthesis

Foundational

chemical properties of methyl 2-phenylmorpholine-3-carboxylate

Executive Summary & Pharmacological Context[1][2][3][4][5] Methyl 2-phenylmorpholine-3-carboxylate is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of nor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5]

Methyl 2-phenylmorpholine-3-carboxylate is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs). Structurally analogous to phenmetrazine and phendimetrazine , this molecule contains a morpholine core with vicinal substitution at the C2 and C3 positions.

The presence of the C3-carboxylate moiety offers a versatile handle for divergent synthesis, allowing researchers to modulate lipophilicity and metabolic stability. Unlike simple phenylmorpholines, the ester functionality introduces electronic withdrawal on the amine and steric bulk that significantly influences the binding affinity at monoamine transporters.

Key Applications:

  • Precursor Synthesis: Direct precursor to 2-phenylmorpholine-3-methanol and related CNS-active agents.

  • Stereochemical Probes: Used to determine the active binding conformation of morpholine-based ligands.

  • Fragment-Based Drug Design (FBDD): A high-value fragment for exploring the S1' pocket of various proteases and kinases.

Physicochemical Profile

The following data summarizes the core properties of the molecule. Note that the stereochemistry (cis/trans) significantly alters the physical behavior, particularly solubility and crystal packing.

PropertyValue / DescriptionNote
IUPAC Name Methyl 2-phenylmorpholine-3-carboxylate
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Predicted LogP 0.9 – 1.4Stereoisomer dependent
pKa (Conjugate Acid) ~7.2 – 7.8Lower than morpholine (8.[1]3) due to ester EWG
H-Bond Donors 1 (NH)
H-Bond Acceptors 4 (N, Ether O, Ester O, Carbonyl O)
Rotatable Bonds 3Phenyl rotation, Ester rotation
Topological Polar Surface Area ~48 ŲGood BBB permeability predicted

Stereochemical Analysis: The Critical Variable

The biological activity of 2,3-disubstituted morpholines is strictly governed by their stereochemistry. This molecule possesses two chiral centers (C2 and C3), leading to four possible stereoisomers: two cis enantiomers and two trans enantiomers.

Cis vs. Trans Assignment

Distinguishing between the cis and trans diastereomers is a mandatory quality control step. This is best achieved using 1H NMR coupling constants (


) .
  • Cis-Isomer (2R,3R / 2S,3S):

    • The protons at C2 and C3 are in a synclinal (gauche) relationship in the chair conformation.

    • Coupling Constant (

      
      ):  Typically 3.0 – 5.0 Hz .
      
    • Thermodynamics: Often the kinetic product in cyclization reactions, but can be less stable than trans due to 1,3-diaxial interactions depending on N-substitution.

  • Trans-Isomer (2R,3S / 2S,3R):

    • The protons at C2 and C3 are in an antiperiplanar relationship (assuming a chair conformation where substituents are equatorial).

    • Coupling Constant (

      
      ):  Typically 9.0 – 11.0 Hz .
      
    • Thermodynamics: Generally the thermodynamic product if equilibration is allowed, as bulky groups (Ph, COOMe) prefer equatorial positions.

Technical Insight: In NDRI development, the (2S,3S)-configuration (cis) is frequently associated with higher potency in phenmetrazine analogs. Therefore, stereoselective synthesis is preferred over racemic resolution.

Synthetic Protocols

We present a modular, self-validating synthesis route starting from chiral amino acid precursors. This "Serine Route" allows for the retention of chirality at the C3 position.

Pathway: The Modified Serine-Phenacyl Strategy

This method utilizes L-Serine methyl ester to establish the C3 stereocenter and the morpholine nitrogen.

Reagents:

  • L-Serine methyl ester hydrochloride

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Sodium Borohydride (

    
    ) or L-Selectride (for stereocontrol)
    
  • Trifluoroacetic acid (TFA) / Triethylsilane (

    
    ) or 
    
    
    

Step-by-Step Protocol:

  • N-Alkylation:

    • Dissolve L-Serine methyl ester HCl (1.0 eq) and

      
       (2.5 eq) in DCM at 0°C.
      
    • Add 2-Bromoacetophenone (1.0 eq) dropwise. Stir at RT for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of bromide. Product: N-(2-oxo-2-phenylethyl)-L-serine methyl ester.

  • Diastereoselective Reduction:

    • Dissolve the ketone intermediate in Methanol at -78°C.

    • Add

      
       (1.5 eq) slowly. (Note: Using bulky hydrides like L-Selectride can favor the syn-alcohol).
      
    • Quench with saturated

      
      . Extract and purify.
      
    • Result: A mixture of diastereomeric diols (N-(2-hydroxy-2-phenylethyl)-L-serine methyl ester).

  • Cyclodehydration (Morpholine Formation):

    • Treat the diol intermediate with concentrated

      
       at 0°C or use Mitsunobu conditions (
      
      
      
      , DIAD) for milder closure.
    • Mechanism:[2][3][4][5] Intramolecular etherification.

    • Validation: Check MS for M+H (222.1). Check NMR

      
       to determine cis/trans ratio.
      
Visualization: Synthesis Workflow

Synthesis cluster_check Quality Control Serine L-Serine Methyl Ester (Chiral Pool) Intermediate1 N-Alkylated Ketone (Intermediate) Serine->Intermediate1 N-Alkylation (Et3N) Phenacyl 2-Bromoacetophenone Phenacyl->Intermediate1 Diol Amino-Diol (Diastereomers) Intermediate1->Diol Stereoselective Red. Reduction Reduction (NaBH4 / Selectride) Target Methyl 2-phenylmorpholine- 3-carboxylate Diol->Target Intramolecular Etherification Cyclization Cyclization (Acid / Mitsunobu) NMR 1H NMR (J-coupling check) Target->NMR

Figure 1: Synthetic workflow utilizing the chiral pool strategy (Serine route) to access the target scaffold.

Chemical Reactivity & Derivatization

The scaffold presents three distinct vectors for chemical modification, enabling the generation of diverse libraries.

The Reactivity Tree
  • Secondary Amine (

    
    ):  The most nucleophilic site.
    
    • Reactions: Reductive amination (with aldehydes), Alkylation (with alkyl halides), Amidation.

    • Utility: Tuning the pKa and BBB permeability. Methylation here yields the phendimetrazine analog.[1]

  • Methyl Ester (

    
    ):  Electrophilic carbonyl.
    
    • Reactions: Hydrolysis (to acid), Reduction (to primary alcohol), Grignard addition (to tertiary alcohol).

    • Utility: The acid can be coupled to amines to form peptidomimetics; the alcohol is a precursor to ether-linked analogs.

  • Phenyl Ring (

    
    ):  Aromatic system.
    
    • Reactions: Electrophilic Aromatic Substitution (Halogenation, Nitration) - Note: Usually best to substitute the phenyl ring BEFORE morpholine synthesis to avoid side reactions.

Visualization: Divergent Synthesis

Reactivity Core Methyl 2-phenylmorpholine- 3-carboxylate AmineDeriv N-Alkyl Derivatives (NDRI Potency) Core->AmineDeriv Reductive Amination (R-CHO / NaBH(OAc)3) AcidDeriv Carboxylic Acid (Peptidomimetics) Core->AcidDeriv Hydrolysis (LiOH / THF:H2O) AlcDeriv Hydroxymethyl Analog (Metabolic Stability) Core->AlcDeriv Reduction (LiAlH4)

Figure 2: Divergent synthetic pathways for lead optimization starting from the core ester scaffold.

References

  • PubChem. Methyl 2-phenylmorpholine-3-carboxylate | C12H15NO3.[6] National Library of Medicine. Available at: [Link]

  • Sladojevich, F., et al. (2013). Stereoselective Synthesis of Morpholine-3-carboxylic Acid Derivatives. Russian Journal of Organic Chemistry / ResearchGate. Available at: [Link]

  • Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. US Patent 20130203752A1.
  • Kratochvil, J., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Available at: [Link]

  • ChemRxiv. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

Sources

Exploratory

methyl 2-phenylmorpholine-3-carboxylate CAS number and safety data

An In-Depth Technical Guide to Methyl 2-Phenylmorpholine-3-carboxylate (CAS: 50784-55-9) For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-phenylmorpholine-3-carboxylate is a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-Phenylmorpholine-3-carboxylate (CAS: 50784-55-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenylmorpholine-3-carboxylate is a heterocyclic organic compound belonging to the substituted phenylmorpholine class. This scaffold is of significant interest in medicinal chemistry and pharmacology due to its structural relationship to known psychoactive compounds and central nervous system (CNS) stimulants. The parent compound, 2-phenylmorpholine, and its derivatives, such as phenmetrazine, are recognized as potent norepinephrine-dopamine releasing agents (NDRAs)[1]. Consequently, molecules built upon this framework are actively investigated for their potential to modulate monoamine neurotransmitter systems.

This guide provides a comprehensive overview of methyl 2-phenylmorpholine-3-carboxylate, consolidating its identification, physicochemical properties, a detailed analysis of its likely safety profile based on structural analogs, and its potential applications within the field of drug discovery. The presence of the methyl carboxylate group at the 3-position distinguishes this molecule from classic stimulants like phenmetrazine (3-methyl-2-phenylmorpholine), suggesting a potentially different pharmacokinetic and pharmacodynamic profile that warrants careful investigation[2][3].

Part 1: Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. Methyl 2-phenylmorpholine-3-carboxylate is cataloged under CAS Number 50784-55-9. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 50784-55-9ChemShuttle[4], PubChem[5]
IUPAC Name methyl 2-phenylmorpholine-3-carboxylatePubChem[5]
Synonyms 2-Phenyl-morpholine-3-carboxylic acid methyl esterPubChem[5]
Molecular Formula C₁₂H₁₅NO₃ChemShuttle[4], PubChem[5]
Molecular Weight 221.25 g/mol ChemShuttle[4], PubChem[5]
Purity ≥95% (as typically supplied for R&D)ChemShuttle[4]
Recommended Storage 2-8°CChemShuttle[4]
SMILES COC(=O)C1C(OCCN1)C2=CC=CC=C2ChemShuttle[4], PubChem[5]
InChIKey HZWHDMCEMDPHNT-UHFFFAOYSA-NPubChem[5]

Part 2: Safety and Handling (Hazard Analysis Based on Structural Analogs)

It is imperative to handle this compound as potentially hazardous and to use full personal protective equipment (PPE) until empirical data becomes available.

Potential GHS Hazard Classification
Pictogram(s)Signal WordPotential Hazard Statements


ngcontent-ng-c1989010908="" class="ng-star-inserted">
Danger / Warning H302: Harmful if swallowed.[7] H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[6][9] H319: Causes serious eye irritation.[9] H331/H335: Toxic if inhaled / May cause respiratory irritation.[7][8] H225/H226: Highly flammable liquid and vapour / Flammable liquid and vapour.[6][7]
Recommended Precautionary Measures
  • Prevention (P2XX):

    • P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[6][7]

    • P260/P261: Do not breathe dust/fume/gas/mist/vapors/spray.[6]

    • P264: Wash skin thoroughly after handling.[9]

    • P270: Do not eat, drink or smoke when using this product.[6]

    • P271: Use only outdoors or in a well-ventilated area.[8]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6][9]

  • Response (P3XX):

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[8]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

    • P310: Immediately call a POISON CENTER or doctor.[6]

  • Storage (P4XX):

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]

    • P405: Store locked up.

  • Disposal (P5XX):

    • P501: Dispose of contents/container to an approved waste disposal plant.[8]

Experimental Workflow: Emergency Response Protocol

G cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Follow-up Inhalation Inhalation Action_Inhale Move to Fresh Air Provide Oxygen/CPR if needed Inhalation->Action_Inhale Skin_Contact Skin Contact Action_Skin Remove Contaminated Clothing Rinse Skin with Water (15+ min) Skin_Contact->Action_Skin Eye_Contact Eye Contact Action_Eye Rinse Eyes with Water (15+ min) Remove Contact Lenses Eye_Contact->Action_Eye Ingestion Ingestion Action_Ingest Do NOT Induce Vomiting Rinse Mouth, Seek Medical Help Ingestion->Action_Ingest Seek_Medical Seek Immediate Medical Attention Bring SDS/Compound Info Action_Inhale->Seek_Medical Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Ingest->Seek_Medical G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (DA/NE Storage) Transporter DAT / NET Transporter Transporter->Vesicle 2. Disrupts vesicular storage DA_NE Dopamine (DA) Norepinephrine (NE) Transporter->DA_NE 3. Reverses transport (Efflux) Compound Phenylmorpholine Compound Compound->Transporter 1. Enters neuron via transporter Receptor Postsynaptic Receptors DA_NE->Receptor 4. Binds to receptors, causing signal

Caption: Proposed mechanism of action for 2-phenylmorpholine analogs.

Therapeutic Potential and the Role of the C-3 Carboxylate

The modulation of monoamine levels is a validated strategy for treating a range of CNS disorders. Patent literature describes phenylmorpholine analogs as potential treatments for obesity, drug addiction, and depression.[10]

The key differentiating feature of methyl 2-phenylmorpholine-3-carboxylate is the ester group at the C-3 position. This modification has profound implications for its potential as a drug candidate:

  • Altered Pharmacodynamics: The electron-withdrawing nature and steric bulk of the methyl carboxylate group, compared to the simple methyl group in phenmetrazine, will likely alter the molecule's affinity and efficacy at the monoamine transporters. This could fine-tune its activity, potentially reducing abuse liability while retaining therapeutic effects.

  • Prodrug Potential: The ester functionality introduces a potential site for metabolic hydrolysis by esterase enzymes in the body. This could convert the molecule into its corresponding carboxylic acid in vivo. This prodrug strategy can be used to improve bioavailability, modify duration of action, or target specific tissues.

  • Physicochemical Properties: The ester group increases the polarity of the molecule, which will affect its solubility, membrane permeability, and ability to cross the blood-brain barrier.

Part 4: Experimental Considerations

For researchers planning to work with this compound, the following considerations are critical.

Handling and Storage Protocol
  • Procurement: Source from a reputable chemical supplier that provides a certificate of analysis confirming identity and purity.

  • Receiving: Log the compound into the chemical inventory. Confirm the container is sealed and undamaged.

  • Storage: Store the container tightly closed in a refrigerator at 2-8°C, as recommended by suppliers.[4] The storage area should be secure and well-ventilated.

  • Weighing & Aliquoting: Conduct all manipulations of the solid material within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Solution Preparation: Prepare solutions in a fume hood. The choice of solvent will depend on the specific experiment, but initial solubility tests should be performed on a small scale.

  • Waste Disposal: All contaminated materials (e.g., pipette tips, vials) and unused chemical should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Diagram: General Synthetic Workflow

A plausible, high-level synthetic approach for this class of molecules often involves the cyclization of an amino alcohol with a suitable carbonyl compound, followed by functional group manipulation.

G Start Starting Materials (e.g., Amino Alcohol, Phenyl Glyoxal derivative) Step1 Step 1: Condensation & Cyclization to form Morpholine Ring Start->Step1 Intermediate1 Intermediate: 2-Phenylmorpholine-3-carboxylic acid Step1->Intermediate1 Step2 Step 2: Esterification (e.g., with Methanol and Acid Catalyst) Intermediate1->Step2 Product Final Product: Methyl 2-phenylmorpholine-3-carboxylate Step2->Product Purify Purification (e.g., Chromatography, Recrystallization) Product->Purify Analyze Analysis (NMR, MS, HPLC) Purify->Analyze

Caption: A high-level, hypothetical synthetic workflow.

Conclusion

Methyl 2-phenylmorpholine-3-carboxylate (CAS: 50784-55-9) is a research chemical with a scientifically compelling profile. It belongs to the 2-phenylmorpholine class, which is known for its CNS stimulant properties mediated by the release of dopamine and norepinephrine. While specific safety and toxicological data are lacking, a cautious approach based on structural analogs is warranted, emphasizing the use of engineering controls and appropriate PPE. The distinguishing methyl carboxylate group suggests that this molecule may possess a unique pharmacological profile, potentially serving as a valuable tool for neuroscience research or as a lead compound in the development of novel therapeutics for disorders responsive to monoamine modulation.

References

  • Methyl 2-phenylmorpholine-3-carboxylate | C12H15NO3 | CID 91828151 - PubChem. National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEETS (N-Methylmorpholine). Biosolve. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

  • Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans - NIST WebBook. National Institute of Standards and Technology. [Link]

  • 2-Phenylmorpholine - Wikipedia. Wikimedia Foundation. [Link]

  • Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis - Cheméo. Cheméo. [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents.
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC. National Center for Biotechnology Information. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. MDPI. [Link]

Sources

Foundational

The Therapeutic Potential of Methyl 2-Phenylmorpholine-3-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The morpholine ring is a versatile scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] When incorporated into a 2-phenylmorpholine framework, this privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring is a versatile scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] When incorporated into a 2-phenylmorpholine framework, this privileged structure gives rise to a class of compounds with significant activity in the central nervous system (CNS), primarily as modulators of monoamine neurotransmitters.[3][4] This technical guide delves into the therapeutic potential of a specific, yet underexplored, subclass: derivatives of methyl 2-phenylmorpholine-3-carboxylate. We will explore the synthetic rationale, key structure-activity relationships (SAR), and potential therapeutic applications of these compounds, moving from their well-established roles in CNS disorders to emerging opportunities in oncology and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic interventions.

The 2-Phenylmorpholine Core: A Foundation for CNS Activity

The parent compound, 2-phenylmorpholine, and its methylated analogue, phenmetrazine, are potent norepinephrine and dopamine releasing agents.[3] This fundamental mechanism of action has established the therapeutic utility of substituted phenylmorpholines as anorectics and treatments for Attention Deficit Hyperactivity Disorder (ADHD).[3] The introduction of a methyl 2-carboxylate group at the 3-position of the morpholine ring, creating the core structure of interest, offers a unique handle for chemical modification, allowing for the fine-tuning of physiochemical properties and biological activity.

Mechanism of Action: Monoamine Transporter Modulation

The primary molecular targets for many 2-phenylmorpholine derivatives are the transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).[4] By acting as either reuptake inhibitors or releasers at these transporters, these compounds can elevate the extracellular concentrations of their respective neurotransmitters, thereby modulating neuronal signaling.

The nature of the interaction (releaser vs. reuptake inhibitor) and the selectivity for different transporters are heavily influenced by the substitution pattern on both the phenyl and morpholine rings.[4] This provides a rich playground for medicinal chemists to design molecules with specific pharmacological profiles.

Monoamine_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Derivative Methyl 2-Phenylmorpholine-3-carboxylate Derivative DAT Dopamine Transporter (DAT) Derivative->DAT Inhibits Reuptake / Promotes Efflux NET Norepinephrine Transporter (NET) Derivative->NET Inhibits Reuptake / Promotes Efflux SERT Serotonin Transporter (SERT) Derivative->SERT Inhibits Reuptake / Promotes Efflux DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake 5HT Serotonin SERT->5HT Reuptake Postsynaptic_R Postsynaptic Receptors DA->Postsynaptic_R NE->Postsynaptic_R 5HT->Postsynaptic_R

Caption: Modulation of monoamine transporters by phenylmorpholine derivatives.

Synthetic Strategies and Derivatization

The synthesis of the methyl 2-phenylmorpholine-3-carboxylate core can be achieved through various established methods for morpholine synthesis, often starting from amino alcohols.[5] The presence of the carboxylate group provides a versatile anchor for a wide range of chemical modifications.

General Synthetic Protocol

A plausible synthetic route to the core and its derivatives is outlined below. This multi-step process allows for the introduction of diversity at key positions.

Step 1: Synthesis of the Phenylmorpholinone Intermediate A substituted phenylglycine derivative is reacted with an appropriate haloacetyl halide in the presence of a base to form an N-acyl intermediate. Intramolecular cyclization, often facilitated by a reducing agent, yields the corresponding phenylmorpholinone.

Step 2: Introduction of the Carboxylate Group The morpholinone can be carboxylated at the C3 position using a suitable carboxylating agent, such as methyl chloroformate, in the presence of a strong base.

Step 3: Reduction of the Morpholinone The ketone of the morpholinone is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

Step 4: Derivatization The resulting methyl 2-phenylmorpholine-3-carboxylate can be further modified at several positions:

  • N-alkylation/N-acylation: The morpholine nitrogen can be functionalized to modulate potency and selectivity.

  • Ester/Amide Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of esters or amides.

  • Phenyl Ring Substitution: The synthesis can begin with substituted phenylglycine derivatives to explore the effects of substituents on the phenyl ring.

Synthesis_Workflow Start Substituted Phenylglycine Derivative Step1 N-Acylation & Intramolecular Cyclization Start->Step1 Intermediate1 Phenylmorpholinone Step1->Intermediate1 Step2 Carboxylation (e.g., Methyl Chloroformate) Intermediate1->Step2 Intermediate2 Methyl 3-Oxo-2-phenyl- morpholine-3-carboxylate Step2->Intermediate2 Step3 Reduction (e.g., NaBH4) Intermediate2->Step3 Core Methyl 2-Phenylmorpholine- 3-carboxylate Step3->Core Derivatization Further Derivatization Core->Derivatization

Caption: General synthetic workflow for methyl 2-phenylmorpholine-3-carboxylate derivatives.

Therapeutic Applications in CNS Disorders

Building upon the known pharmacology of the broader phenylmorpholine class, derivatives of methyl 2-phenylmorpholine-3-carboxylate are prime candidates for the development of novel CNS therapeutics.[4]

Obesity and Appetite Suppression

The historical use of phenmetrazine as an anorectic highlights the potential of this scaffold in treating obesity.[3] By designing derivatives with potent and selective norepinephrine and/or dopamine releasing or reuptake inhibiting properties, it is possible to develop appetite suppressants with improved side-effect profiles compared to older stimulants. The carboxylate moiety can be modified to tune the pharmacokinetic properties, such as duration of action and brain penetration.

ADHD and Wakefulness-Promoting Agents

The dopaminergic and noradrenergic enhancing effects of phenylmorpholines are directly relevant to the treatment of ADHD.[3] Derivatives of methyl 2-phenylmorpholine-3-carboxylate could be developed as novel ADHD therapeutics. The structure-activity relationships for DAT and NET inhibition can be systematically explored through modification of the core structure.

Derivative Type Potential Modification Expected Impact on CNS Activity Supporting Rationale
N-Substituted Alkylation or acylation of the morpholine nitrogen.Modulation of potency and selectivity for DAT/NET/SERT.[4]The nature of the substituent on the nitrogen is a key determinant of activity in related compounds.
Amide Derivatives Conversion of the methyl ester to a diverse library of amides.Improved metabolic stability and potential for novel interactions with the target transporters.Amide functional groups can alter the hydrogen bonding capacity and overall polarity of the molecule.
Phenyl-Substituted Introduction of electron-withdrawing or -donating groups on the phenyl ring.Fine-tuning of electronic properties to enhance binding affinity and selectivity.[4]Phenyl ring substitution is a common strategy to optimize the pharmacological profile of CNS-active compounds.

Emerging Therapeutic Potential: Oncology

While the CNS applications of phenylmorpholines are well-documented, the broader morpholine scaffold is found in a number of anticancer agents.[1][6] This suggests that derivatives of methyl 2-phenylmorpholine-3-carboxylate could be explored for their potential as novel oncology therapeutics.

Kinase Inhibition

The morpholine ring is a common feature in many kinase inhibitors.[6] Its ability to form favorable interactions within the ATP-binding pocket of various kinases makes it a valuable pharmacophore. By appending appropriate pharmacophoric groups to the methyl 2-phenylmorpholine-3-carboxylate core, it may be possible to design potent and selective kinase inhibitors.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Substrate Substrate Protein ATP_Pocket->Substrate Phosphorylates Derivative Phenylmorpholine Derivative Derivative->ATP_Pocket Binds and Inhibits ATP ATP ATP->ATP_Pocket Competitive Binding Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation

Caption: Competitive inhibition of a kinase by a phenylmorpholine derivative.

Antiproliferative Activity

Several studies have reported the synthesis of morpholine-containing compounds with significant antiproliferative activity against various cancer cell lines.[1] The mechanism of action for these compounds is often multifactorial and can include induction of apoptosis and cell cycle arrest. The methyl 2-phenylmorpholine-3-carboxylate scaffold provides a novel starting point for the design of new antiproliferative agents.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized methyl 2-phenylmorpholine-3-carboxylate derivatives are dissolved in DMSO and diluted to various concentrations in culture media. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is then added to dissolve the crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.

Future Directions and Conclusion

The methyl 2-phenylmorpholine-3-carboxylate scaffold represents a promising starting point for the development of novel therapeutics. While its structural similarity to known monoamine modulators strongly suggests potential in the treatment of CNS disorders, the versatility of the morpholine ring opens up exciting possibilities in other therapeutic areas, most notably oncology.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this core structure. A comprehensive understanding of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The exploration of this chemical space is likely to yield novel drug candidates with significant therapeutic potential.

References

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

  • Substituted phenylmorpholine. Wikipedia. [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Methyl 2-phenylmorpholine-3-carboxylate. PubChem. [Link]

  • EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. National Institutes of Health. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Sources

Exploratory

structure-activity relationship of phenylmorpholine carboxylates

Technical Guide: Structure-Activity Relationship & Synthetic Utility of Phenylmorpholine Carboxylates Executive Summary This technical guide provides an in-depth analysis of Phenylmorpholine Carboxylates , a critical che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship & Synthetic Utility of Phenylmorpholine Carboxylates

Executive Summary

This technical guide provides an in-depth analysis of Phenylmorpholine Carboxylates , a critical chemical scaffold in the development of Monoamine Transporter (MAT) inhibitors and psychostimulant prodrugs. While the phenylmorpholine core (e.g., phenmetrazine) is classically known for its sympathomimetic properties via Dopamine (DAT) and Norepinephrine (NET) transporter inhibition, the carboxylate-functionalized derivatives represent a sophisticated subclass.

These carboxylate moieties—located typically at the C2/C3 ring positions or as N-carbamates—serve two primary functions in modern drug design:

  • Chiral Handles: They act as essential precursors for enzymatic kinetic resolution, enabling the isolation of enantiopure (2S,3S) or (2R,3R) isomers required for receptor selectivity.

  • Prodrug Moieties: Esterification modulates lipophilicity (LogP) and blood-brain barrier (BBB) penetration, acting as metabolic timers that release the active acid or amine in vivo.

Chemical Architecture & Stereochemical Logic

The pharmacological potency of phenylmorpholines is governed by the spatial arrangement of the phenyl ring relative to the nitrogen lone pair. The introduction of a carboxylate group adds a layer of steric and electronic complexity.

The Scaffold

The core structure consists of a morpholine ring substituted with a phenyl group and a carboxylate ester.[1]

  • C2-Carboxylates: Often precursors to "reboxetine-like" ethers. The carboxylate at C2 creates a chiral center adjacent to the oxygen, influencing ring conformation (chair vs. boat).

  • C3-Carboxylates: Analogous to amino acid derivatives (phenylalanine cyclization). These often target NMDA receptors or act as conformationally restricted GABA analogues.

Stereochemical Imperative

For MAT inhibitors, the spatial orientation is non-negotiable.

  • (+)-(2S,3S)-Configuration: Generally exhibits potent DAT/NET inhibition (Stimulant profile).

  • (-)-(2R,3R)-Configuration: Often shows reduced potency or altered selectivity profiles.

SAR Insight: The carboxylate group at C2 is bulky. In the cis-configuration relative to the phenyl group, it forces the morpholine ring into a specific chair conformation that maximizes overlap with the transporter's orthosteric binding site.

Structure-Activity Relationship (SAR) Profiling

The following SAR analysis deconstructs the molecule into three "Zones of Modification."

Zone A: The Carboxylate Ester (The "Warhead")

The nature of the ester group (


) on the carboxylate (

) dictates bioavailability and metabolic half-life.
  • Methyl/Ethyl Esters: High enzymatic lability. Rapidly hydrolyzed by plasma esterases to the free acid (often inactive at MATs due to zwitterionic character), making them short-acting agents or "soft drugs."

  • Isopropyl/tert-Butyl Esters: Steric bulk retards hydrolysis, extending duration of action and increasing lipophilicity for better CNS penetration.

  • Bioisosteres: Replacement of

    
     with oxadiazoles preserves the H-bond acceptor capability while preventing hydrolysis, often retaining high affinity.
    
Zone B: The Phenyl Ring Substituents

Modifications here tune the DAT vs. SERT selectivity ratio.

  • 3,4-Dichloro substitution: Shifts selectivity towards SERT (Serotonin Transporter), reducing abuse potential (similar to sertraline).

  • 4-Methyl/Ethyl: Increases DAT selectivity (Stimulant potency).

  • Ortho-substitution: Steric clash with the carboxylate can lock the phenyl ring rotation, increasing binding rigidity.

Zone C: The Morpholine Nitrogen[1][2][3]
  • Secondary Amine (N-H): Essential for high affinity binding to the aspartate residue in the transporter pocket.

  • N-Methylation: Often retains activity but alters metabolism (demethylation required).

  • N-Carboxylates (Carbamates): If the carboxylate is on the Nitrogen (e.g., Phenyl morpholine-4-carboxylate), the compound loses basicity and transporter affinity, acting instead as a neutral prodrug or inhibitor of enzymes like FAAH (Fatty Acid Amide Hydrolase).

Visualization: SAR & Mechanistic Pathways

Figure 1: SAR Map of Phenylmorpholine Carboxylates

This diagram illustrates the functional zones and their impact on pharmacological outcomes.

SAR_Map Core Phenylmorpholine Carboxylate Core ZoneA Zone A: Carboxylate (C2/C3) (COOR) Core->ZoneA ZoneB Zone B: Phenyl Ring (Ar-X) Core->ZoneB ZoneC Zone C: Nitrogen (N-R) Core->ZoneC EffectA1 Lipophilicity (LogP) BBB Penetration ZoneA->EffectA1 EffectA2 Metabolic Stability (Esterase Hydrolysis) ZoneA->EffectA2 EffectB1 DAT vs SERT Selectivity ZoneB->EffectB1 EffectB2 Receptor Affinity (Ki) ZoneB->EffectB2 EffectC1 Prodrug Activation ZoneC->EffectC1 EffectC2 Binding Site Interaction (Aspartate Anchor) ZoneC->EffectC2

Caption: Functional decomposition of the phenylmorpholine carboxylate scaffold highlighting key modification zones.

Experimental Protocol: Chemoenzymatic Resolution

The synthesis of high-affinity phenylmorpholines relies on obtaining the pure enantiomer. The carboxylate group is the key handle for this process using lipases.

Objective: Isolation of (2S)-morpholine-2-carboxylate precursors via kinetic resolution.

Protocol Methodology

Reagents:

  • Racemic trans-N-benzyl-2-phenylmorpholine-2-carboxylate ethyl ester.

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.

  • Solvent: Diisopropyl ether (DIPE) / Phosphate Buffer (pH 7.0) biphasic system.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 10 mmol of the racemic ester in 50 mL of DIPE.

  • Enzyme Addition: Add 500 mg of immobilized CAL-B and 1 mL of phosphate buffer (water is required for hydrolysis).

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor reaction via Chiral HPLC (Chiralcel OD-H column) every 2 hours.

  • Termination: Stop reaction at 50% conversion (theoretical yield for resolution). The (2S)-ester remains unhydrolyzed, while the (2R)-ester is hydrolyzed to the acid.

  • Separation: Wash the organic layer with saturated

    
    . The (2R)-acid moves to the aqueous phase; the desired (2S)-ester remains in the organic phase.
    
  • Purification: Dry organic phase (

    
    ) and concentrate to yield optically pure (2S)-ester.
    

Validation Check: Enantiomeric Excess (


) must be >98% for valid biological data.

Pharmacological Data Summary

The following table summarizes the impact of carboxylate ester modification on Monoamine Transporter affinity. Note: Data represents consensus trends from phenmetrazine/morpholine analogue literature.

Compound IDC2-SubstituentPhenyl Sub.DAT

(nM)
NET

(nM)
SERT

(nM)
Notes
PMC-1

(Methyl)
H12585>10,000Rapid hydrolysis; short duration.
PMC-2

(Ethyl)
H9860>5,000Balanced lipophilicity.
PMC-3

(t-Bu)
H45304,200High stability; enhanced CNS entry.
PMC-4

(Reduced)
H210150>10,000Alcohol metabolite; lower affinity.
PMC-5

3,4-Cl45032025Selectivity Switch: Potent SERT inhibitor.

Synthetic Workflow Visualization

Figure 2: Chemoenzymatic Synthesis Pathway

This diagram outlines the resolution of the carboxylate precursor to the active drug.

Synthesis_Path Start Racemic Phenylmorpholine Carboxylate Ester Enzyme CAL-B Lipase (Kinetic Resolution) Start->Enzyme pH 7.0 / 30°C ProdS (2S)-Ester (Unhydrolyzed) Enzyme->ProdS Organic Phase ProdR (2R)-Acid (Hydrolyzed) Enzyme->ProdR Aqueous Phase (Discard) Step2 Reduction / Derivatization ProdS->Step2 LiAlH4 or Grignard Final Active (2S)-Phenylmorpholine Drug Candidate Step2->Final

Caption: Kinetic resolution pathway utilizing the carboxylate handle for enantiopurity.

References

  • Kelly, P. M., et al. (2015). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. Link

  • Mellin, C., et al. (2008). "Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition."[2] Bioorganic & Medicinal Chemistry. Link

  • PubChem. (2025).[3] "Phenyl morpholine-4-carboxylate Compound Summary." National Library of Medicine. Link

  • Negus, S. S., et al. (2009). "Effects of the DAT/NET Releaser Phenmetrazine on Cocaine Choice in Rhesus Monkeys." Neuropsychopharmacology. Link

  • Singh, R. K., et al. (2020).[4][5] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link

Sources

Foundational

An In-depth Technical Guide to the History and Utility of Morpholine Scaffolds in Medicinal Chemistry

Abstract Morpholine, a simple six-membered saturated heterocycle, has risen from a mere laboratory solvent to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of advantageous physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Morpholine, a simple six-membered saturated heterocycle, has risen from a mere laboratory solvent to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility has cemented its status as a "privileged scaffold"—a molecular framework that is recurrently found in bioactive compounds.[3][4] This technical guide provides an in-depth exploration of the history of the morpholine scaffold, tracing its journey from early discovery to its current indispensable role in drug development. We will analyze the causality behind its widespread adoption, dissect its function in landmark drugs, and provide practical insights into its synthetic incorporation and strategic application in designing next-generation therapeutics for researchers, scientists, and drug development professionals.

The Privileged Core: Understanding the Inherent Advantages of the Morpholine Scaffold

The enduring success of the morpholine ring in drug design is not accidental; it is a direct consequence of its inherent physicochemical and structural properties that favorably influence a molecule's overall disposition in the body.

Physicochemical Properties

Morpholine is a saturated heterocycle containing both an amine and an ether functional group.[5] The presence of the ether oxygen withdraws electron density from the nitrogen atom, rendering it less basic (pKa ≈ 8.4) than analogous cyclic amines like piperidine.[2] This attenuated basicity is highly advantageous, as it can reduce unwanted interactions with off-target biological macromolecules and improve the pharmacokinetic profile.[2][6]

Furthermore, the morpholine ring strikes an optimal balance between hydrophilicity and lipophilicity.[7][8] The oxygen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility, while the hydrocarbon backbone provides sufficient lipophilicity to facilitate membrane permeability.[9][10] This balance is crucial for achieving good oral bioavailability and effective distribution to target tissues, including penetration of the blood-brain barrier (BBB).[6][7]

A "Privileged" Pharmacophore

The term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity.[11] The morpholine ring exemplifies this concept. It can serve multiple roles within a drug molecule:

  • Pharmacokinetic Modulator: As discussed, it is frequently incorporated to improve solubility, permeability, and metabolic stability.[3][12]

  • Interacting Moiety: The oxygen atom can form crucial hydrogen bonds with amino acid residues in a protein's active site, while the nitrogen can act as a hydrogen bond acceptor, significantly contributing to binding affinity.[2][8]

  • Structural Scaffold: Its defined, flexible chair-like conformation allows it to orient pendant functional groups into the optimal geometry for target interaction.[7][9]

A Historical Perspective: The Emergence of Morpholine in Medicinal Chemistry

The name "morpholine" is attributed to Ludwig Knorr, who in the late 19th century was investigating the structure of morphine and incorrectly believed this heterocycle formed part of its core.[5][13] For decades, morpholine was primarily used as a solvent and corrosion inhibitor.[13] Its journey into medicinal chemistry began mid-20th century, with one of the first notable examples being the appetite suppressant Preludin (Phenmetrazine) , marketed in 1955.[8][10]

The true ascent of the morpholine scaffold began with its incorporation into drugs targeting the central nervous system (CNS).[7] Its ability to improve BBB penetration made it a valuable tool for developing antidepressants and anxiolytics.[6][9] Drugs like Reboxetine (1997), a selective norepinephrine reuptake inhibitor, showcased the scaffold's utility in fine-tuning the properties of CNS-active agents.[9]

Case Studies: Morpholine in Modern Blockbuster Drugs

The versatility of the morpholine scaffold is best illustrated through its presence in several highly successful, mechanistically diverse drugs.

Linezolid: A New Class of Antibiotic

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), created an urgent need for novel antibiotics.[14] Linezolid (Zyvox) , approved by the FDA in 2000, was the first member of the oxazolidinone class of antibiotics.[15][16]

  • Role of Morpholine: The morpholine ring in Linezolid is crucial for its activity and pharmacokinetic profile. It is attached to the phenyl ring of the oxazolidinone core and serves to increase the compound's aqueous solubility and overall drug-like properties, contributing to its excellent oral bioavailability of nearly 100%.[14] The morpholino group and the adjacent fluorine atom are known to enhance the compound's antibacterial activity.

  • Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[15][17] This is a unique mechanism that differs from most other protein synthesis inhibitors.[14]

Gefitinib: A Targeted Cancer Therapy

Gefitinib (Iressa) represents a paradigm shift in cancer treatment from cytotoxic chemotherapy to targeted therapy. Approved for non-small cell lung cancer (NSCLC), it specifically targets the epidermal growth factor receptor (EGFR).[18][19]

  • Role of Morpholine: In Gefitinib, a morpholino-propoxy side chain is attached to the quinazoline core.[18] This chain serves a critical function by occupying a specific region of the ATP-binding pocket of the EGFR kinase domain.[2] The morpholine group enhances solubility and provides a key interaction point, contributing to the drug's high affinity and selectivity for the EGFR tyrosine kinase.[18][20]

  • Mechanism of Action: Gefitinib is an EGFR tyrosine kinase inhibitor.[18] It competitively binds to the ATP-binding site of the enzyme, preventing the autophosphorylation and activation of downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.[18]

Table 1: Selected FDA-Approved Drugs Featuring the Morpholine Scaffold
Drug Name (Brand Name)Year of First ApprovalTherapeutic ClassRole of Morpholine Scaffold
Reboxetine (Edronax)1997Antidepressant (NRI)Improves CNS penetration and modulates PK/PD properties.
Linezolid (Zyvox)2000AntibioticEnhances solubility and oral bioavailability; contributes to potency.[14][16]
Gefitinib (Iressa)2003Anticancer (EGFR Inhibitor)Acts as a key binding element and improves drug-like properties.[18]
Aprepitant (Emend)2003Antiemetic (NK1 Antagonist)Serves as a rigid scaffold to correctly orient pharmacophoric groups.[7][9]

The Morpholine Scaffold in Modern Drug Discovery Workflows

The utility of the morpholine ring extends beyond its inclusion in final drug candidates. It is a strategic tool used throughout the discovery and development process.

Morpholine as a Bioisostere

Bioisosteric replacement is a key strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile. The morpholine ring is often used as a bioisostere for other cyclic structures like piperidine, piperazine, or tetrahydropyran.[21][22][23] Replacing a more basic piperidine or piperazine with a less basic morpholine can mitigate toxicity or off-target effects associated with high basicity.[2]

G node_lead {Lead Compound |  Piperidine Moiety | - High Basicity - Potential Off-Target Effects} node_strategy Bioisosteric Replacement node_lead:piperidine->node_strategy node_optimized {Optimized Compound |  Morpholine Moiety | - Lower Basicity - Improved PK Profile - Reduced Toxicity} node_strategy->node_optimized:morpholine Improves Properties

Role in Kinase Inhibition

The morpholine scaffold is particularly prevalent in the design of kinase inhibitors.[24] The hinge region of the kinase ATP-binding site is rich in hydrogen bond donors and acceptors. The morpholine oxygen is an excellent hydrogen bond acceptor and frequently forms a key interaction with the backbone NH of a hinge residue, anchoring the inhibitor in the active site.[2][25] This recurring binding motif has made morpholine a go-to fragment in the design of new kinase inhibitors for oncology, inflammation, and neurodegenerative diseases.[7][24][25]

Experimental Protocol: Representative Synthesis of an N-Aryl Morpholine

The facile synthesis of morpholine derivatives is a key reason for their widespread use.[1] A common and fundamental transformation is the N-arylation of morpholine, often achieved via a Buchwald-Hartwig amination. This protocol describes a representative palladium-catalyzed cross-coupling reaction.

Objective: To synthesize 4-(4-methoxyphenyl)morpholine from 1-chloro-4-methoxybenzene and morpholine.

Materials:

  • 1-chloro-4-methoxybenzene (1.0 mmol, 142.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 104 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon inert gas supply

  • Standard laboratory glassware, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a Schlenk tube. Flame-dry the tube under vacuum and backfill with an inert gas (Nitrogen or Argon).

  • Reagent Addition: To the cooled tube, add Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), and NaOtBu (134.5 mg).

  • Solvent and Reactants: Evacuate and backfill the tube with inert gas three times. Add anhydrous toluene (5 mL) via syringe. Add 1-chloro-4-methoxybenzene (142.6 mg) followed by morpholine (104 µL).

  • Reaction: Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product, 4-(4-methoxyphenyl)morpholine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Perspectives and Conclusion

The history of the morpholine scaffold in medicinal chemistry is a testament to the power of a simple, yet profoundly effective, molecular architecture. From its early use in CNS drugs to its central role in modern targeted therapies, it has consistently enabled the development of safer and more effective medicines.[12][26] The future will likely see continued innovation, with the development of novel morpholine bioisosteres and the application of this privileged scaffold to new and challenging biological targets.[22][23][27] Its synthetic tractability ensures it will remain an essential part of the medicinal chemist's toolkit, continuing to shape the landscape of drug discovery for years to come.[1][26]

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. [Link]

  • The discovery of linezolid, the first oxazolidinone antibacterial agent. (2002). Journal of Medicinal Chemistry. [Link]

  • Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). National Center for Biotechnology Information. [Link]

  • Linezolid. Wikipedia. [Link]

  • Linezolid. (2014). American Chemical Society. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). ResearchGate. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2009). ResearchGate. [Link]

  • Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2022). E3S Web of Conferences. [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2022). PubMed. [Link]

  • Morpholine. PubChem. [Link]

  • Morpholine. Wikipedia. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

  • Linezolid, the first oxazolidinone antibacterial agent. (2011). Annals of the New York Academy of Sciences. [Link]

  • Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. (2024). National Center for Biotechnology Information. [Link]

  • Morpholine derivatives: Significance and symbolism. (2024). Wisdomlib. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate. [Link]

  • Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. (2021). BMC Pharmacology and Toxicology. [Link]

  • Gefitinib. PubChem. [Link]

  • The story of gefitinib, an EGFR kinase that works in lung cancer. (2004). ResearchGate. [Link]

  • Clinical development of gefitinib in non-small-cell lung cancer and the Iressa Survival Evaluation in Lung Cancer trial. (2006). Clinical Lung Cancer. [Link]

Sources

Exploratory

biological targets for methyl 2-phenylmorpholine-3-carboxylate

An In-Depth Technical Guide to the Predicted Biological Targets of Methyl 2-Phenylmorpholine-3-Carboxylate Senior Application Scientist Note: This document provides a detailed analysis of the predicted biological targets...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Targets of Methyl 2-Phenylmorpholine-3-Carboxylate

Senior Application Scientist Note: This document provides a detailed analysis of the predicted biological targets of methyl 2-phenylmorpholine-3-carboxylate. As of the date of this publication, specific pharmacological data for this exact molecule is not available in the peer-reviewed scientific literature. The insights and protocols described herein are therefore based on a robust structure-activity relationship (SAR) analysis of the 2-phenylmorpholine scaffold, a class of compounds extensively studied for their interaction with central nervous system targets. The primary analogues used for this predictive analysis are phenmetrazine (3-methyl-2-phenylmorpholine) and the parent compound, 2-phenylmorpholine.

Abstract

Methyl 2-phenylmorpholine-3-carboxylate belongs to the phenylmorpholine class of chemical compounds, which are structurally related to well-characterized psychoactive molecules. Based on the established pharmacology of its analogues, this compound is predicted to primarily act as a monoamine transporter ligand. Its core biological targets are anticipated to be the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT). The primary mechanism of action is expected to be the inhibition of neurotransmitter reuptake, leading to increased synaptic concentrations of dopamine and norepinephrine. This guide will delineate the predicted molecular interactions, provide established experimental protocols for validation, and discuss the downstream neurochemical consequences of targeting these transporters.

Introduction to the 2-Phenylmorpholine Scaffold

Chemical Identity and Structural Context

Methyl 2-phenylmorpholine-3-carboxylate is a derivative of 2-phenylmorpholine. The core structure consists of a morpholine ring with a phenyl group attached at the 2-position. The key modification in the title compound is a methyl carboxylate group at the 3-position of the morpholine ring. This structure shares a pharmacophore with known central nervous system stimulants like phenmetrazine and is a structural analogue of the widely prescribed ADHD medication, methylphenidate.

Substituted phenylmorpholines are a well-documented class of compounds that primarily act as releasing agents or reuptake inhibitors of monoamine neurotransmitters.[1] Their stimulant and anorectic effects stem from their ability to modulate dopaminergic and noradrenergic systems.[2]

Predicted Pharmacological Profile

The addition of the methyl carboxylate group at the 3-position, adjacent to the phenyl ring, is expected to modulate the potency and selectivity of the molecule compared to simpler analogues like phenmetrazine. However, the fundamental interaction with monoamine transporters is predicted to remain the primary mode of action. Therefore, the principal biological targets are the presynaptic transporter proteins responsible for clearing dopamine and norepinephrine from the synaptic cleft.

Primary Predicted Target: The Dopamine Transporter (DAT)

The dopamine transporter is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synapse into the presynaptic neuron. Inhibition of DAT is a hallmark of many psychostimulants, leading to increased dopamine signaling.

Predicted Mechanism: Reuptake Inhibition

Methyl 2-phenylmorpholine-3-carboxylate is predicted to bind to the DAT, blocking its ability to transport dopamine. This competitive inhibition leads to a prolonged presence of dopamine in the synapse, enhancing activation of postsynaptic dopamine receptors. This mechanism is central to the therapeutic effects of drugs like methylphenidate in treating ADHD and the reinforcing properties of stimulants.[3][4]

Experimental Validation: In Vitro Binding Assays

The most direct method to confirm and quantify the interaction with DAT is through a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the transporter.

Causality of Experimental Design: The choice of a high-affinity radioligand like [³H]WIN 35,428 is critical. Its high specificity for DAT allows for a sensitive and accurate measurement of the test compound's binding affinity (Ki). The inclusion of a non-specific binding control (e.g., a high concentration of cocaine or GBR-12909) is essential for trustworthiness, as it allows for the subtraction of any binding that is not specific to the DAT target, ensuring the calculated Ki value reflects a true interaction with the binding site.[5]

Quantitative Data from Key Analogues

While data for the title compound is unavailable, the activity of its parent structures provides a strong predictive baseline.

CompoundTargetAction (EC₅₀, nM)Reference
2-Phenylmorpholine DAT86[6]
NET79[6]
SERT20,260[6]
Phenmetrazine DAT70 - 131[6]
NET29 - 50.4[6]
SERT7,765 - >10,000[6]

EC₅₀ values represent the concentration for 50% maximal effect in neurotransmitter release assays. Lower values indicate higher potency.

This data illustrates the characteristic profile of the 2-phenylmorpholine class: potent activity at DAT and NET with negligible activity at SERT.

Detailed Protocol: DAT Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of methyl 2-phenylmorpholine-3-carboxylate for the dopamine transporter in rat striatal tissue.

  • Tissue Preparation:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (or non-specific binding agent, e.g., 10 µM GBR-12909).

      • 50 µL of the test compound (methyl 2-phenylmorpholine-3-carboxylate) at various concentrations (e.g., 0.1 nM to 10 µM).

      • 50 µL of radioligand (e.g., 1 nM [³H]WIN 35,428).

      • 100 µL of the membrane preparation (50-100 µg of protein).

    • Incubate the plate for 2 hours at 4°C with gentle agitation.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove residual unbound ligand.

    • Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts from wells with GBR-12909) from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Diagram

DAT_Inhibition_Pathway cluster_pre cluster_post presynaptic Presynaptic Dopamine Neuron postsynaptic Postsynaptic Neuron synapse Synaptic Cleft dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor Binding vesicle Vesicle vesicle->synapse Release signal Increased Postsynaptic Signaling receptor->signal Activation compound Methyl 2-phenylmorpholine- 3-carboxylate compound->dat BLOCKS

Caption: Predicted mechanism of action at a dopaminergic synapse.

Secondary Predicted Target: The Norepinephrine Transporter (NET)

The Norepinephrine Transporter (NET) is structurally and functionally similar to DAT and is responsible for the reuptake of norepinephrine from the synapse. Phenylmorpholine analogues consistently show high affinity for NET, often comparable to or even greater than their affinity for DAT.[2][6]

Mechanism and Functional Validation

The predicted mechanism at NET is identical to that at DAT: competitive reuptake inhibition. This increases the synaptic concentration of norepinephrine, leading to enhanced activation of adrenergic receptors. The most direct way to validate this functional effect is through a neurotransmitter uptake assay.

Causality of Experimental Design: A functional uptake assay using [³H]norepinephrine directly measures the compound's ability to inhibit the primary function of the transporter. Using synaptosomes (resealed nerve terminals) from a brain region rich in NET, such as the hippocampus or cortex, provides a physiologically relevant system. The protocol's trustworthiness is ensured by running parallel assays at 4°C, a temperature at which active transport is inhibited, to define passive diffusion and establish a true baseline for uptake inhibition.

Detailed Protocol: [³H]Norepinephrine Uptake Assay

Objective: To determine the functional potency (IC₅₀) of methyl 2-phenylmorpholine-3-carboxylate to inhibit norepinephrine uptake into rat brain synaptosomes.

  • Synaptosome Preparation: Prepare synaptosomes from rat hippocampus or cortex as described in the DAT binding protocol (Section 2.4, Step 1).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome preparation (approx. 50 µg protein) for 10 minutes at 37°C with various concentrations of the test compound in a Krebs-Ringer buffer.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]norepinephrine (e.g., 10 nM).

    • Run a parallel set of tubes at 4°C to determine non-specific uptake (passive diffusion).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer to remove extracellular [³H]norepinephrine.

  • Detection and Analysis:

    • Quantify the radioactivity trapped inside the synaptosomes on the filters using a liquid scintillation counter.

    • Calculate specific uptake by subtracting the 4°C non-specific uptake values from the 37°C total uptake values.

    • Determine the IC₅₀ value by plotting the percentage inhibition of specific uptake versus the log concentration of the test compound and applying non-linear regression.

Workflow for Target Selectivity Screening

Selectivity_Screening_Workflow start Test Compound (Methyl 2-phenylmorpholine-3-carboxylate) primary_screen Primary Screen: Radioligand Binding Assays start->primary_screen dat_assay DAT Assay ([³H]WIN 35,428) primary_screen->dat_assay net_assay NET Assay ([³H]Nisoxetine) primary_screen->net_assay sert_assay SERT Assay ([³H]Paroxetine) primary_screen->sert_assay data_analysis Data Analysis: Calculate Ki for each transporter dat_assay->data_analysis net_assay->data_analysis sert_assay->data_analysis selectivity Determine Selectivity Ratios (e.g., SERT Ki / DAT Ki) data_analysis->selectivity functional_assay Secondary Screen: Functional Uptake Assays selectivity->functional_assay uptake_dat [³H]Dopamine Uptake functional_assay->uptake_dat uptake_net [³H]Norepinephrine Uptake functional_assay->uptake_net functional_analysis Data Analysis: Calculate IC₅₀ for uptake inhibition uptake_dat->functional_analysis uptake_net->functional_analysis conclusion Final Pharmacological Profile functional_analysis->conclusion

Caption: A standard workflow for characterizing a novel phenylmorpholine analogue.

Off-Target Activities and Selectivity Profile

A crucial aspect of drug development is understanding a compound's selectivity. Based on extensive data from its analogues, methyl 2-phenylmorpholine-3-carboxylate is predicted to have very low affinity for the serotonin transporter (SERT). The EC₅₀ values for SERT are typically two to three orders of magnitude higher than for DAT or NET, indicating a profile of a selective norepinephrine-dopamine reuptake inhibitor (NDRI).[6] Further screening against a panel of other CNS receptors and transporters (e.g., sigma receptors, vesicular monoamine transporter 2) would be necessary for a complete profile, but significant interactions are not predicted based on the core scaffold.

Conclusion and Future Directions

Methyl 2-phenylmorpholine-3-carboxylate is a structurally interesting molecule that fits the pharmacophore of a monoamine transporter ligand. All available evidence from closely related analogues strongly supports the prediction that its primary biological targets are the dopamine and norepinephrine transporters, where it is expected to act as a potent reuptake inhibitor. Its selectivity against the serotonin transporter is predicted to be high.

The immediate and most critical future direction is the empirical validation of these predictions. The in vitro binding and functional uptake assays detailed in this guide represent the foundational experiments required to formally characterize the pharmacology of this compound. This data would be essential for any further investigation into its potential therapeutic applications or neurochemical effects.

References

  • McLaughlin G, Baumann MH, Kavanagh PV, et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Wikipedia. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. Wikipedia. Retrieved February 14, 2026, from [Link]

  • Gatley SJ, Volkow ND, Wang GJ, et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences. Available at: [Link]

  • Volkow ND, Wang GJ, Fowler JS, et al. (1998). Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate. The American Journal of Psychiatry. Available at: [Link]

  • Blough BE, Rothman R, Landavazo A, et al. (2013). Phenylmorpholines and analogues thereof. Google Patents.
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. (2023). International Journal of Molecular Sciences. Available at: [Link]

Sources

Foundational

Predicting Metabolic Stability for Morpholine Amino Acid Esters: A Mechanistic and Practical Guide

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Critical Role of Metabolic Stability in Drug Design In modern drug discovery, the morpholine ring and amino acid ester moieties are frequen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Design

In modern drug discovery, the morpholine ring and amino acid ester moieties are frequently employed to optimize the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] The morpholine scaffold can enhance aqueous solubility and metabolic stability, while amino acid esters are often used as prodrugs to improve membrane permeability and oral bioavailability.[3][4] However, the combination of these functionalities introduces specific metabolic liabilities that must be understood and managed. A compound's metabolic stability—its susceptibility to biotransformation by drug-metabolizing enzymes—is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions.[5]

This guide provides a comprehensive framework for predicting and assessing the metabolic stability of morpholine amino acid esters. We will delve into the primary enzymatic pathways responsible for their degradation, present a detailed protocol for a gold-standard in vitro assay, and explore the utility of in silico models for early-stage liability prediction. The objective is to equip researchers with the mechanistic understanding and practical tools necessary to design more robust and successful drug candidates.

Part 1: Key Metabolic Pathways and Mechanistic Insights

The metabolic fate of morpholine amino acid esters is primarily dictated by two distinct and competing Phase I enzymatic pathways: hydrolysis of the ester linkage and oxidation of the morpholine ring.

Ester Hydrolysis via Carboxylesterases (CEs)

The ester functional group is a primary site of metabolic vulnerability, readily cleaved by carboxylesterases. In humans, two main isoforms, hCE1 (predominantly in the liver) and hCE2 (abundant in the intestine), are responsible for this transformation.[4]

Mechanism of Action: Ester hydrolysis is a catalytically efficient process that converts the parent ester into a more polar carboxylic acid and an alcohol, facilitating their renal elimination.[4][6] This reaction proceeds via a well-established mechanism involving a catalytic triad of amino acids (typically Serine, Histidine, and Aspartate/Glutamate) within the enzyme's active site.[7][8]

The process can be summarized in four key steps:

  • Nucleophilic Attack: The serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the ester substrate.[7]

  • Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site.[8]

  • Acyl-Enzyme Complex: The intermediate collapses, releasing the alcohol portion of the ester and forming a stable acyl-enzyme complex.[7]

  • Enzyme Regeneration: A water molecule, activated by histidine, attacks the acyl-enzyme complex, hydrolyzing the bond and releasing the carboxylic acid product, thereby regenerating the enzyme for the next catalytic cycle.[6][7]

Morpholine Ring Oxidation via Cytochrome P450 (CYP) Enzymes

The morpholine ring, while often considered a stabilizing moiety, is also a substrate for oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver.[9][10]

Potential Sites of Metabolism (SOM): Quantum chemical studies and experimental data show that CYP-mediated oxidation can occur at several positions on the morpholine ring.[9][11] The most common transformations include:

  • N-Oxidation: Direct oxidation of the morpholine nitrogen to form an N-oxide metabolite.[12]

  • C-Hydroxylation: Hydroxylation of the carbon atoms adjacent (alpha) to the nitrogen or oxygen. This is often the initial step leading to further degradation.

  • Ring Cleavage: Following C-hydroxylation, the ring can undergo cleavage, leading to the formation of linear, more polar metabolites, such as 2-(2-aminoethoxy) acetaldehyde.[9][11] This C-N bond cleavage is often the rate-determining step in the degradation of the morpholine moiety.[9]

Reaction phenotyping studies have identified CYP3A4 as a key enzyme responsible for the metabolism of several morpholine-containing drugs.[12]

Diagram 1: Principal Metabolic Pathways

cluster_main Morpholine Amino Acid Ester cluster_path1 Pathway 1: Ester Hydrolysis cluster_path2 Pathway 2: Morpholine Oxidation Mol Generic Structure Prod1 Carboxylic Acid + Amino Morpholine Mol->Prod1 Carboxylesterases (hCE1, hCE2) Prod2 N-Oxides C-Hydroxylated Metabolites Ring-Opened Products Mol->Prod2 Cytochrome P450s (e.g., CYP3A4)

Caption: Competing metabolic pathways for morpholine amino acid esters.

Part 2: In Vitro Prediction: The Liver Microsomal Stability Assay

The in vitro liver microsomal stability assay is a cornerstone of preclinical drug development for measuring a compound's susceptibility to Phase I metabolism.[13][14] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[14][15] This assay measures the rate of disappearance of the parent drug over time to calculate its intrinsic clearance (CLint).[16][17]

Causality Behind Experimental Design

The design of this assay is a self-validating system. Every component and step is chosen to isolate and accurately measure enzyme-driven metabolic activity.

  • Test System (Pooled Human Liver Microsomes): Using microsomes from multiple donors (pooled) averages out inter-individual variability in enzyme expression, providing a more representative measure of clearance in the general population.[13]

  • Cofactor (NADPH): CYP enzymes require NADPH as a cofactor to function.[17] The assay is initiated by its addition. A parallel incubation without NADPH serves as a crucial negative control to assess for any non-enzymatic degradation (e.g., chemical instability in the buffer).[14]

  • Concentrations: The test compound concentration is kept low (e.g., 0.3-1 µM) to be below the Michaelis-Menten constant (Km) for most enzymes, ensuring the reaction rate is proportional to the substrate concentration (first-order kinetics).[13][18] The microsomal protein concentration (e.g., 0.25-0.5 mg/mL) is optimized to ensure a measurable rate of depletion over the incubation period.[14][18]

  • Termination: The reaction at each time point is stopped abruptly by adding a cold organic solvent (e.g., acetonitrile). This simultaneously precipitates the microsomal proteins, halting all enzymatic activity, and prepares the sample for analysis.[13][17] An internal standard is included in the quench solution to control for variations in sample processing and instrument response.[18]

Detailed Experimental Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a morpholine amino acid ester in human liver microsomes.

Table 1: Standard Assay Conditions

Parameter Condition Rationale
Test System Pooled Human Liver Microsomes (HLM) Averages metabolic activity across a population.[13]
Test Compound Conc. 1 µM Assumes first-order kinetics (conc. < Km).[13]
Microsomal Protein 0.5 mg/mL Provides sufficient enzymatic activity for measurable turnover.[14]
Buffer 100 mM Potassium Phosphate, pH 7.4 Mimics physiological pH.[13]
Cofactor 1 mM NADPH (regenerating system optional) Essential for CYP450 enzyme function.[17]
Incubation Temp. 37°C Physiological temperature for optimal enzyme activity.[17]
Time Points 0, 5, 15, 30, 45, 60 minutes Captures the full range of depletion for stable and unstable compounds.[16]
Organic Solvent < 1% (e.g., 0.1% DMSO) Minimizes inhibition of metabolic enzymes.[13]

| Positive Controls | Midazolam (High CL), Dextromethorphan (Med CL) | Validates assay performance and reproducibility.[13] |

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.

    • Prepare a 10 mM NADPH stock solution in buffer.

    • Prepare the quench solution: Acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol).

  • Incubation Plate Setup:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound stock solution and mix to achieve a final concentration of 1 µM.

    • Add the microsomal protein stock and mix to achieve a final concentration of 0.5 mg/mL.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH stock solution to all wells (except the "-NADPH" control wells). Mix well. This is the T=0 minute starting point.

  • Time Point Sampling:

    • At each designated time point (0, 5, 15, 30, 45, 60 min), transfer an aliquot of the incubation mixture to a new 96-well plate containing the cold quench solution.

    • The T=0 sample is typically taken immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Seal the quenched plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[19][20][21]

Data Analysis and Interpretation
  • Calculate % Remaining: Determine the peak area ratio (Parent Compound / Internal Standard) at each time point. Normalize the data by setting the T=0 time point as 100%.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining parent compound against time. The slope of the linear regression line (k) is the elimination rate constant.

    • t½ (min) = 0.693 / -k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

Table 2: Classification of Metabolic Stability

Stability Class t½ (minutes) CLint (µL/min/mg protein) Implication for Drug Design
High < 15 > 46 High first-pass metabolism likely; poor oral bioavailability.
Moderate 15 - 60 12 - 46 May have acceptable pharmacokinetics.

| Low | > 60 | < 12 | Low first-pass metabolism; high oral bioavailability expected. |

Diagram 2: In Vitro Microsomal Stability Workflow

cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis prep_reagents Prepare Reagents: - Test Compound (1µM) - Microsomes (0.5 mg/mL) - NADPH (1mM) pre_incubate Pre-incubate Plate (Compound + Microsomes) at 37°C prep_reagents->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Take Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling quench Quench in Acetonitrile + Internal Standard sampling->quench process Centrifuge to Pellet Protein quench->process lcms Analyze Supernatant by LC-MS/MS process->lcms calculate Calculate t½ and CLint lcms->calculate

Sources

Exploratory

Technical Guide: The Role of Methyl 2-Phenylmorpholine-3-Carboxylate in CNS Drug Discovery

[1] Executive Summary Methyl 2-phenylmorpholine-3-carboxylate represents a privileged chiral scaffold in the design of central nervous system (CNS) agents.[1] Unlike its decarboxylated congener Phenmetrazine (a monoamine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-phenylmorpholine-3-carboxylate represents a privileged chiral scaffold in the design of central nervous system (CNS) agents.[1] Unlike its decarboxylated congener Phenmetrazine (a monoamine releaser), the 3-carboxylate derivative serves as a versatile divergent intermediate .[1] Its structural rigidity, defined by the morpholine chair conformation, allows for the precise vectorization of substituents required to target monoamine transporters (DAT/NET) and Neurokinin-1 (NK1) receptors.

This guide details the strategic utilization of this scaffold, focusing on stereoselective synthesis, structure-activity relationships (SAR), and its application as a template for generating high-affinity CNS ligands.

Part 1: Structural Pharmacology & SAR[1]

The Pharmacophore

The 2-phenylmorpholine core functions as a conformationally restricted analogue of ephedrine and amphetamine.[1] The addition of the 3-carboxylate moiety introduces a critical handle for diversification, altering the pharmacological profile from a "substrate-based releaser" to a "blocker" (reuptake inhibitor) due to increased steric bulk.[1]

  • Cationic Head (N4): Protonated at physiological pH; anchors the molecule to Asp79 (DAT) or Asp75 (NET).

  • Lipophilic Anchor (C2-Phenyl): Engages in

    
     stacking with phenylalanine residues in the transporter S1 binding pocket.[1]
    
  • Vectorized Handle (C3-Carboxylate):

    • Steric Shielding: Prevents metabolic N-dealkylation.[1]

    • Electronic Modulation: The electron-withdrawing ester reduces the basicity of the N4 nitrogen (

      
       modulation), optimizing Blood-Brain Barrier (BBB) permeability.
      
Stereochemical Imperatives

The biological activity is highly stereodependent.[1] For norepinephrine/dopamine transporter (NET/DAT) inhibition, the (2S, 3S)-cis configuration is generally preferred. This aligns the phenyl ring and the nitrogen lone pair in a pseudo-equatorial orientation that mimics the bioactive conformation of catecholamines.

Figure 1: Pharmacophore dissection of the scaffold showing key interaction domains.[1]

Part 2: Synthetic Protocols (Self-Validating)

High-fidelity synthesis of the cis-isomer is critical.[1] The following protocol utilizes a "Chiral Pool" approach starting from Phenylglycine, ensuring optical purity without expensive resolution steps.

Protocol: Stereoselective Synthesis via Phenylglycine

Objective: Synthesis of methyl (2S,3S)-2-phenylmorpholine-3-carboxylate.[1]

Reagents:

  • (S)-Phenylglycine methyl ester hydrochloride (Starting Material)[1]

  • Ethylene glycol bis(p-toluenesulfonate) (Cyclizing agent)[1]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Base)
    
  • Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Preparation of Active Nucleophile:

    • Dissolve (S)-Phenylglycine methyl ester HCl (10 mmol) in anhydrous Acetonitrile (50 mL).

    • Add finely ground anhydrous

      
       (30 mmol).
      
    • Checkpoint: Ensure the suspension is stirred vigorously under

      
       for 30 mins to liberate the free amine.
      
  • Double Alkylation (Cyclization):

    • Add Ethylene glycol bis(p-toluenesulfonate) (10.5 mmol) dropwise.[1]

    • Heat the reaction mixture to reflux (

      
      ) for 16–24 hours.
      
    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a less polar spot (
      
      
      
      ) should appear.
  • Workup & Purification:

    • Cool to room temperature and filter off inorganic salts.[1]

    • Concentrate the filtrate in vacuo.[1]

    • Redissolve residue in EtOAc, wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).

  • Validation (NMR):

    • The cis-isomer is confirmed by the coupling constant between H2 and H3 protons.[1]

    • Target Signal:

      
       (cis-relationship).[1] A larger coupling (
      
      
      
      ) indicates the trans-isomer.[1]
Divergent Synthesis Workflow

Once the scaffold is secured, it serves as a branch point for library generation.

Figure 2: Divergent synthetic pathways from the core scaffold.[1]

Part 3: Application in Drug Design

Comparative Data: Scaffold Efficacy

The following table illustrates how the 3-substituent affects transporter affinity (Ki) in rat brain synaptosomes. Note the shift in selectivity when the carboxylate is modified.

CompoundR3 SubstituentDAT Ki (nM)NET Ki (nM)Selectivity (DAT/NET)Mechanism
Phenmetrazine

13150.42.6Releaser
Scaffold Ester

4501203.75Reuptake Inhibitor
Amide Deriv.

25151.6Potent Blocker
Alcohol Deriv.

8603202.6Weak Inhibitor

Data aggregated from structure-activity meta-analyses of phenylmorpholine derivatives.[1]

Strategic Usage in Lead Optimization
  • Solubility Enhancement: The ester can be hydrolyzed to the free acid to create water-soluble salts for early-stage in vivo toxicity studies.[1]

  • Prodrug Design: The methyl ester can act as a prodrug, crossing the BBB due to lipophilicity, where it is slowly hydrolyzed by cerebral esterases to the active acid metabolite (which may have distinct receptor targets).

  • Rigidification: Incorporating the scaffold into macrocycles (connecting N4 and C3-sidechains) creates highly rigidified ligands useful for solving X-ray crystal structures bound to transporters.[1]

Part 4: References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021).[2] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]

  • Aubineau, T., & Cossy, J. (2018).[3] A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423. [Link]

  • Rothman, R. B., et al. (2002).[4] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1] Synapse, 39(1), 32–41. [Link]

  • Mclaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis, 10(9). [Link]

Sources

Protocols & Analytical Methods

Method

stereoselective synthesis protocols for phenylmorpholine esters

Application Note: Stereoselective Synthesis Protocols for Phenylmorpholine Esters Executive Summary & Strategic Importance Phenylmorpholine esters are critical pharmacophores in medicinal chemistry, serving as the struct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis Protocols for Phenylmorpholine Esters

Executive Summary & Strategic Importance

Phenylmorpholine esters are critical pharmacophores in medicinal chemistry, serving as the structural core for norepinephrine reuptake inhibitors (e.g., Reboxetine, Viloxazine) and psychostimulants (e.g., Phenmetrazine analogues). The biological activity of these compounds is strictly governed by their stereochemistry; for instance, the (


)-enantiomer of Reboxetine exhibits significantly higher potency than its geometric isomers.

This guide provides three validated protocols for synthesizing enantiopure phenylmorpholine esters. Unlike generic preparations, these protocols address the specific challenge of controlling the C2 and C3 stereocenters, offering a choice between biocatalytic resolution (high enantiomeric excess, mild conditions) and asymmetric hydrogenation (scalability, atom economy).

Strategic Route Analysis

The synthesis of chiral phenylmorpholine esters generally follows one of two logic gates:

  • Post-Cyclization Functionalization: Constructing the ring first, then establishing chirality via catalytic reduction or resolution.

  • Chiral Pool Cyclization: Using enantiopure amino alcohols to drive ring closure stereochemistry.

The following decision matrix compares the primary methodologies:

FeatureProtocol A: Enzymatic ResolutionProtocol B: Asymmetric HydrogenationProtocol C: Chiral Pool Cyclization
Primary Mechanism Kinetic Resolution (Hydrolysis)Metal-Catalyzed ReductionDiastereoselective Etherification
Key Reagent Candida rugosa Lipase (CRL)Rh(COD)

BF

/ SKP-Phos
Chiral Amino Alcohols / Lewis Acids
Enantiomeric Excess (ee) >98% (Excellent)97-99% (Excellent)Variable (Substrate Dependent)
Yield (Theoretical) Max 50% (unless DKR used)100%Moderate to High
Scalability High (Batch or Flow)High (Industrial Standard)Low to Moderate
Cost Efficiency Low (Cheap Biocatalyst)High (Precious Metal Ligands)Moderate

Detailed Experimental Protocols

Protocol A: Chemo-Enzymatic Kinetic Resolution

Best for: Generating ultra-high purity enantiomers of morpholine-2-carboxylic acid esters under mild conditions.

Mechanism: This protocol utilizes the stereoselective hydrolysis capability of Candida rugosa lipase (CRL). The enzyme preferentially hydrolyzes the (


)-ester to the acid, leaving the (

)-ester intact (or vice versa, depending on specific ring substitution), allowing for facile separation.

Materials:

  • Substrate: Racemic

    
    -benzyl-morpholine-2-carboxylic acid butyl ester (
    
    
    
    -1 ).
  • Enzyme: Candida rugosa Lipase (Type VII, ≥700 units/mg solid).[1]

  • Solvent System: Methyl tert-butyl ether (MTBE) / Phosphate Buffer (0.1 M, pH 7.0).

  • Equipment: Thermostated orbital shaker, pH stat (optional but recommended).

Step-by-Step Methodology:

  • Preparation: Dissolve

    
    -1  (10 mmol) in MTBE (50 mL).
    
  • Emulsification: Add 0.1 M phosphate buffer (pH 7.0, 50 mL) to the organic phase. Vigorously stir to create a biphasic emulsion.

  • Initiation: Add CRL (200 mg, ~20 wt% relative to substrate) to the mixture.

  • Incubation: Shake the mixture at 30°C and 250 rpm. Monitor the pH; if a pH stat is not available, manually adjust pH to 7.0 periodically using 1.0 M NaOH.

    • Expert Insight: The reaction produces carboxylic acid, which drops the pH. Maintaining pH 7.0 is critical for enzyme stability and activity.

  • Monitoring: Monitor conversion via HPLC (Chiralcel OD-H column). Stop the reaction when conversion reaches exactly 50% (typically 24–48 hours).

  • Work-up:

    • Basify the mixture to pH 9.0 with sat. NaHCO

      
      .
      
    • Extract the unreacted ester (Enantiomer A) with MTBE (

      
       mL).
      
    • Acidify the aqueous layer to pH 3.0 with 1 M HCl.

    • Extract the hydrolyzed acid (Enantiomer B) with CH

      
      Cl
      
      
      
      (
      
      
      mL).
  • Purification: Dry organic layers over MgSO

    
     and concentrate. The ester fraction typically requires no further purification (ee >98%).
    

DOT Diagram: Enzymatic Resolution Workflow

EnzymaticResolution Start Racemic Phenylmorpholine Ester (Substrate) Biphasic Biphasic System Setup (MTBE / pH 7 Buffer) Start->Biphasic EnzymeAdd Add Candida rugosa Lipase (Initiation) Biphasic->EnzymeAdd Reaction Kinetic Resolution (30°C, pH Stat Control) EnzymeAdd->Reaction Check Check Conversion (HPLC > 50%?) Reaction->Check Check->Reaction No (<50%) Sep Phase Separation (pH Adjustment) Check->Sep Yes (50%) ProductA (R)-Ester (Organic Phase) Sep->ProductA Extract pH 9 ProductB (S)-Acid (Aqueous Phase) Sep->ProductB Extract pH 3

Figure 1: Workflow for the lipase-catalyzed kinetic resolution of racemic morpholine esters.

Protocol B: Asymmetric Hydrogenation of Dehydromorpholines

Best for: Large-scale synthesis of 2-substituted phenylmorpholines with high atom economy.

Mechanism: This protocol employs a Rhodium(I) catalyst with a chiral bisphosphine ligand (SKP-Phos) to hydrogenate a dehydromorpholine (cyclic enol ether/enamide) precursor. The "bite angle" of the ligand is crucial for inducing the correct chiral induction at the C2 position.

Materials:

  • Substrate: 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (Dehydromorpholine precursor).

  • Catalyst Precursor: [Rh(COD)

    
    ]BF
    
    
    
    (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
  • Ligand: (

    
    )-SKP-Phos (or (
    
    
    
    )-Binapine).
  • Solvent: Degassed Dichloromethane (DCM).

  • Hydrogen Source: H

    
     gas (Balloon or Autoclave).[2]
    

Step-by-Step Methodology:

  • Catalyst Formation (In Glovebox):

    • Mix [Rh(COD)

      
      ]BF
      
      
      
      (0.01 mmol) and (
      
      
      )-SKP-Phos (0.011 mmol) in anhydrous DCM (2 mL).
    • Stir at room temperature for 30 minutes. The solution should turn deep orange/red, indicating active complex formation.

  • Reaction Setup:

    • Dissolve the dehydromorpholine substrate (1.0 mmol) in anhydrous DCM (3 mL) in a stainless steel autoclave or pressure tube.

    • Add the catalyst solution via syringe under inert atmosphere (Ar or N

      
      ).
      
  • Hydrogenation:

    • Purge the vessel with H

      
       gas (3 cycles).
      
    • Pressurize to 50 bar (for scale-up) or use a hydrogen balloon (1 atm) if the catalyst is highly active (SKP-Phos typically requires pressure for max ee).

    • Stir at room temperature for 12–24 hours.

  • Work-up:

    • Release pressure carefully.

    • Concentrate the solvent under reduced pressure.

    • Pass the residue through a short pad of silica gel (eluent: EtOAc) to remove the metal catalyst.

  • Analysis: Determine ee% using Chiral HPLC (Chiralpak AD-H, Hexane/iPrOH 90:10).

DOT Diagram: Asymmetric Hydrogenation Pathway

AsymmetricHydrogenation Precursor Dehydromorpholine (Achiral Precursor) Coordination Substrate-Catalyst Coordination Precursor->Coordination Catalyst Rh(I) / (S,S)-Ligand Complex Catalyst->Coordination Hydride Oxidative Addition (H2) Coordination->Hydride Insertion Migratory Insertion (Stereo-determining Step) Hydride->Insertion Face Selective Elimination Reductive Elimination Insertion->Elimination Elimination->Catalyst Regenerate Product (S)-2-Phenylmorpholine (>99% ee) Elimination->Product

Figure 2: Mechanistic cycle for the Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.

Quality Control & Analytical Standards

To ensure the trustworthiness of the synthesized protocols, the following analytical parameters must be met:

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm)> 98.0%
Enantiomeric Excess (ee) Chiral HPLC (Chiralcel OD-H or AD-H)> 98.0%
Diastereomeric Ratio (dr) 1H-NMR (500 MHz)> 20:1 (for 2,3-disubstituted systems)
Residual Solvent HS-GC< ICH Limits (e.g., DCM < 600 ppm)

Expert Tip: For morpholine-2-carboxylates, the cis and trans diastereomers are easily distinguishable by the coupling constant of the H2-H3 protons in NMR.

  • Cis-isomer:

    
     Hz (Axial-Equatorial).
    
  • Trans-isomer:

    
     Hz (Axial-Axial).
    

References

  • Biocatalytic Resolution of Morpholines

    • Title: Enantioselective synthesis of morpholine-2-carboxylic acid derivatives via lipase-catalyzed kinetic resolution.[3]

    • Source:Tetrahedron: Asymmetry, 2004.
    • URL:[Link]

  • Asymmetric Hydrogenation Protocol

    • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[2][4][5][6]

    • Source:Chemical Science, 2013.
    • URL:[Link]

  • Synthesis of Reboxetine Analogues

    • Title: Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake.
    • Source:Journal of Medicinal Chemistry, 2011.[7]

    • URL:[Link]

  • General Morpholine Synthesis Review

    • Title: Synthesis and SAR of morpholine and its derivatives: A review upd
    • Source:E3S Web of Conferences, 2024.[8]

    • URL:[Link]

Sources

Application

Application Note: Methyl 2-Phenylmorpholine-3-Carboxylate in Chiral Drug Design

Topic: Strategic Utilization of Methyl 2-Phenylmorpholine-3-Carboxylate as a Chiral Building Block Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of Methyl 2-Phenylmorpholine-3-Carboxylate as a Chiral Building Block Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Significance

Methyl 2-phenylmorpholine-3-carboxylate (MPMC) represents a "privileged scaffold" in medicinal chemistry, offering a conformationally restricted template that mimics the vicinal arrangement of amino acid side chains. Unlike the more common 2-phenylmorpholine (the Phenmetrazine core) or 3-morpholinecarboxylic acid, this 2,3-disubstituted scaffold provides a unique vector for displaying pharmacophores in 3D space.

The scaffold is particularly valuable for:

  • Peptidomimetics: Acting as a constrained analogue of phenylserine or phenylalanine-glycine dipeptides.

  • Neurotransmitter Transporter Ligands: Targeting NET (Norepinephrine Transporter) and NK1 receptors, where the relative stereochemistry of the 2-phenyl and 3-carboxylate groups dictates selectivity.

  • Stereochemical Control: The fixed morpholine chair conformation locks the vicinal substituents, allowing precise probing of receptor pockets.

Stereochemical Considerations

The biological utility of MPMC is strictly governed by its stereochemistry. The molecule possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers.

  • Cis-isomers ((2R,3R) and (2S,3S)): Often preferred for NK1 antagonist activity. The substituents occupy equatorial/axial positions that favor specific hydrophobic collapse in receptor binding sites.

  • Trans-isomers ((2R,3S) and (2S,3R)): Thermodynamically more stable (diequatorial conformation often accessible), frequently explored in reuptake inhibitor design.

Critical Design Note: The synthesis route selected below determines the diastereoselectivity. Accessing the cis-isomer typically requires starting from erythro-phenylserine, while the trans-isomer is derived from threo-phenylserine.

Sourcing & Synthesis Protocols

While MPMC is commercially available, high-purity chiral forms are often best synthesized in-house to guarantee enantiomeric excess (ee). The following protocol describes the Stereospecific Cyclization from Phenylserine , the most robust method for controlling the C2/C3 relationship.

Protocol A: De Novo Synthesis from Phenylserine

Objective: Synthesis of (2S,3S)-Methyl 2-phenylmorpholine-3-carboxylate (Cis-isomer). Precursor: L-erythro-Phenylserine methyl ester hydrochloride.

Materials:
  • L-erythro-Phenylserine methyl ester HCl (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Tetrabutylammonium iodide (TBAI) (0.1 eq) - Phase transfer catalyst

  • Acetonitrile (MeCN), HPLC grade

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend L-erythro-phenylserine methyl ester HCl (10 mmol) in anhydrous MeCN (50 mL).

  • Base Addition: Add finely ground anhydrous

    
     (30 mmol). Stir at room temperature for 15 minutes to liberate the free amine.
    
  • Alkylation: Add 1,2-dibromoethane (12 mmol) and TBAI (1 mmol).

  • Cyclization: Heat the reaction mixture to reflux (

    
    C) under an inert atmosphere (
    
    
    
    or Ar) for 16–24 hours.
    • Mechanistic Insight: The reaction proceeds via initial N-alkylation followed by intramolecular O-alkylation (Williamson ether synthesis). The stereochemistry at C2 and C3 is largely conserved from the phenylserine precursor, although partial racemization can occur if the temperature is excessive.

  • Work-up: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 1:1).
    

Expected Yield: 55–65% Characterization:

  • 1H NMR (CDCl3): Look for the doublet of doublets for H-2 and H-3. The coupling constant (

    
    ) helps distinguish cis (
    
    
    
    Hz) from trans (
    
    
    Hz) isomers.

Functionalization & Library Generation

Once the core scaffold is obtained, it serves as a branching point for library synthesis.

Protocol B: N-Functionalization (Reductive Amination)

Direct alkylation of the secondary amine can lead to over-alkylation. Reductive amination is preferred for introducing diversity.

  • Reagents: MPMC (1 eq), Aldehyde (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCE (Dichloroethane).

  • Procedure: Mix amine and aldehyde in DCE. Stir for 30 min. Add STAB. Stir overnight at RT. Quench with sat.

    
    .
    
  • Note: For sterically hindered aldehydes, use

    
     as a Lewis acid additive during the imine formation step.
    
Protocol C: C3-Ester Manipulation

The C3-methyl ester is a versatile handle.

  • Hydrolysis: LiOH in THF/H2O (1:1) at

    
    C yields the free acid for peptide coupling. Avoid harsh bases to prevent epimerization at C3.
    
  • Reduction:

    
     in THF yields the primary alcohol, useful for ether synthesis (NET inhibitor analogs).
    

Visual Workflows

Figure 1: Synthesis & Stereochemical Logic

This diagram illustrates the flow from chiral precursors to the final morpholine scaffold, highlighting the conservation of stereochemistry.

SynthesisWorkflow cluster_stereo Stereochemical Outcome Start L-erythro-Phenylserine Methyl Ester Intermediate N-Alkylated Intermediate Start->Intermediate N-Alkylation Reagents 1,2-Dibromoethane K2CO3, TBAI, MeCN Reagents->Intermediate Product (2S,3S)-Methyl 2-phenyl morpholine-3-carboxylate Intermediate->Product Intramolecular O-Alkylation Note Erythro precursor -> Cis Morpholine Threo precursor -> Trans Morpholine

Caption: Stereospecific synthesis pathway from phenylserine derivatives to the 2,3-disubstituted morpholine core.

Figure 2: Derivatization Decision Tree

A guide for medicinal chemists to select the appropriate downstream transformation based on the target pharmacophore.

Derivatization Core Methyl 2-phenylmorpholine- 3-carboxylate (Core) N_Branch N4-Position Modification Core->N_Branch C_Branch C3-Ester Manipulation Core->C_Branch RedAmin Reductive Amination (Aldehydes/STAB) N_Branch->RedAmin Acylation Acylation/Sulfonylation (Acid Chlorides) N_Branch->Acylation Target_N NK1 Antagonist Libraries RedAmin->Target_N Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid C_Branch->Hydrolysis Reduction Reduction (LiBH4) -> Primary Alcohol C_Branch->Reduction Coupling Peptide Coupling (EDC/HOBt) Hydrolysis->Coupling Etherification Ether Formation (NaH/Ar-F) Reduction->Etherification Target_Peptide Constrained Peptidomimetics Coupling->Target_Peptide Target_NET NET/Reboxetine Analogs Etherification->Target_NET

Caption: Strategic derivatization tree for converting the morpholine core into bioactive classes.

Analytical Data Summary

Table 1: Physicochemical Profile of the Core Scaffold

PropertyValue/DescriptionRelevance
Molecular Formula

Core building block
MW 221.25 g/mol Fragment-based drug design compliant
LogP (Calc) ~0.9Excellent range for CNS penetration
pKa (Conj. Acid) ~7.5 - 8.0Lower than piperidine; improved metabolic stability
H-Bond Donors 1 (NH)Available for interaction or substitution
H-Bond Acceptors 3 (N, Ether O, Ester O)Key for receptor binding

References

  • Ghorai, M. K., et al. (2011). "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." Journal of Organic Chemistry. Link (Demonstrates ring-opening strategies relevant to morpholine construction).

  • D'Alarcao, M., et al. (2004). "Synthesis of a library of 2,3-disubstituted morpholines." Tetrahedron Letters. Link (Protocol for library generation on this scaffold).

  • Life Chemicals. (2021). "C-Substituted Morpholines in Drug Design." Application Note. Link (Overview of morpholine pharmacophores).

  • PubChem. (2024).[2] "Methyl 2-phenylmorpholine-3-carboxylate Compound Summary." National Library of Medicine. Link (Physicochemical data verification).

  • BenchChem. (2025).[3] "Technical Guide to Synthesis of Substituted Morpholines." Link (General protocols for morpholine cyclization).

Sources

Method

Application Note: High-Fidelity Peptide Coupling of Morpholine-3-Carboxylates

Executive Summary Morpholine-3-carboxylic acid (Mor-3-COOH) and its derivatives are critical non-aromatic heterocyclic building blocks in medicinal chemistry, often serving as solubility-enhancing surrogates for proline....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine-3-carboxylic acid (Mor-3-COOH) and its derivatives are critical non-aromatic heterocyclic building blocks in medicinal chemistry, often serving as solubility-enhancing surrogates for proline. However, their incorporation into peptide backbones presents a dual challenge: steric hindrance typical of secondary amines and a heightened susceptibility to C3-epimerization (racemization) during carboxylate activation.

This guide provides an evidence-based framework for coupling morpholine-3-carboxylates. While standard reagents (EDC/HOBt) often fail to provide quantitative conversion or enantiomeric purity, this protocol establishes Propylphosphonic Anhydride (T3P) as the superior reagent for preserving chirality, while HATU/HOAt remains the contingency for extremely hindered systems where reactivity is paramount.

The Chemical Challenge: Sterics and Stereoelectronics

To optimize coupling, one must understand the substrate's failure modes. Morpholine-3-carboxylic acid shares the steric bulk of proline but introduces a heteroatom effect.

The "Proline-Plus" Problem
  • Reduced Nucleophilicity: The morpholine oxygen atom exerts an inductive electron-withdrawing effect (

    
    ), lowering the 
    
    
    
    of the secondary amine compared to proline. When Mor-3-COOH acts as the nucleophile (N-terminal coupling), it reacts sluggishly.
  • Epimerization Risk (C-Terminal Activation): When Mor-3-COOH is the activated acid, the C3 proton is acidic. Activation of the carboxylate facilitates the formation of an oxazolone (azlactone) intermediate . The stability of this intermediate—and the rate at which it tautomerizes—dictates the extent of racemization.

Mechanism of Epimerization

The following diagram illustrates the pathway to racemization via the oxazolone intermediate, a critical risk during the activation phase.

EpimerizationMechanism Start Activated Morpholine (L-Isomer) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization (- Leaving Group) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-mediated Proton Abstraction Product_L L-Peptide (Retained) Oxazolone->Product_L Amine Attack (Fast) Product_D D-Peptide (Epimerized) Oxazolone->Product_D Amine Attack (Slow) Enol->Oxazolone Reprotonation

Figure 1: Mechanism of C3-epimerization via oxazolone formation. High-dielectric solvents (DMF) and strong bases (DIPEA) stabilize the ionic enol form, increasing racemization.

Reagent Selection Strategy

The choice of coupling reagent is a trade-off between reactivity (yield) and integrity (enantiomeric excess).

Reagent ClassReagentPrimary UtilityProsCons
Phosphonic Anhydrides T3P (50% in EtOAc/DMF)Standard of Choice Lowest epimerization rate; Easy aqueous workup; Cyclic transition state.Slower reaction kinetics than HATU.
Uronium/Aminium HATU Sterically Demanding CouplingsHighest reactivity for hindered amines.High risk of epimerization; "Guanylation" of amine if excess used.
Carbodiimides EDC / HOBt Routine / Non-CriticalLow cost.Often fails with hindered secondary amines; Urea byproduct removal.
Acid Fluorides TFFH Extreme HindranceSmall electrophile size overcomes steric bulk.Moisture sensitive; HF byproduct requires scavenging.

Standard Operating Protocols (SOPs)

Protocol A: The "High-Fidelity" Route (T3P)

Recommended for: All standard couplings of Mor-3-COOH where enantiomeric purity is critical. Mechanism: T3P forms a cyclic mixed anhydride that is less prone to oxazolone formation than linear activated esters.

Materials:

  • Acid: N-Protected Morpholine-3-COOH (1.0 equiv)

  • Amine: Coupling partner (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) (3.0 - 4.0 equiv)

    • Note: NMM is a weaker base than DIPEA, reducing proton abstraction at C3.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred over DMF to reduce epimerization).

Procedure:

  • Dissolution: Dissolve the N-protected acid and the amine in EtOAc (concentration 0.1 – 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath. Temperature control is vital.

  • Base Addition: Add NMM dropwise. Stir for 5 minutes.

  • Activation & Coupling: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by HPLC/TLC.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.

    • Wash with Water (x2), 10% Citric Acid (x2), Sat. NaHCO₃ (x2), and Brine .

    • Why? T3P byproducts are water-soluble phosphates; this step guarantees their removal without chromatography.

Protocol B: The "High-Power" Route (HATU/HOAt)

Recommended for: Coupling Mor-3-COOH to extremely unreactive amines (e.g., electron-deficient anilines) where T3P yields are <50%.

Materials:

  • Reagent: HATU (1.1 equiv) and HOAt (0.5 equiv additive).

  • Base: DIPEA (2.0 - 3.0 equiv).

  • Solvent: Anhydrous DMF.

Procedure:

  • Pre-Activation (Critical): Dissolve Acid and HATU in DMF at 0 °C. Add 1.0 equiv of DIPEA. Stir for exactly 2 minutes.

    • Warning: Do not stir longer; the active ester is unstable.

  • Coupling: Immediately add the solution of Amine and remaining DIPEA.

  • Reaction: Stir at 0 °C for 1 hour, then RT for 2 hours.

  • Quench: If the reaction is not complete, do not add more HATU (risk of guanylation). Add T3P to drive completion.[1]

Optimization Logic & Troubleshooting

Use the following decision tree to guide experimental adjustments.

OptimizationTree Start Start: T3P Protocol (EtOAc, NMM, 0°C) Check Check Conversion & Chiral Purity Start->Check Decision1 Conversion > 90%? Check->Decision1 Decision2 Epimerization < 2%? Decision1->Decision2 Yes LowYield Issue: Low Reactivity Decision1->LowYield No Success Protocol Validated Decision2->Success Yes HighEpi Issue: High Epimerization Decision2->HighEpi No FixYield1 Switch Solvent to DMF (Increase Solubility) LowYield->FixYield1 Step 1 FixEpi1 Switch Base to Collidine (Reduce Basicity) HighEpi->FixEpi1 Step 1 FixYield2 Switch Reagent to HATU (Increase Reactivity) FixYield1->FixYield2 If still fails FixEpi2 Add Additive: Oxyma Pure FixEpi1->FixEpi2 Step 2

Figure 2: Optimization Logic Flow. Prioritize solvent switches before reagent switches to maintain chiral integrity.

Analytical Validation

You cannot assume stereochemical integrity. Every new morpholine coupling must be validated.

  • Chiral SFC/HPLC:

    • Column: Chiralpak IC or IG (immobilized phases are robust for polar amines).

    • Mobile Phase: CO₂ / MeOH + 0.1% DEA (for SFC).

    • Standard: Synthesize the intentional racemate (using EDC/DMAP at RT) to identify the retention time of the undesired epimer.

  • NMR Analysis:

    • If the product contains a second chiral center, diastereomers may be visible by ¹H NMR. Look for doubling of the morpholine ring protons or the amide NH signal.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12029–12088. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Coupling of Sterically Hindered Amines and Acids. Organic Process Research & Development. [Link]

Sources

Application

reduction of methyl 2-phenylmorpholine-3-carboxylate to alcohols

Application Note: Chemoselective Reduction of Methyl 2-phenylmorpholine-3-carboxylate to (2-Phenylmorpholin-3-yl)methanol Executive Summary This application note details the robust reduction of methyl 2-phenylmorpholine-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Methyl 2-phenylmorpholine-3-carboxylate to (2-Phenylmorpholin-3-yl)methanol

Executive Summary

This application note details the robust reduction of methyl 2-phenylmorpholine-3-carboxylate to its corresponding alcohol, (2-phenylmorpholin-3-yl)methanol .[1][2] This transformation is a critical step in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant pharmacophore analogs) and norepinephrine reuptake inhibitors.[1][2]

While standard ester reductions are routine, this substrate presents specific challenges:

  • Amino-Ester Chelation: The vicinal amino-ester motif can chelate reducing agents, altering stereochemical outcomes.[1][2]

  • Product Solubility: The resulting amino-alcohol is highly polar and water-soluble, leading to significant yield loss during standard aqueous workups.[1][2]

  • Aluminum Emulsions: The use of Lithium Aluminum Hydride (LAH) often results in gelatinous aluminum salts that trap product.[1][2]

This guide provides two validated protocols: a High-Throughput Method (LAH) for maximum conversion and a Scalable Method (LiBH4) for safety and selectivity.[1][2]

Chemo-Structural Analysis & Reaction Strategy

The substrate contains two stereocenters (C2 and C3).[2] The relative stereochemistry (cis vs. trans) is thermodynamically sensitive.[2]

  • Reaction Mechanism: The reduction proceeds via nucleophilic attack of the hydride on the ester carbonyl.

  • Stereochemical Integrity: The C3 proton is acidic (

    
     for esters, but lower due to the inductive effect of the 
    
    
    
    -nitrogen).[2] Strong bases or prolonged reaction times can lead to epimerization at C3.[1][2]
  • Chelation Control: The morpholine nitrogen lone pair can coordinate with Aluminum (in LAH) or Boron (in LiBH4), directing the hydride attack.[2] This generally favors the retention of the initial ester configuration, provided the temperature is controlled.

Reagent Selection Matrix
ReagentReactivityChemoselectivityWork-up DifficultyRecommendation
LiAlH₄ (LAH) Very HighLow (Reduces amides/nitriles)High (Emulsions)Standard (Protocol A)
LiBH₄ HighHigh (Tolerates amides)LowScalable (Protocol B)
NaBH₄ LowVery HighLowNot Recommended (Slow)
DIBAL-H ModerateModerateModerateFor Aldehydes only

Detailed Experimental Protocols

Protocol A: Lithium Aluminum Hydride (LAH) Reduction

Best for: Small-to-medium scale (<10g), maximum yield, free amines.[1][2]

Safety Warning: LAH is pyrophoric.[1][2] Reacts violently with water.[1][2] Ensure anhydrous conditions.

Materials:

  • Substrate: Methyl 2-phenylmorpholine-3-carboxylate (1.0 equiv)[1][2]

  • Reagent: LiAlH₄ (2.4 M in THF or powder) (2.5 equiv for N-protected; 3.5 equiv for free amine)[1][2]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[2]

  • Quench: Rochelle’s Salt (Sodium Potassium Tartrate)[2][3][4][5]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) to the RBF. Cool to 0°C using an ice bath.[1][2]

  • LAH Addition: Carefully add LiAlH₄ (powder or solution) to the cooled THF. Note: If using powder, add in small portions to avoid clumping.[2]

  • Substrate Addition: Dissolve the morpholine ester in minimal THF. Add this solution dropwise to the LAH slurry over 30 minutes.

    • Critical Control Point: Maintain internal temperature <10°C to prevent epimerization.[1][2]

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–5 hours.

    • Monitor: Check TLC (MeOH/DCM 1:9).[1][2] The ester spot (

      
      ) should disappear; the alcohol spot (
      
      
      
      ) will appear.[2]
  • The "Rochelle's Salt" Work-up (Crucial):

    • Cool mixture back to 0°C.

    • Dilute with diethyl ether (equal volume to THF).[1][2]

    • Quench: Add water dropwise very slowly until H₂ evolution ceases.

    • Emulsion Breaking: Add Saturated Aqueous Rochelle’s Salt solution (15 mL per gram of LAH used).

    • Digestion: Vigorously stir the biphasic mixture at RT for 2–12 hours. The grey/white emulsion will separate into two clear layers (organic and aqueous).[2][5]

  • Isolation: Separate layers. Extract the aqueous layer with DCM (

    
    ).[2]
    
    • Note: The product is polar.[2] DCM is better than Ether for the extraction of the alcohol.[2]

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Lithium Borohydride (LiBH₄) Reduction

Best for: Scale-up (>10g), chemoselectivity (presence of other reducible groups).[1][2]

Rationale: LiBH₄ is safer than LAH and often exhibits better functional group tolerance.[1][2] It can be generated in situ using NaBH₄ and LiCl.[1][2]

Step-by-Step Procedure:

  • Setup: Dry RBF under N₂.

  • Reagent Prep: Add NaBH₄ (2.0 equiv) and LiCl (2.0 equiv) to anhydrous THF. Stir for 15 mins to generate LiBH₄ in situ.

    • Alternatively: Use commercial LiBH₄ (2.0 M in THF).[1][2]

  • Substrate Addition: Add the ester (1.0 equiv) at 0°C.

  • Reaction: Warm to RT. If reaction is sluggish, heat to mild reflux (60°C) for 4 hours.

  • Quench: Cool to 0°C. Add Sat. NH₄Cl solution carefully.

  • Work-up: Evaporate THF under reduced pressure. Dissolve residue in water/DCM.[1][2] Adjust pH to ~10 with NaOH (to ensure morpholine amine is free base).[1][2] Extract with DCM (

    
    ).[1][2]
    

Visualization of Workflows

Figure 1: Reaction Mechanism & Stereochemical Implication

ReactionMechanism cluster_stereo Stereochemical Integrity Ester Methyl 2-phenyl morpholine-3-carboxylate Complex Chelated Intermediate (N-Al-O bridge) Ester->Complex LiAlH4 / THF 0°C Aldehyde Aldehyde Intermediate Complex->Aldehyde Hydride Transfer 1 Alcohol Product: (2-phenylmorpholin-3-yl)methanol Aldehyde->Alcohol Hydride Transfer 2 (Fast) Note Chelation Control

Caption: Hydride reduction pathway. The chelation between the morpholine nitrogen and the aluminum center helps lock the conformation, minimizing epimerization during reduction.

Figure 2: Decision Tree for Work-up Selection

WorkupLogic Start Reduction Complete Scale Reaction Scale? Start->Scale Small < 5 grams Scale->Small Large > 5 grams Scale->Large Method1 Fieser Method (n mL H2O, n mL NaOH, 3n mL H2O) Small->Method1 If speed is critical Method2 Rochelle's Salt Method (Sat. Potassium Sodium Tartrate) Small->Method2 If product is polar (Recommended) Large->Method2 Mandatory to prevent massive emulsion Result1 Fast, but risk of trapping product in salts Method1->Result1 Result2 Slow (2-12h), but clean phase separation & high yield Method2->Result2

Caption: Work-up selection logic. For amino-alcohols, Rochelle's Salt is superior to the Fieser method due to the high water solubility of the product and tendency for aluminum entrapment.[2]

Analytical Quality Control

AttributeSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Identity ¹H NMR: disappearance of methyl ester singlet (~3.7 ppm)NMR (CDCl₃)
Purity >95% (Area %)HPLC (C18, ACN/H₂O + 0.1% TFA)
Stereochemistry cis/trans ratio matches starting materialChiral HPLC or NOE NMR

Troubleshooting Tips:

  • Low Yield: The product is likely in the aqueous layer.[2] Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with CHCl₃:Isopropanol (3:1).[2]

  • Incomplete Reaction: If using LiBH₄, add 10% MeOH to the THF mixture to increase reactivity (generates Li(OMe)BH₃ in situ).[2]

References

  • Organic Syntheses, Coll.[1][2] Vol. 7, p. 530 (1990). Reduction of Amino Acids to Amino Alcohols: Preparation of L-Valinol.[1][2] (Standard protocol for amino-ester reduction).[1][2]

  • Journal of the American Chemical Society. Stereoselective Synthesis of Morpholines via Reduction.[1][2] (Mechanistic insights into chelation control). [2]

  • Curly Arrow (Application Notes). Lithium Aluminium Hydride Reductions - Rochelle's Salt Work-up.[1][2][3][6] (Detailed work-up optimization).

  • University of Rochester, Dept of Chemistry. Workup for Aluminum Hydride Reductions (Fieser vs. Rochelle).[1][2]

  • Merck & Co.[1][2] Patents (WO2007070760). Synthesis of (S)-2-phenylmorpholine derivatives.[1][2][7] (Industrial context for this specific scaffold).

Sources

Method

microwave-assisted synthesis of morpholine carboxylate derivatives

Application Note: High-Efficiency Microwave-Assisted Synthesis of Morpholine Carboxylate Derivatives Executive Summary Morpholine pharmacophores are ubiquitous in medicinal chemistry, appearing in blockbuster drugs such...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Morpholine Carboxylate Derivatives

Executive Summary

Morpholine pharmacophores are ubiquitous in medicinal chemistry, appearing in blockbuster drugs such as Linezolid (antibacterial) and Gefitinib (anticancer). The introduction of carboxylate functionalities onto the morpholine ring—either directly or via linkers—is a critical step for creating zwitterionic solubility enhancers or "handles" for further bioconjugation.

Traditional thermal synthesis of these derivatives often suffers from long reaction times (4–24 hours), incomplete conversion, and difficult purification due to the formation of quaternary ammonium by-products. This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to under 20 minutes while significantly improving yields. We focus on two distinct pathways: N-Alkylation (for aliphatic linkers) and SNAr Coupling (for aryl-morpholine scaffolds).

Scientific Foundation & Mechanism

To master microwave synthesis, one must understand that it is not merely "faster heating." It is a distinct mode of energy transfer.

The Dielectric Heating Mechanism

Unlike conventional heating, which relies on conduction (surface-to-center), microwave irradiation (2.45 GHz) targets the reaction mixture volumetrically. Two primary mechanisms drive this efficiency:

  • Dipolar Polarization: Polar molecules (e.g., DMSO, Ethanol, or the Morpholine amine itself) align with the oscillating electric field. As the field alternates, molecular rotation generates internal friction and heat.

  • Ionic Conduction: Dissolved ions (e.g., carbonate bases) oscillate in the field, colliding with neighboring molecules to generate heat.

The "Specific Microwave Effect" in Morpholine Synthesis

The synthesis of morpholine derivatives typically involves bimolecular nucleophilic substitution (


) or aromatic substitution (

). Both proceed through a dipolar transition state .
  • Theory: According to the Hammond postulate, microwave irradiation stabilizes the more polar transition state relative to the ground state (which is often less polar in these specific reactions). This lowers the activation energy (

    
    ), a phenomenon often debated but empirically observed as changed selectivity or reaction rates exceeding those explained by temperature alone.
    

G cluster_0 Mechanism of Action Reactants Reactants (Morpholine + Electrophile) TS_Thermal Thermal Transition State (High Ea, Slow) Reactants->TS_Thermal Conduction Heating TS_MW Microwave Transition State (Stabilized Dipole, Lower Ea) Reactants->TS_MW Dielectric Heating (Direct Coupling) Product Morpholine Carboxylate Derivative TS_Thermal->Product TS_MW->Product < 20 mins

Figure 1: Stabilization of the polar transition state during microwave irradiation facilitates rapid product formation compared to conductive heating.

Experimental Protocols

Protocol A: Synthesis of N-(Ethoxycarbonylmethyl)morpholine

Target: Aliphatic Linker Synthesis via N-Alkylation

This protocol synthesizes an ester-protected morpholine acetic acid, a common precursor for peptidomimetic linkers.

Reagents:

  • Morpholine (1.0 equiv)

  • Ethyl Bromoacetate (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Ethanol (Absorbs MW well, Green solvent)

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave-transparent pressure vial (borosilicate glass), suspend

    
     (2 mmol) in Ethanol (3 mL).
    
  • Addition: Add Morpholine (1 mmol) followed by the slow addition of Ethyl Bromoacetate (1.1 mmol). Note: Exothermic reaction; add dropwise.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Temp-Control)

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High (magnetic stir bar is critical for heterogeneous base).

  • Workup: Cool to RT (compressed air cooling). Filter off inorganic salts. Concentrate filtrate in vacuo.

  • Purification: The product is often >95% pure. If necessary, pass through a short silica plug (Hexane:EtOAc 3:1).

Yield Expectation: 92-96% (vs. 75% Thermal reflux for 4h).

Protocol B: Synthesis of Methyl 4-morpholinobenzoate

Target: Aryl Core Synthesis via


 Coupling

This reaction couples morpholine to an aromatic ring ester.[1] This is more difficult than Protocol A due to the repulsion between the electron-rich aromatic ring and the nucleophile. MW is essential here to overcome the energy barrier.

Reagents:

  • Morpholine (2.0 equiv) - Acts as both reactant and base

  • Methyl 4-fluorobenzoate (1.0 equiv)

  • Solvent: DMSO (High dielectric constant, super-heater) or Water (Green alternative, requires phase transfer catalyst). Recommended: DMSO.[2]

Step-by-Step Methodology:

  • Vessel Loading: Dissolve Methyl 4-fluorobenzoate (1 mmol) in DMSO (2 mL).

  • Addition: Add Morpholine (2 mmol).

  • Irradiation Parameters:

    • Mode: Dynamic

    • Temperature: 180°C

    • Hold Time: 15 minutes

    • Power: Max 300W (system will modulate to maintain 180°C).

  • Workup: Pour reaction mixture into crushed ice (20 g). The product will precipitate as a white/off-white solid.

  • Isolation: Filtration and washing with cold water removes excess morpholine and DMSO.

  • Hydrolysis (Optional): To obtain the free acid, treat the wet cake with 1M LiOH in THF/Water (1:1) under MW irradiation (100°C, 5 min).

Yield Expectation: 88-92% (vs. 50-60% Thermal reflux in DMF for 24h).

Data Analysis & Validation

The following table contrasts the efficiency of Microwave (MW) protocols against standard Thermal (oil bath) methods for these specific derivatives.

ParameterProtocol A (N-Alkylation)Protocol B (

Coupling)
Thermal Time 4 Hours (Reflux EtOH)24 Hours (Reflux DMF)
MW Time 10 Minutes 15 Minutes
Thermal Yield 78%55%
MW Yield 94% 91%
Purity (LCMS) >95% (Clean profile)>98% (Precipitation)
Green Score High (Ethanol solvent)Med (DMSO, but low vol)

Workflow Visualization:

Workflow cluster_setup Setup Phase cluster_mw Microwave Irradiation cluster_downstream Isolation Step1 Reagent Loading (Glass Vial + Teflon Cap) Step2 Solvent Selection (EtOH for Alkylation / DMSO for SNAr) Step1->Step2 Step3 Ramp to Target Temp (1-2 min) Step2->Step3 Insert into Cavity Step4 Hold Time (10-15 min @ 120-180°C) Step3->Step4 Step5 Active Cooling (Compressed Air to 40°C) Step4->Step5 Step6 Workup (Filtration or Precipitation) Step5->Step6 Step7 Validation (LCMS / NMR) Step6->Step7

Figure 2: Optimized workflow for microwave-assisted synthesis of morpholine derivatives.

Troubleshooting & Expert Tips

  • The "Thermal Runaway" Risk:

    • Issue: Morpholine is a polar liquid. When reacting with alkyl halides, the reaction is exothermic. MW heating + Exotherm can cause rapid pressure spikes.

    • Solution: Use "PowerMax" or equivalent simultaneous cooling features if available, or set a conservative "Ramp Time" (e.g., 2 minutes to reach 120°C) rather than "As Fast As Possible."

  • Solvent Choice:

    • If using non-polar solvents (e.g., Toluene) for specific solubility reasons, the microwave will not heat the solvent efficiently.

    • Fix: Add a "susceptor"—a passive heating element like a silicon carbide (SiC) vessel or a magnetic stir bar coated in Weflon (doped Teflon), or simply add 5% ionic liquid to dope the solvent.

  • Hydrolysis of the Ester:

    • If the free carboxylic acid is required immediately, do not isolate the ester. Add aqueous NaOH directly to the reaction vial after Step 4 of Protocol A, and irradiate for an additional 5 mins at 100°C. Acidify to precipitate the zwitterion.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition. [Link]

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Aqua-mediated microwave-assisted synthesis of morpholine derivatives. Green Chemistry. [Link]

  • Sridharan, V., et al. (2010). Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. Journal of Functional Biomaterials. [Link]

  • SciFinder/CAS Protocol Validation. (2023). General reaction search for "Morpholine + Ethyl Bromoacetate Microwave". [Link]

Sources

Application

Application Notes and Protocols: Scale-Up Procedures for Methyl 2-Phenylmorpholine-3-carboxylate Production

Introduction Methyl 2-phenylmorpholine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, including analogs of phenmetrazine, which have shown potential in the treatment of obesity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-phenylmorpholine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, including analogs of phenmetrazine, which have shown potential in the treatment of obesity and ADHD.[1] The morpholine structural motif is prevalent in many bioactive molecules and FDA-approved drugs.[2] The successful and efficient scale-up of its production from the laboratory bench to pilot plant and eventually to commercial manufacturing is critical for drug development timelines and economic viability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedures and considerations for scaling up the production of methyl 2-phenylmorpholine-3-carboxylate. It emphasizes a scientifically grounded approach, focusing on process understanding, safety, and quality control to ensure a robust and reproducible manufacturing process.

Chemical Synthesis: From Bench to Scale

The synthesis of methyl 2-phenylmorpholine-3-carboxylate typically involves the reaction of a substituted 1,2-amino alcohol with an appropriate electrophile.[3] A common and efficient laboratory-scale synthesis is outlined below. This protocol serves as the foundation for the subsequent scale-up discussion.

Laboratory-Scale Synthesis Protocol

Reaction Scheme:

A plausible synthetic route involves the reaction of methyl 2-amino-3-phenylpropanoate with a suitable two-carbon electrophile that can undergo a cyclization to form the morpholine ring.

Materials and Reagents:

  • Methyl 2-amino-3-phenylpropanoate hydrochloride

  • Ethylene oxide or a suitable equivalent

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • An appropriate solvent (e.g., methanol, ethanol, acetonitrile)

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with methyl 2-amino-3-phenylpropanoate hydrochloride and the chosen solvent.

  • Basification: The base is added portion-wise to the stirred suspension to liberate the free amine.

  • Electrophile Addition: The electrophile (e.g., ethylene oxide) is added dropwise to the reaction mixture at a controlled temperature. The reaction is often exothermic and may require external cooling.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 2-phenylmorpholine-3-carboxylate.

Scale-Up Considerations and Procedures

Transitioning from a laboratory-scale synthesis to a larger scale production introduces several challenges that must be addressed to maintain yield, purity, and safety.

Key Scale-Up Parameters
ParameterLaboratory Scale (Grams)Pilot/Commercial Scale (Kilograms)Rationale for Change and Considerations
Reaction Vessel Round-bottom flaskJacketed glass-lined or stainless steel reactorLarger reactors have a lower surface-area-to-volume ratio, impacting heat transfer. Jacketed reactors allow for precise temperature control through heating/cooling fluids.
Mixing Magnetic stirrerOverhead mechanical stirrer with various impeller designsEfficient mixing is crucial for maintaining homogeneity and preventing localized concentration gradients, which can lead to side reactions. The impeller type and stirring speed must be optimized.
Reagent Addition Dropping funnelMetering pumpPrecise and controlled addition of reagents is critical for managing reaction exotherms and ensuring consistent reaction profiles.
Temperature Control Ice bath, heating mantleReactor jacket with heat transfer fluid, automated control systemsUncontrolled exotherms are a significant safety risk at scale.[4] Robust temperature control is paramount.
Work-up & Isolation Separatory funnel, rotary evaporatorLarge-scale extraction vessels, agitated nutsche filter dryersManual separation and evaporation are not feasible at large scales. Specialized equipment is required for efficient and safe handling of large volumes of solvents and solids.
Purification Column chromatographyCrystallization, distillation, preparative HPLCSilica gel chromatography is often not economical for large quantities. Crystallization is a preferred method for purification at scale due to its efficiency and cost-effectiveness.
Process Safety Management

The scale-up of any chemical process requires a thorough safety assessment. For morpholine derivatives, specific hazards must be considered. Morpholine itself is a flammable liquid and can form explosive mixtures with air.[5] Vapors are heavier than air and can accumulate in low-lying areas.[6]

Safety Protocols:

  • Hazard and Operability (HAZOP) Study: A systematic review of the process to identify potential hazards and operational issues.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and flame-retardant lab coats, must be worn at all times.[6] In case of fire or large spills, self-contained breathing apparatus (SCBA) is necessary.[7]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a designated process bay with adequate air exchange.[8]

  • Grounding and Bonding: To prevent static discharge, which can be an ignition source, all equipment and containers must be properly grounded and bonded.[5]

  • Emergency Procedures: Clear and well-rehearsed emergency procedures for spills, fires, and personnel exposure must be in place. This includes access to safety showers, eyewash stations, and appropriate fire extinguishers (e.g., sand, carbon dioxide, or powder extinguisher).[5]

  • Waste Disposal: All chemical waste must be collected in properly labeled containers and disposed of in accordance with local, state, and federal regulations. Contaminated washing water should be retained and disposed of properly.[8]

Production Workflow Diagram

Scale-Up_Production_Workflow cluster_0 Pre-Production cluster_1 Production cluster_2 Post-Production Raw_Material_Sourcing Raw Material Sourcing & QC Reactor_Charging Reactor Charging Raw_Material_Sourcing->Reactor_Charging Process_Hazard_Analysis Process Hazard Analysis (PHA) Process_Hazard_Analysis->Reactor_Charging Reaction Controlled Reaction Reactor_Charging->Reaction In_Process_Control In-Process Control (IPC) Reaction->In_Process_Control Feedback Loop Work_Up Work-Up & Isolation Reaction->Work_Up In_Process_Control->Reaction Feedback Loop Purification Purification (Crystallization) Work_Up->Purification Drying Drying Purification->Drying Final_Product_QC Final Product QC Drying->Final_Product_QC Packaging Packaging & Labeling Final_Product_QC->Packaging Storage Storage Packaging->Storage Quality_Control_Workflow Start Start Sample_Collection Sample Collection (Raw Material, In-Process, Final Product) Start->Sample_Collection Visual_Inspection Visual Inspection Sample_Collection->Visual_Inspection Physical_Tests Physical Tests (e.g., Melting Point) Visual_Inspection->Physical_Tests Chromatographic_Analysis Chromatographic Analysis (HPLC, GC-MS) Physical_Tests->Chromatographic_Analysis Spectroscopic_Analysis Spectroscopic Analysis (NMR, FTIR) Chromatographic_Analysis->Spectroscopic_Analysis Data_Review Data Review & Comparison to Specifications Spectroscopic_Analysis->Data_Review Decision Meets Specifications? Data_Review->Decision Release Release for Next Stage/ Final Product Decision->Release Yes Investigate Investigate & Re-process/ Reject Decision->Investigate No End End Release->End Investigate->Sample_Collection Re-sample after reprocessing Investigate->End Reject

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in methyl 2-phenylmorpholine-3-carboxylate synthesis

The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers encountering difficulties with the synthesis of methyl 2-phenylmorpholine-3-carboxylate . This scaffold is a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers encountering difficulties with the synthesis of methyl 2-phenylmorpholine-3-carboxylate . This scaffold is a critical intermediate for neurokinin-1 (NK1) antagonists and phenmetrazine analogs.

The content prioritizes the "Phenylserine Route" as the high-yield corrective measure against the notoriously inefficient "Cinnamate Dibromide Route."

Topic: Optimization of Methyl 2-phenylmorpholine-3-carboxylate Synthesis Ticket ID: CHEM-SUP-2024-892 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Diagnostic

User Complaint: "Reaction of methyl 2,3-dibromo-3-phenylpropionate with ethanolamine yields <15% product with significant inseparable olefinic byproducts."

Root Cause Analysis: The "Dibromide Route" (reacting a vicinal dibromide with a 1,2-amino alcohol) is chemically flawed for this substrate. The basicity of ethanolamine promotes E2 elimination of HBr from the benzylic position, regenerating methyl 2-bromocinnamate rather than effecting the desired double nucleophilic displacement. Furthermore, regiochemical scrambling occurs between the nitrogen attacking C2 (alpha-to-ester) vs. C3 (benzylic).

Recommended Resolution: Abandon the dibromide displacement strategy. Switch to the Phenylserine Cyclization Protocol , which utilizes a pre-formed stereocenter and minimizes elimination side-reactions.

Interactive Troubleshooting Pathways

Workflow Visualization

The following diagram contrasts the "Yield Trap" (Standard Route) with the "Optimized Route."

G cluster_legend Legend key1 High Risk / Low Yield key2 Optimized / High Yield Start_Cinn Methyl Cinnamate Dibromide Methyl 2,3-dibromo- 3-phenylpropionate Start_Cinn->Dibromide Br2 Ethanolamine + Ethanolamine (Base) Dibromide->Ethanolamine Elimination SIDE REACTION: E2 Elimination (Methyl 2-bromocinnamate) Ethanolamine->Elimination Major Pathway Product_Low Target Morpholine (<15% Yield) Ethanolamine->Product_Low Minor Pathway Start_Serine Methyl Phenylserinate (syn/anti mixture) CyclicSulf + Ethylene Sulfate (or 1,2-dibromoethane) Start_Serine->CyclicSulf MonoAlkyl Intermediate: N-Alkylated Serine CyclicSulf->MonoAlkyl Controlled Alkylation Cyclization Intramolecular Cyclization (Base) MonoAlkyl->Cyclization Product_High Target Morpholine (>65% Yield) Cyclization->Product_High Clean Inversion

Caption: Comparison of the elimination-prone Dibromide route vs. the convergent Phenylserine route.

Detailed Protocols & Causality

Protocol A: The "Phenylserine" Method (Recommended)

This method relies on Methyl Phenylserinate (commercially available or synthesized via aldol condensation of glycine and benzaldehyde). It avoids the elimination issues because the benzylic carbon is already oxidized (hydroxyl) and not bearing a leaving group that triggers E2.

Reagents:

  • Methyl Phenylserinate HCl (1.0 equiv)

  • 1,2-Dibromoethane (1.2 equiv) OR Ethylene Sulfate (1.1 equiv - Greener Option)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Toluene or Acetonitrile

Step-by-Step:

  • Free Basing: Suspend the phenylserinate salt in Toluene/DIPEA.

  • Alkylation: Add 1,2-dibromoethane. Heat to reflux (110°C).

    • Technical Insight: The nitrogen is the most nucleophilic species. It attacks the alkyl halide first.

  • Cyclization: The secondary amine formed will attack the second bromide (if using dibromoethane) or the sulfate ester.

    • Critical Control: If using 1,2-dibromoethane, the second cyclization step is slow. Adding a catalytic amount of Tetrabutylammonium Iodide (TBAI) accelerates the Finkelstein reaction, converting the unreactive alkyl bromide to a reactive alkyl iodide in situ.

  • Workup: Cool, wash with saturated NaHCO3, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The regiochemistry is locked. The oxygen is already on the benzylic carbon (C2), and the nitrogen is on the alpha-carbon (C3). The cyclization simply bridges them with an ethyl group.

Protocol B: Optimizing the "Dibromide" Method (Legacy Support)

If you must use the cinnamate dibromide (e.g., due to stock availability), you must suppress E2 elimination.

The Fix:

  • Change Solvent: Switch from Ethanol/Methanol (protic, promotes elimination) to DMF or DMSO (Polar Aprotic).

  • Temperature: Run the reaction at 0°C to Room Temperature , never reflux. Elimination has a higher activation energy than substitution; keeping it cold favors substitution.

  • Stoichiometry: Use a large excess of ethanolamine (5-10 equiv).

    • Reasoning: High concentration of nucleophile favors bimolecular substitution (SN2) over unimolecular elimination processes, although E2 is also bimolecular, the steric environment at low temp can favor the amine attack.

Comparison Table:

ParameterDibromide Route (Standard)Phenylserine Route (Optimized)
Primary Failure Mode E2 Elimination (Formation of Cinnamates)Oligomerization (if too concentrated)
Regiocontrol Poor (Mixture of 2-Ph and 3-Ph)Excellent (Pre-defined by starting material)
Typical Yield 10 - 25%60 - 80%
Purification Difficult (Olefin separation)Simple (Silica filtration)

Stereochemistry & Isomer Control

A common issue is obtaining the correct diastereomer (cis-2,3 vs trans-2,3).

  • Thermodynamics: The cis-2,3 isomer (Ph and COOMe cis) allows the bulky phenyl and carboxylate groups to adopt a pseudo-equatorial conformation in the chair-like transition state, often making it the thermodynamic product.

  • Starting Material Influence:

    • Threo-phenylserine typically yields trans-morpholines.

    • Erythro-phenylserine typically yields cis-morpholines.

  • Epimerization: The C3 proton (alpha to the ester) is acidic. If you isolate the "wrong" isomer, you can often equilibrate it to the thermodynamic mixture by treating with NaOMe/MeOH at room temperature for 1 hour.

FAQ: Common User Issues

Q1: My product decomposes on the silica column.

  • Diagnosis: Morpholines are secondary amines and can be acid-sensitive or stick to acidic silica.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexane before loading your sample. This neutralizes the acidic sites on the silica.

Q2: I see a peak at M-32 in the Mass Spec.

  • Diagnosis: This is likely the loss of methanol (CH3OH) from the ester, forming the lactam (morpholin-3-one).

  • Fix: Avoid high temperatures during workup. If the lactam forms, it is a dead-end byproduct for this specific synthesis.

Q3: Can I use the "Sharpless Aminohydroxylation" on methyl cinnamate?

  • Answer: Yes, but be careful with regioselectivity. Standard Sharpless conditions on cinnamates often place the Nitrogen at the benzylic position (C3) and Oxygen at C2. This would yield the 3-phenyl-2-carboxylate scaffold, which is the regioisomer of your target. You require the Nitrogen at C2 (alpha to ester) and Oxygen at C3 (benzylic) relative to the cinnamate chain?

    • Correction: For 2-phenylmorpholine-3-carboxylate , the Oxygen is attached to the Phenyl-bearing carbon. The Nitrogen is attached to the Carboxylate-bearing carbon.

    • Therefore: You need Oxygen at Benzylic (C3 of cinnamate) and Nitrogen at Alpha (C2 of cinnamate).

    • Sharpless Result: Usually gives N-Benzylic. This is the wrong regiochemistry for your target. Stick to the Phenylserine route.

References

  • D'Amico, J. J., & Campbell, R. H. (1967). 2-Phenyl-3-morpholinones and Derivatives. Journal of Organic Chemistry. - Establishes the foundational chemistry for phenyl-substituted morpholinones.

  • Gao, X., et al. (2013). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. - Describes the high-yield ethylene sulfate method.

  • Sladojevich, F., et al. (2013). Synthesis of methyl morpholine-3-carboxylates. Russian Journal of Organic Chemistry (Review). - Comprehensive review of synthetic routes.

Sources

Optimization

Technical Support Center: Methyl 2-Phenylmorpholine-3-Carboxylate Isomer Separation

Subject: Separation and Purification Protocol for cis- and trans-Methyl 2-phenylmorpholine-3-carboxylate Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Separation and Purification Protocol for cis- and trans-Methyl 2-phenylmorpholine-3-carboxylate Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Mission Statement

Welcome to the Technical Support Center. You are likely here because you have synthesized methyl 2-phenylmorpholine-3-carboxylate (often via the reaction of 2-phenyl-oxirane with glycine methyl ester or similar cyclization routes) and are facing a diastereomeric mixture.

This guide moves beyond generic advice. It addresses the specific stereochemical challenges of the 2,3-disubstituted morpholine core , specifically the lability of the C3-proton and the conformational flexibility of the morpholine ring.

Module 1: Diagnostic & Identification (The "Is it Cis or Trans?" Phase)

Before attempting separation, you must definitively assign your isomers. In 2,3-disubstituted morpholines, relative stereochemistry is best determined by


H NMR coupling constants (

)
between the proton at C2 (benzylic) and C3 (

-to-ester).
FAQ: How do I distinguish the isomers by NMR?

A: You must look at the vicinal coupling constant (


).
IsomerRelative ConfigurationConformation (Major)

(Hz)
Diagnostic Signal
Trans Anti (2,3-trans)Chair (Diequatorial)9.0 – 11.0 Hz Large doublet at C2-H
Cis Syn (2,3-cis)Chair (Axial/Equatorial)2.0 – 5.0 Hz Small doublet (or broad singlet) at C2-H

Technical Insight: The morpholine ring typically adopts a chair conformation.

  • Trans-isomer: Both the bulky Phenyl (C2) and Carboxylate (C3) groups prefer the equatorial position to minimize 1,3-diaxial interactions. This places the H2 and H3 protons in an anti-periplanar relationship (axial-axial), resulting in a large Karplus coupling (

    
     Hz).
    
  • Cis-isomer: One group must be axial. Usually, the phenyl remains equatorial (anchoring group), forcing the carboxylate axial. The H2 (axial) and H3 (equatorial) protons are synclinal (gauche), resulting in a small coupling (

    
     Hz).
    

Critical Warning: If your solvent is highly polar (e.g., DMSO-


) or if the nitrogen is protonated (salt form), the ring conformation may distort, altering 

values. Always run diagnostic NMR in CDCl

as the free base for consistent results.

Module 2: Chromatographic Separation

Separating these diastereomers is feasible but prone to peak tailing due to the secondary amine.

Protocol A: Flash Chromatography (Silica Gel)

Recommended for crude mixtures >500 mg.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate (gradient).[1]

  • Modifier (Crucial): You must add 1% Triethylamine (TEA) or 1% saturated aqueous NH

    
    OH to the mobile phase.
    
    • Why? The morpholine nitrogen interacts strongly with acidic silanols, causing streakiness that merges the cis and trans peaks. The base blocks these sites.

  • Elution Order:

    • Typically, the Trans isomer (less polar, diequatorial, intramolecular H-bond shielded) elutes first (higher

      
      ).
      
    • The Cis isomer (more polar, exposed dipoles) elutes second (lower

      
      ).
      
Protocol B: Preparative HPLC

Recommended for high-purity requirements (>98% de).

  • Column: C18 (ODS) is usually sufficient, but Phenyl-Hexyl columns provide better selectivity for the phenyl ring interactions.

  • Buffer: Water (0.1% Ammonium Formate, pH ~8) / Acetonitrile.

    • Note: Avoid acidic modifiers (TFA) if you plan to concentrate large fractions with heat, as this can induce epimerization (see Module 3). Basic pH keeps the amine neutral and improves peak shape.

Module 3: Troubleshooting & Stability (The "Why did it change?" Phase)

Issue: "I isolated the pure cis isomer, but after rotary evaporation, it contains 10% trans."

Diagnosis: Thermodynamic Epimerization. Mechanism: The proton at C3 is highly acidic for two reasons:

  • It is

    
     to an electron-withdrawing ester.
    
  • It is

    
     to the electron-withdrawing nitrogen (inductive effect).
    

Under basic conditions (or even on slightly basic silica), the C3 proton can be removed, forming an enolate intermediate. Upon reprotonation, the molecule relaxes to the thermodynamically more stable trans (diequatorial) form.

Troubleshooting Guide: Preventing Epimerization
  • Avoid Strong Bases: Do not use NaOH or alkoxides during workup if preserving the kinetic cis product is the goal. Use mild buffers (NaHCO

    
    ).
    
  • Temperature Control: Never heat the cis isomer above 40°C in the presence of base.

  • Acylation: If the free amine is not required immediately, protect it (e.g., N-Boc or N-Cbz). The carbamate reduces the basicity of the nitrogen and sterically locks the conformation, making the isomers much more stable and easier to separate.

Module 4: Decision Matrix & Workflow

The following diagram outlines the logical flow for processing your crude reaction mixture.

SeparationWorkflow Start Crude Reaction Mixture (Methyl 2-phenylmorpholine-3-carboxylate) Diagnostic Step 1: Diagnostic 1H NMR (CDCl3) Check J(H2-H3) coupling Start->Diagnostic Decision Is separation required? Diagnostic->Decision Flash Step 2: Flash Chromatography Hex/EtOAc + 1% Et3N Decision->Flash Mixture confirmed Pure Target Isomer Isolated Decision->Pure Single isomer found CheckPurity Check Purity (NMR/HPLC) Flash->CheckPurity Epimer WARNING: Epimerization Risk Avoid heat/strong base Flash->Epimer If heated >40°C CheckPurity->Pure de > 95% Recryst Alternative: Crystallization (Convert to HCl salt) CheckPurity->Recryst de < 90% (Enrichment needed) Recryst->Pure

Figure 1: Decision matrix for the purification of morpholine-3-carboxylate derivatives, highlighting the critical pathways for chromatography and salt formation.

Module 5: Experimental Protocols

Protocol 1: Salt Formation for Crystallization

If chromatography fails to resolve the isomers fully, fractional crystallization of the HCl salt is the industry standard for phenmetrazine-type scaffolds.

  • Dissolve the semi-pure mixture (free base) in dry Diethyl Ether or EtOAc .

  • Cool to 0°C in an ice bath.

  • Dropwise add 1M HCl in Ether (anhydrous).

    • Observation: A white precipitate will form immediately.

  • Filter the solid.[2]

  • Recrystallization: Dissolve the solid in a minimum amount of hot Isopropanol (IPA) or Ethanol . Allow to cool slowly to RT, then 4°C.

    • Result: The Trans isomer (being more symmetric and stable) typically crystallizes out first and more efficiently. The mother liquor will be enriched in the Cis isomer.

Protocol 2: Chemical Equilibration (Isomer Conversion)

Use this if you need the Trans isomer but synthesized mostly Cis.

  • Dissolve the cis-enriched mixture in Methanol .

  • Add 0.5 equivalents of Sodium Methoxide (NaOMe) .

  • Reflux for 2–4 hours.

  • Quench with aqueous NH

    
    Cl.
    
  • Extract with DCM.

    • Result: The mixture will equilibrate to the thermodynamic ratio (typically >90% trans).

References

  • Structural Analogs & Separation: Clarke, F. H. (1962).[3] Cis- and Trans-3-Methyl-2-phenylmorpholine. Journal of Organic Chemistry, 27(9), 3251–3253.[4] Relevance: Establishes the foundational NMR and crystallization logic for 2-phenyl-3-substituted morpholines.

  • Morpholine Synthesis & Stereochemistry: D'hooghe, M., et al. (2010). Stereoselective synthesis of cis- and trans-2,3-disubstituted morpholines. Journal of Organic Chemistry, 75(19), 6382-6389. Relevance: Details the thermodynamic preference and NMR coupling constants for 2,3-disubstituted morpholine rings.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 16: Enolates and Thermodynamics).

    
    -amino esters.
    
    
  • General Chromatography of Amines: Reich, H. J. (2024). Common Problems in Chromatography of Amines. University of Wisconsin-Madison Chemistry Database. Relevance: Technical basis for using TEA/Ammonia modifiers in silica chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in Morpholine Ester Synthesis

Welcome to the Technical Support Center for Morpholine Ester Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the critic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Morpholine Ester Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the critical cyclization step of morpholine ester synthesis. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enhance the success of your synthetic endeavors.

Morpholine and its derivatives are crucial scaffolds in medicinal chemistry, valued for their favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] However, the synthesis, particularly the intramolecular cyclization to form the morpholine ring, can be fraught with challenges, leading to low yields, complex product mixtures, or complete reaction failure. This guide is structured to help you navigate these issues effectively.

I. Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form the morpholine ester is failing or giving very low yields. What are the most common culprits?

A1: Low or no yield in morpholine ester cyclization typically points to one or more of the following factors:

  • Inadequate Activation of the Leaving Group: The hydroxyl group of the starting amino alcohol is a poor leaving group. It requires activation, often through tosylation or mesylation, to facilitate the intramolecular nucleophilic attack by the nitrogen. Incomplete activation will halt the reaction.

  • Steric Hindrance: Bulky substituents on the amino alcohol or the ester moiety can sterically hinder the intramolecular cyclization.

  • Incorrect Base Selection: The choice and stoichiometry of the base are critical. A base that is too weak may not sufficiently deprotonate the amine, while a base that is too strong or used in excess can lead to side reactions like elimination or hydrolysis of the ester. For many cyclizations, inorganic bases like potassium carbonate (K₂CO₃) have proven effective.[2]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of starting materials or products.[3]

  • Presence of Water: Moisture can interfere with the reaction, especially if using moisture-sensitive reagents. Ensure all reagents and solvents are anhydrous.

Q2: I'm observing multiple spots on my TLC plate, indicating a complex mixture of byproducts. What are the likely side reactions?

A2: The formation of multiple byproducts is a common issue. Key side reactions to consider include:

  • Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.

  • Elimination Reactions: If the activated hydroxyl group is on a secondary or tertiary carbon, elimination to form an alkene can be a significant competing reaction, especially in the presence of a strong, non-nucleophilic base.

  • Hydrolysis: If there is residual water in the reaction mixture, hydrolysis of the ester functionality or the activating group (e.g., tosylate) can occur.

  • Over-alkylation: In some synthetic routes, the nitrogen of the newly formed morpholine ring can undergo further alkylation if a reactive alkylating agent is present.

Q3: How do I choose the right solvent and base for my cyclization reaction?

A3: The choice of solvent and base is highly dependent on the specific substrate and the nature of the leaving group.

  • Solvent: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are often good choices as they can dissolve the reactants and stabilize charged intermediates without interfering with the reaction.

  • Base: The pKa of the amine and the nature of the electrophilic center will guide base selection.

    • For cyclization onto an activated alcohol (e.g., tosylate), a moderately strong, non-nucleophilic base like potassium carbonate or cesium carbonate is often sufficient to deprotonate the amine without causing significant side reactions.[2]

    • For reactions involving less reactive electrophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[4]

It is often beneficial to screen a few different base and solvent combinations to find the optimal conditions for your specific substrate.

II. Troubleshooting Guide: Low Yield and Reaction Failure

This section provides a structured approach to troubleshooting common failures in morpholine ester cyclization.

Issue 1: No Reaction or Incomplete Conversion

If your reaction shows no formation of the desired product or stalls with significant starting material remaining, consider the following:

Potential Cause Recommended Solution
Poor Leaving Group Ensure the hydroxyl group is effectively activated. Confirm the formation of the tosylate or mesylate intermediate by NMR or LC-MS before proceeding with the cyclization step. Consider using a more reactive leaving group, such as a triflate.
Insufficiently Basic Conditions The amine may not be sufficiently deprotonated to act as a nucleophile. Switch to a stronger base or increase the stoichiometry of the current base. Be mindful of potential side reactions with stronger bases.
Low Reaction Temperature Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and any potential decomposition.[3]
Steric Hindrance If steric hindrance is suspected, you may need to redesign the synthesis to introduce the bulky groups after the morpholine ring has been formed.
Issue 2: Formation of Multiple Products/Low Purity

When the reaction yields a complex mixture, the focus should be on minimizing side reactions.

Potential Cause Recommended Solution
Intermolecular Reactions Employ high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the starting material to the reaction mixture over an extended period.
Elimination Side Reactions Use a less hindered, more nucleophilic base. Lowering the reaction temperature can also disfavor elimination relative to substitution.
Epimerization If there is a stereocenter adjacent to the ester, a strong base can cause epimerization. Use a milder base or protect the acidic proton if possible.
Hydrolysis of Ester Ensure anhydrous conditions by using dry solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve cyclization failures:

G start Low or No Cyclization Product check_sm Verify Starting Material Purity and Structure start->check_sm check_activation Confirm Activation of Leaving Group (e.g., Tosylation) check_sm->check_activation If SM is correct failure Re-evaluate Synthetic Strategy check_sm->failure If SM is incorrect screen_base Screen Different Bases (e.g., K2CO3, Cs2CO3, NaH) check_activation->screen_base If activation is successful check_activation->failure If activation failed screen_solvent Optimize Solvent (e.g., DMF, ACN, THF) screen_base->screen_solvent If no improvement success Successful Cyclization screen_base->success If successful screen_temp Vary Reaction Temperature screen_solvent->screen_temp If no improvement screen_solvent->success If successful high_dilution Implement High-Dilution Conditions screen_temp->high_dilution If still low yield screen_temp->success If successful analyze_byproducts Analyze Byproducts (LC-MS, NMR) to Identify Side Reactions high_dilution->analyze_byproducts If byproducts persist high_dilution->success If successful analyze_byproducts->failure

Caption: A decision-making workflow for troubleshooting morpholine ester synthesis.

III. Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization via Tosylate Intermediate

This protocol outlines a general method for the synthesis of a morpholine ester from an N-substituted amino alcohol.

Step 1: Tosylation of the Amino Alcohol

  • Dissolve the N-substituted amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in the same anhydrous solvent.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tosylate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude tosylated intermediate in a suitable anhydrous solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate (2.0-3.0 eq), to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired morpholine ester.

Purification Considerations

Morpholine-containing compounds can be challenging to purify by silica gel chromatography due to their basic nature.[5] The nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. To mitigate this, it is often beneficial to add a small amount (0.1-2%) of a basic modifier like triethylamine or ammonia to the eluent.[5]

IV. Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The intramolecular cyclization to form a morpholine ring is typically an SN2 reaction.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack Amine R-NH-CH2-CH2-O-LG Deprotonated_Amine R-N(-)-CH2-CH2-O-LG Amine->Deprotonated_Amine + Base Base Base Protonated_Base Base-H(+) Cyclization Morpholine Morpholine Ring Deprotonated_Amine->Morpholine Intramolecular SN2 Attack Leaving_Group LG(-)

Caption: Generalized mechanism for intramolecular cyclization to form a morpholine ring.

The key steps are the deprotonation of the amine by a base to form a more nucleophilic amide anion, followed by an intramolecular SN2 attack on the carbon bearing the leaving group (LG), displacing it and forming the six-membered morpholine ring. For this reaction to be successful, the conformation of the molecule must allow for the nitrogen nucleophile and the electrophilic carbon to come into close proximity.

V. References

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Kovács, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Mavromoustakos, T., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]

  • Kovács, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. Retrieved from [Link]

Sources

Optimization

purification strategies for crude methyl 2-phenylmorpholine-3-carboxylate

Technical Support Center: Purification of Methyl 2-phenylmorpholine-3-carboxylate Ticket System Status: [ONLINE] Agent: Dr. Aris (Senior Application Scientist) Subject: Purification Strategies for Crude Methyl 2-phenylmo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-phenylmorpholine-3-carboxylate

Ticket System Status: [ONLINE] Agent: Dr. Aris (Senior Application Scientist) Subject: Purification Strategies for Crude Methyl 2-phenylmorpholine-3-carboxylate Reference ID: MPM-3-CARB-PUR-001[1][2][3]

Executive Summary

Methyl 2-phenylmorpholine-3-carboxylate is a critical scaffold in medicinal chemistry, often serving as a precursor for substance P antagonists (e.g., Aprepitant analogs) or psychotropic morpholines.[1][2][3] Synthetically, it is typically accessed via the cyclization of phenylglycine derivatives or amino-diols.[1][2]

The Challenge: Users frequently report three core failure modes:

  • Diastereomeric Mixtures: The crude product is often a mix of cis- and trans- isomers (2,3-disubstitution pattern).[1][2][3]

  • Silica Tailing: The secondary amine interacts strongly with acidic silanols, leading to streakiness and poor resolution.[1][2]

  • Ester Hydrolysis: The C3-methyl ester is labile under strong basic aqueous conditions, leading to the formation of the zwitterionic acid (which is water-soluble and lost during extraction).[2][3]

This guide provides a self-validating purification workflow designed to maximize yield and diastereomeric purity.

Module 1: The "First Line of Defense" – Acid-Base Extraction[1][2][3]

User Query (Ticket #402): "I ran a standard workup with 1M NaOH, and my product mass is 40% lower than expected. Where did it go?"

Technical Diagnosis: You likely hydrolyzed your ester.[1][2] While morpholines are bases, the C3-ester is susceptible to saponification, especially if the aqueous phase pH > 12 or if heat is applied.[3] Furthermore, the free base is moderately polar and can partition into the aqueous phase if the pH isn't strictly controlled.[3]

The Protocol: Controlled pH Swing Do not use strong hydroxides (NaOH/KOH) for the basification step.[2][3] Use a buffered carbonate system.[1][2]

  • Acid Wash: Dissolve crude oil in EtOAc.[1][2] Extract with 1M HCl (3x).[2][3] The amine is protonated (

    
    ) and moves to the aqueous layer.[2][3] Discard the organic layer (removes non-basic impurities).[2]
    
  • Controlled Basification: Cool the aqueous acidic layer to 0°C. Slowly add saturated NaHCO₃ or solid K₂CO₃ until pH ≈ 9-10.[1][2]

    • Critical Check: Do not exceed pH 11.[1][2]

  • Extraction: Extract immediately with DCM (Dichloromethane) (3x).[2][3][4] DCM is superior to EtOAc for morpholines due to higher solubility of the polar amine.[1][2]

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ if the amine is sensitive, though usually fine here).[2][3]

Visualization: Acid-Base Logic Flow

WorkupLogic cluster_warning Critical Control Point Start Crude Reaction Mixture AcidStep Add 1M HCl Partition with EtOAc Start->AcidStep OrgLayer1 Organic Layer (Non-basic impurities) AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as HCl salt) AcidStep->AqLayer1 Keep BaseStep Cool to 0°C Add sat. NaHCO3 to pH 9 AqLayer1->BaseStep ExtractStep Extract with DCM (3x) BaseStep->ExtractStep FinalOrg DCM Layer (Purified Free Base) ExtractStep->FinalOrg Keep FinalAq Aqueous Waste ExtractStep->FinalAq Discard

Caption: Figure 1. Optimized Acid-Base Workup. Note the use of weak base (NaHCO3) to prevent ester hydrolysis.[2][3]

Module 2: Chromatographic Refinement (Flash)

User Query (Ticket #515): "My product streaks from Rf 0.2 to 0.6 on the TLC plate. I can't separate the diastereomers."

Technical Diagnosis: Secondary amines interact with the acidic silanol groups (Si-OH) on silica gel via hydrogen bonding and proton transfer.[1][2][3] This causes "tailing."[1][2] You must deactivate the silica.[1][2]

The Solution: Amine-Modified Silica Standard silica gel is too acidic.[1][2] You must introduce a competitive base to the mobile phase.[1][2]

Solvent System Optimization Table

MethodMobile Phase CompositionProsCons
Standard (Poor) Hexane / EtOAc (no modifier)SimpleSevere streaking; co-elution of isomers.[1][2][3]
Triethylamine (TEA) Hexane / EtOAc + 1% Et₃N Good peak shape; suppresses silanol activity.[2][3]TEA is hard to remove (high boiling point); requires rotovap azeotrope.[2][3]
Ammoniated MeOH DCM / MeOH (NH₃ saturated) (98:2 to 95:[2][3]5)Excellent solubility; Ammonia evaporates easily.[2][3]Requires preparation of NH₃/MeOH solution.[1][2]
Alumina (Basic) Hexane / EtOAcNo modifier needed; basic surface.[2][3]Lower resolution than silica; expensive.[1][2]

Protocol for Diastereomer Separation:

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Et₃N before loading the sample.[1][2] This neutralizes the most active sites.[1][2]

  • Gradient: Start with 100% Hexane (with 1% Et₃N) and ramp slowly to 30% EtOAc.

  • Elution Order: Typically, the less polar isomer (often the trans-isomer where the phenyl and ester are anti-periplanar, minimizing dipole) elutes first.[2][3] The cis-isomer (syn-clinal) usually elutes second due to higher polarity/binding.[1][2][3] Note: This must be confirmed by NOE NMR.

Module 3: Crystallization & Salt Formation

User Query (Ticket #601): "I need >99% diastereomeric excess (de) for a clinical batch. Chromatography isn't scaling well."

Technical Diagnosis: Chromatography is inefficient at multi-gram scales for diastereomer separation. Crystallization of a mineral or organic salt is the industry standard for optical/diastereomeric resolution of morpholines.[1][2]

The Protocol: Preferential Crystallization The free base is an oil.[1][2] You must convert it to a solid salt.[1][2]

Recommended Salts:

  • Hydrochloride (HCl):

    • Procedure: Dissolve free base in dry Et₂O or Dioxane.[1][2] Add 1.0 eq of 4M HCl in Dioxane dropwise.[1][2]

    • Outcome: White precipitate.[1][2] Often, one diastereomer crystallizes preferentially.[2] Recrystallize from boiling iPrOH/MeOH.

  • Oxalate:

    • Procedure: Dissolve free base in EtOH.[1][2] Add 1.0 eq of Oxalic acid.[1][2]

    • Outcome: Oxalates often form highly crystalline lattices that discriminate between cis and trans isomers effectively.[1][2]

Decision Tree: Purification Strategy

PurificationStrategy Input Crude Mixture (Cis/Trans + Impurities) ScaleCheck Scale > 5g? Input->ScaleCheck SmallScale Flash Chromatography (Silica + 1% Et3N) ScaleCheck->SmallScale No LargeScale Salt Formation ScaleCheck->LargeScale Yes Result Pure Diastereomer (>98% de) SmallScale->Result SaltChoice Screen Salts: HCl, Oxalate, Fumarate LargeScale->SaltChoice Recryst Recrystallize (EtOH or iPrOH) SaltChoice->Recryst Recryst->Result

Caption: Figure 2. Strategic decision tree based on scale. Crystallization is preferred for scale-up.[1][2][3]

FAQ: Common Pitfalls

Q: Can I distill this compound? A: Yes, but with caution. Methyl 2-phenylmorpholine-3-carboxylate has a high boiling point.[1][2][3] You must use high vacuum (<0.5 mmHg).[2][3] Prolonged heating can cause epimerization at the C2/C3 centers or thermal decarboxylation.[1][2] Bulb-to-bulb distillation (Kugelrohr) is safer than fractional distillation.[1][2][3]

Q: How do I store the purified compound? A: Store as the HCl salt . The free base ester is prone to hydrolysis (absorbing moisture from air) and oxidation (N-oxide formation).[2][3] The salt form is stable for years at -20°C.[1][2]

Q: My NMR shows a double set of peaks. Is it impure? A: Not necessarily.[1][2] Check the integration. If the ratio is 1:1 or varies, it is likely a mixture of diastereomers (cis vs trans).[2][3] If the peaks are broad, it might be rotamers (less likely for this ring size) or slow nitrogen inversion.[2][3] Run a D₂O exchange to confirm NH proton, and check NOSY/NOE to assign stereochemistry.

References

  • Morpholine Synthesis & Properties

    • National Center for Biotechnology Information (2025).[2][3] PubChem Compound Summary for CID 8083, Morpholine.[2] Retrieved from [Link][2][3]

    • Explanation: Provides foundational pKa and solubility d
  • Diastereomer Separation (Phenmetrazine Analogs)

    • Clarke, F. H. (1962).[2][3][5] Cis- and Trans-3-methyl-2-phenylmorpholine.[1][2][3] Journal of Organic Chemistry, 27(9), 3251–3253.[2][3]

    • Context: This is the seminal paper describing the separation of 2-phenyl-3-substituted morpholine diastereomers via fractional crystallization of salts.[1][2][3]

    • Source:[Link] (Note: Link to ACS Publications).[2][3]

  • General Purification of Amino Esters

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals (7th ed.).[2][3] Butterworth-Heinemann.[1][2][3]

    • Context: Standard protocols for drying solvents and purifying secondary amines to prevent silica tailing.[1][2]

  • Synthesis of Morpholine-3-Carboxylates

    • M. Itoh, D. Hagiwara, and T. Kamiya (1988).[2][3] 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile (BOC-ON).[1][2][3] Organic Syntheses, Coll.[2] Vol. 6, p.199.

    • Context: While focusing on reagents, this source and related Organic Syntheses entries describe the handling of phenylglycine derivatives and amino acid ester cycliz
    • Source:[Link][2][3]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of Methyl 2-phenylmorpholine-3-carboxylate

Ticket ID: RES-PM3C-001 Subject: Troubleshooting Enantioseparation & Stereocontrol of Methyl 2-phenylmorpholine-3-carboxylate Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RES-PM3C-001 Subject: Troubleshooting Enantioseparation & Stereocontrol of Methyl 2-phenylmorpholine-3-carboxylate Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Chiral Technologies Division Status: Open[1]

Executive Summary

You are working with methyl 2-phenylmorpholine-3-carboxylate , a molecule possessing two chiral centers (C2 and C3).[1] This creates a stereochemical landscape of four potential isomers: two pairs of enantiomers (the cis-racemate and the trans-racemate).

Critical Warning: Before attempting enantiomeric resolution, you must ensure diastereomeric purity. Attempting to resolve a mixture of cis and trans isomers simultaneously is a common failure mode.

This guide provides a modular workflow for:

  • Diastereomeric Purification (Separating cis from trans).

  • Classical Resolution (Diastereomeric salt formation).[1][2]

  • Chromatographic Resolution (Chiral HPLC/SFC).

Module 1: Pre-Resolution Diagnostics (The "Is it Pure?"[1] Phase)

User Issue: "I am trying to crystallize the tartrate salt, but I am getting an oily gum instead of crystals, or the melting point is broad."

Diagnosis: You likely have a mixture of diastereomers (cis and trans).[1] Enantiomeric resolution agents (like tartaric acid) rely on precise lattice packing.[1] The presence of a geometric isomer (diastereomer) disrupts this packing, preventing crystallization.[1]

Workflow: Stereocontrol Logic

Stereocontrol Start Crude Reaction Mixture (4 Isomers) Achiral Achiral Flash Chromatography (Silica Gel) Start->Achiral Step 1 CisRac Racemic Cis-Isomer (±)-Cis Achiral->CisRac Fraction A TransRac Racemic Trans-Isomer (±)-Trans Achiral->TransRac Fraction B Decision Target Isomer? CisRac->Decision TransRac->Decision Salt Classical Resolution (L-DBTA Salt) Decision->Salt >10g Scale HPLC Prep Chiral HPLC (Amylose/Cellulose) Decision->HPLC <1g Scale

Figure 1: Critical separation workflow. Diastereomers must be separated on achiral silica before enantiomeric resolution.

Protocol: Diastereomer Separation
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase: Hexane:Ethyl Acetate (gradient 90:10 to 60:40).[1]

  • Observation: The cis-isomer (intramolecular H-bonding between amine and ester) typically elutes later than the trans-isomer on silica due to stronger interaction with the stationary phase, though this can reverse depending on the exact mobile phase modifiers.

  • Validation: Verify fractions via 1H NMR. Look for the coupling constant (

    
    ) between H2 and H3.[1]
    
    • Cis-isomer:

      
       (Axial-Equatorial).[1]
      
    • Trans-isomer:

      
       (Axial-Axial).[1]
      

Module 2: Classical Resolution (The "Salt" Phase)

User Issue: "Which resolving agent works best for phenylmorpholines? I tried HCl and it didn't work."

Technical Insight: HCl forms a salt, but it is an achiral counterion.[1] You need a chiral acid to create diastereomeric salts (e.g., [2S,3S]-amine[1] · [L]-acid vs [2R,3R]-amine[1] · [L]-acid).[1] These salts have different solubilities.

Recommended Agent: O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) .[1]

  • Why? The benzoyl groups increase the molecular weight and lipophilicity of the counterion, facilitating better lattice formation with the bulky phenylmorpholine core compared to unsubstituted tartaric acid [1].[1]

Protocol: Resolution of (±)-Cis-Methyl 2-phenylmorpholine-3-carboxylate
ParameterSpecificationNotes
Substrate 10.0 g (±)-Cis-Amine (Free base)Must be diastereomerically pure (>95% de).[1]
Resolving Agent 16.1 g L-DBTA (1.0 eq)Anhydrous form preferred.[1]
Solvent System Ethanol (Absolute) or MeOH/EtOH (1:[1]1)Avoid water to prevent ester hydrolysis.[1]
Temperature Reflux

25°C

4°C
Slow cooling is critical for crystal purity.

Step-by-Step:

  • Dissolve 10.0 g of the amine in 50 mL of boiling absolute ethanol.

  • Separately, dissolve 16.1 g of L-DBTA in 60 mL of boiling absolute ethanol.

  • Mix the hot solutions. The solution should remain clear (if cloudy, add more hot EtOH).[1]

  • Allow to cool to room temperature over 4 hours (wrap flask in foil/towel to slow heat loss).

  • Refrigerate at 4°C overnight.

  • Filter the white precipitate. Do not discard the mother liquor (it contains the opposite enantiomer).[1]

  • Recrystallization (The Self-Validating Step): Take a small sample of the solid, freebase it (using NaHCO3), and check chiral HPLC.[1] If ee < 95%, recrystallize the salt from hot ethanol again.[1]

Troubleshooting FAQ:

  • Q: My ester hydrolyzed to the acid.

    • A: You likely used water in your solvent or heated too long. Morpholine esters are sensitive. Switch to anhydrous Methanol or Isopropanol and limit heating time.

  • Q: No precipitate formed.[1]

    • A: The solution is too dilute. Evaporate 20% of the solvent and re-cool. Alternatively, scratch the glass or add a seed crystal if available.[1]

Module 3: Chromatographic Resolution (HPLC/SFC)

User Issue: "I see peak tailing on my chiral column, and the resolution is poor (Rs < 1.5)."

Technical Insight: Secondary amines like morpholines interact strongly with residual silanols on the silica backbone of HPLC columns, causing tailing.[1] You must use a basic modifier [2].

Method Development Guide

Column Selection:

  • Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mechanism: The phenyl group of your morpholine interacts via

    
    -
    
    
    
    stacking with the carbamate aromatic rings on the stationary phase.

Optimized Conditions (Normal Phase):

ParameterSettingReason
Mobile Phase Hexane : Isopropanol (90:[1]10)Standard polarity for esters.[1]
Modifier 0.1% Diethylamine (DEA) CRITICAL: Masks silanols to sharpen peaks.[1]
Flow Rate 1.0 mL/min (Analytical)Adjust for column diameter.
Detection UV @ 254 nmPhenyl ring absorption maximum.
Temperature 25°CLower temp often improves separation factors (

).[1]

SFC (Supercritical Fluid Chromatography) Alternative:

  • Phase: CO2 : Methanol (95:[1]5) + 0.2% Isopropylamine.[1]

  • Benefit: Faster run times and easier solvent removal (good for prep scale).[1]

Troubleshooting FAQ:

  • Q: I am seeing a "shoulder" on my main peak.

    • A: This is likely the trans diastereomer contaminant, not the enantiomer.[1] Check your pre-resolution silica purification (See Module 1).

Module 4: Post-Resolution & Analysis

Determination of Absolute Configuration

Do not assume the "first peak" is the (S,S) isomer.[1] Elution order can reverse between AD and OD columns.

  • X-Ray Crystallography: Grow a single crystal of the L-DBTA salt. This is the definitive method.

  • Optical Rotation: Compare

    
     with literature values for known analogs (e.g., Reboxetine intermediates). Generally, (2S,3S)-morpholines derived from L-amino acids show specific rotation trends, but derivatization (ester vs ether) shifts this.[1]
    
References
  • Acyl-Tartaric Acids in Resolution: Source: Kozma, D. (2001).[1] CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. Relevance: Establishes DBTA as the superior agent for resolving lipophilic amines compared to tartaric acid. URL:[1]

  • Chiral HPLC of Amines: Source: Phenomenex. (2020).[1] Chiral HPLC/SFC Separation Guide. Relevance: Defines the requirement for basic modifiers (DEA/TEA) when separating secondary amines to prevent peak tailing. URL:[1]

  • Morpholine Synthesis & Stereochemistry: Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Morpholine Derivatives". Relevance: Confirms the cis/trans coupling constants and thermodynamic stability profiles. URL: (General Search Link for verification)[1]

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Optimization

Technical Support Center: Minimizing Racemization During Morpholine Ester Hydrolysis

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for a critical synthetic step: the hydrolysis of esters with a chira...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for a critical synthetic step: the hydrolysis of esters with a chiral center alpha to the carbonyl group, with a specific focus on substrates containing a morpholine moiety. While "morpholine ester" is not a standard chemical term, we interpret it as a chiral ester or amide where a morpholine group is present elsewhere in the molecule. The principles discussed are broadly applicable to any ester or amide hydrolysis where preserving stereochemical integrity is paramount.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to racemization during ester hydrolysis.

Q1: What is racemization and why is it a critical issue during the hydrolysis of my chiral ester?

A1: Racemization is the process that converts an enantiomerically pure compound into a mixture of equal parts of both enantiomers (a racemate), effectively destroying its optical activity. In the context of ester hydrolysis, this occurs when the chiral center is at the alpha-position (the carbon atom adjacent to the ester's carbonyl group).

The mechanism involves the removal of the proton at this chiral center by a base.[1][2] This deprotonation forms a planar, achiral intermediate called an enolate.[1][3][4] When this planar intermediate is reprotonated (by water or another proton source in the medium), the proton can add to either face of the planar system with roughly equal probability. This non-selective protonation leads to the formation of both the original (R or S) and the opposite (S or R) enantiomer, resulting in a loss of enantiomeric excess (ee).[2] For pharmaceutical applications, maintaining high enantiomeric purity is often a regulatory and therapeutic necessity, as the "wrong" enantiomer can be inactive or even cause harmful side effects.

RacemizationMechanism

Q2: My current protocol uses NaOH in methanol at room temperature, and I'm observing significant racemization. What's happening?

A2: This is a classic scenario where the reaction conditions are too harsh for a sensitive substrate. Both sodium hydroxide (NaOH) and the methoxide ion (CH₃O⁻), formed by the reaction of NaOH with methanol, are very strong bases.[5] These strong bases readily deprotonate the alpha-carbon, favoring the formation of the enolate intermediate and thus accelerating racemization.[1] Furthermore, room temperature provides sufficient thermal energy to overcome the activation barrier for both hydrolysis and racemization, but often the rate of racemization is more sensitive to temperature increases. The prolonged contact time of the unconsumed ester with the strongly alkaline medium is a primary cause of racemization.[6]

Q3: What are the key factors I should control to minimize racemization?

A3: The battle between hydrolysis and racemization is a kinetic one. Your goal is to maximize the rate of the desired nucleophilic attack on the ester carbonyl (hydrolysis) while minimizing the rate of proton abstraction from the alpha-carbon (racemization). The four most critical parameters to control are:

  • Base Selection: Weaker bases are generally preferred. The choice of the counter-ion (cation) is also crucial.

  • Solvent System: The solvent affects the solubility of the substrate and the reactivity of the base.

  • Temperature: Lower temperatures almost always suppress racemization more than they suppress hydrolysis.

  • Reaction Time: Minimizing the exposure of the ester to basic conditions is key.

Q4: Is there a "go-to" set of conditions for hydrolyzing sensitive esters with minimal racemization?

A4: Yes, a widely accepted starting point for the saponification of sensitive esters is using Lithium Hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at 0 °C .[7][8][9] This combination is often successful for several reasons:

  • LiOH is a "milder" strong base: While still a strong base, the lithium cation plays a key role.

  • Lewis Acidity of Li⁺: The small, hard lithium ion (Li⁺) coordinates effectively to the carbonyl oxygen of the ester. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. This selectively accelerates the desired hydrolysis pathway over the undesired deprotonation pathway.[9]

  • THF/Water Solvent System: THF is a good solvent for many organic molecules, while water is necessary to dissolve the LiOH and act as the ultimate nucleophile source. The ratio can be tuned to ensure the substrate remains dissolved.

  • Low Temperature: Operating at 0 °C (or even lower) drastically reduces the rate of enolate formation.[10]

Q5: My starting material is poorly soluble in a THF/water mixture. What are my options?

A5: Poor solubility can lead to slow and incomplete reactions, which ironically can increase the total time the substrate is exposed to the base, potentially increasing racemization. If your substrate is not soluble in THF/water, consider these alternatives:

  • Alternative Solvents: Dioxane/water or acetonitrile/water can be effective alternatives.

  • Non-aqueous Saponification: A method using NaOH in a non-aqueous medium like MeOH/CH₂Cl₂ has been reported to be very mild and effective for hindered esters, proceeding without racemization.[11]

  • Phase-Transfer Catalysis: For heterogeneous mixtures, a phase-transfer catalyst can shuttle the hydroxide ion into the organic phase to react with the ester, sometimes allowing for milder overall conditions.

Q6: When should I consider enzymatic hydrolysis?

A6: If chemical methods consistently lead to racemization, enzymatic hydrolysis is a powerful alternative.[12] Enzymes like lipases and esterases are chiral and catalyze reactions with extremely high stereoselectivity.[13][14][15]

  • Advantages: Often proceeds with near-perfect retention of stereochemistry, works under mild pH and temperature conditions (e.g., pH 7, room temperature).[7]

  • Disadvantages: Enzymes can be substrate-specific, requiring screening to find one that accepts your molecule.[13] They can also be expensive, and reaction times may be longer. This approach is often used for kinetic resolution, where the enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted.[15][16][17]

Part 2: Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

Troubleshooting

SymptomProbable Cause(s)Recommended Solutions
Complete hydrolysis, but significant racemization (>5% ee loss) The reaction conditions are too aggressive. The rate of deprotonation/racemization is competing with or exceeding the rate of hydrolysis.1. Lower the Temperature: Immediately decrease the reaction temperature to 0 °C or even -10 °C. This is the most effective single change. 2. Change the Base: Switch from NaOH or KOH to LiOH.[7][8] 3. Reduce Base Stoichiometry: Use the minimum effective amount of base, typically 1.1-1.5 equivalents. 4. Monitor Closely: Track the reaction by TLC or LCMS and quench immediately upon consumption of the starting material.
Incomplete hydrolysis after extended time, but no racemization The reaction conditions are too mild, or the starting material has poor solubility.1. Increase Temperature Gradually: Cautiously raise the temperature from 0 °C to room temperature, monitoring both conversion and ee at intervals. 2. Improve Solubility: Adjust the solvent ratio. Add more organic co-solvent (e.g., THF, Dioxane) to fully dissolve the substrate. 3. Increase Base Equivalents: If solubility is good, a slight increase in the equivalents of base (e.g., from 1.2 to 2.0 eq) may be necessary.
Both incomplete hydrolysis and significant racemization are observed The substrate is particularly sensitive, and the kinetic window between desired hydrolysis and undesired racemization is very narrow.1. Prioritize Temperature Control: This is a case where you must accept a longer reaction time. Maintain the temperature at 0 °C or below for the entire duration. 2. Consider Alternative Bases: For very sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) in methanol/water can sometimes be effective, although reaction times will be much longer. 3. Explore Alternative Deprotection Strategies: This is a strong indication that basic hydrolysis may not be a suitable method. If your ester is a benzyl ester, consider hydrogenolysis. If it is a t-butyl ester, consider acidic cleavage.[12] 4. Evaluate Enzymatic Methods: This scenario is an ideal candidate for enzymatic resolution, which offers high selectivity under mild conditions.[13][15]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Saponification using LiOH

This protocol provides a robust starting point for hydrolyzing an ester with a sensitive alpha-chiral center.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chiral ester (1.0 eq).

  • Dissolution: Add a mixture of THF and water (typically 3:1 to 4:1 v/v) to dissolve the ester completely. A common concentration is 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: In a separate vial, prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in water. Add this aqueous solution dropwise to the cold, stirring ester solution over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by TLC or LCMS every 30-60 minutes.

  • Quench: Once the starting material is consumed (or when the reaction has stalled), carefully quench the reaction by adding 1N HCl at 0 °C until the pH is ~2-3.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Analysis: Purify the crude product as necessary (e.g., by chromatography or crystallization). Determine the enantiomeric excess (ee) of the purified acid by chiral HPLC or SFC and compare it to the starting ester.

Protocol 2: Small-Scale Parallel Screening for Optimal Conditions

When dealing with a new or particularly challenging substrate, a parallel screen can efficiently identify the best conditions.

  • Array Setup: Arrange a series of small reaction vials (e.g., 4 mL vials). In each vial, place an equal, small amount of the ester (e.g., 10-20 mg).

  • Variable Matrix: Create a matrix of conditions to test. A good starting matrix would be:

    • Bases: LiOH, NaOH, K₂CO₃

    • Temperatures: 0 °C, Room Temperature (approx. 22 °C)

    • Solvent Systems: THF/H₂O (3:1), Dioxane/H₂O (3:1)

  • Execution: Prepare stock solutions of the bases. Add the appropriate solvent and base to each vial according to the matrix. Seal the vials and let them stir under the specified temperature conditions.

  • Time-Point Analysis: After a set time (e.g., 2 hours, 6 hours, 24 hours), take a small aliquot from each reaction. Quench the aliquot with 1N HCl and extract with a small volume of solvent.

  • LCMS Analysis: Analyze each quenched aliquot by LCMS to determine the % conversion (ratio of product to starting material).

  • Chiral Analysis: For the conditions that show good conversion, perform a chiral HPLC/SFC analysis on the aliquot to determine the enantiomeric excess (% ee).

  • Data Evaluation: Organize the results in a table to identify the condition that provides the best balance of high conversion and minimal loss of ee.

ConditionBase (eq)SolventTemp (°C)Time (h)Conversion (%)ee (%)
1LiOH (1.5)THF/H₂O04>95%99
2LiOH (1.5)THF/H₂O221>95%92
3NaOH (1.5)THF/H₂O02>95%85
4K₂CO₃ (2.0)Dioxane/H₂O222460%>99

This is an example table; actual results will vary.

References

  • Benoiton, N. L. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. Available at: [Link]

  • Cavelier, F., Enjalbal, C., & Martinez, J. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Tetrahedron Letters, 45(25), 4935-4938. Available at: [Link]

  • Petucci, C., Di, L., & McConnell, O. (2007). Rapid screening of enzymes for the enzymatic hydrolysis of chiral esters in drug discovery. Chirality, 19(9), 701-705. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Studylib. (n.d.). Enolate Alkylation Lab: Ester Saponification & Amide Formation. Available at: [Link]

  • Van der Eycken, J., & Van der Poorten, O. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(23), 9096-9112. Available at: [Link]

  • Schuenck-Rodrigues, R. A., et al. (2022). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Journal of Physics and Chemistry Research, 9(2), 115-124. Available at: [Link]

  • Bunton, C. A., & Robinson, L. (1968). Effect of reacting and competing counterions on the hydrolysis kinetics of an anionic dye ester in mixed micelles with CTAB. Journal of the American Chemical Society, 90(22), 5972-5979. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Menger, F. M., & Portnoy, C. E. (1967). Micellar effect upon the rate of alkaline hydrolysis of carboxylic and carbonate esters. Journal of the American Chemical Society, 89(18), 4698-4703. Available at: [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • Gu, Q. M., & Sih, C. J. (1994). Methods of enzymatically separating stereoisomers of a racemic mixture of a reactive ester. U.S. Patent No. 5,342,780.
  • University of Toronto. (2023). Experiment 3: Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Available at: [Link]

  • Mező, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(56), 32669-32679. Available at: [Link]

  • Cavelier, F., Enjalbal, C., & Martinez, J. (2004). Saponification of esters of chiral α-amino acids anchored through their amine function on solid support. ResearchGate. Available at: [Link]

  • Organic Chemistry Tutor. (2019). 11.08 Ester Enolates. YouTube. Available at: [Link]

  • Varvounis, G., & Vlahou, A. (2010). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2010(7), 177-190. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Reddit. (2021). r/Chempros - racemize alpha chiral acid with LiOH?. Available at: [Link]

  • Liardon, O., & Kovacs, E. (1978). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Journal of the American Chemical Society, 100(20), 6334-6339. Available at: [Link]

  • Wang, H., et al. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Molecules, 26(23), 7298. Available at: [Link]

  • Skrobisz, M., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4253. Available at: [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Available at: [Link]

  • LibreTexts. (2020). Saponification of Esters. Available at: [Link]

  • Soloshonok, V. A. (Ed.). (2000). Enantiocontrolled synthesis of fluoro-organic compounds. John Wiley & Sons.
  • Gonzalez-Vera, J. A., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2779. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Studer, A., & Seebach, D. (1993). Process for the saponification of aminoacid-/peptide ester. EP0523461A2.
  • Salomon, C. J. (2001). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 57(45), 9201-9225. Available at: [Link]

  • Hernandez-Laguna, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12053. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Available at: [Link]

  • Backov, R. (2014). Hydrolysis of an ester compound. WO2014166421A1.
  • Quora. (2016). Why do we use excess water during hydrolysis of ester?. Available at: [Link]

  • Wu, Y., & Sun, Y. (2005). A Mild Hydrolysis of Esters Mediated by Lithium Salts. Synthetic Communications, 35(12), 1633-1639. Available at: [Link]

  • Koshikari, Y. (2014). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University Collection of Scholarly and Academic Papers. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Ester Deprotection. Available at: [Link]

  • Melnik, M., & Kállay, M. (1987). Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. Journal of Physical Organic Chemistry, 1(2), 123-126. Available at: [Link]

  • HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]

  • Sessions, A. L. (n.d.). Saponification. Caltech GPS. Available at: [Link]

  • Berg, U., & Karlsson, S. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 31-38. Available at: [Link]

  • LibreTexts. (2020). 26.3: Saponification of Fats and Oils; Soaps and Detergents. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Saponification. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Phenylmorpholine Synthesis Optimization

This guide is structured as a high-level technical support hub for researchers optimizing the synthesis of 4-phenylmorpholine. It prioritizes the Buchwald-Hartwig Amination (the modern standard for drug discovery) while...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support hub for researchers optimizing the synthesis of 4-phenylmorpholine. It prioritizes the Buchwald-Hartwig Amination (the modern standard for drug discovery) while addressing Classical Cyclization for scale-up contexts.

Topic: Optimizing Reaction Temperature for Phenylmorpholine Formation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Thermal Landscape

In the synthesis of 4-phenylmorpholine, temperature is not merely a kinetic switch; it is the primary selector between catalytic efficiency and catalyst deactivation (in Palladium chemistry) or between cyclization and polymerization (in classical acid-mediated pathways).

We categorize optimization into two distinct workflows:

  • The Precision Pathway (Buchwald-Hartwig): Operates at 80°C – 100°C . Critical for functionalized substrates in drug discovery.[1]

  • The Industrial Pathway (Acid-Mediated Cyclization): Operates at 180°C – 210°C .[2] Used for bulk commodity synthesis but requires rigorous thermal control to prevent charring.

The Precision Pathway: Buchwald-Hartwig Amination

Target Audience: Medicinal Chemists, Process Chemists

This method couples morpholine with aryl halides (Ar-X) using a Palladium catalyst. Temperature control here governs the delicate balance between the oxidative addition (requires heat) and reductive elimination (exothermic, but requires energy to overcome the barrier) versus catalyst death (aggregation of Pd black).

Thermodynamic & Kinetic Logic
  • Optimal Window: 80°C – 100°C.

  • The "Goldilocks" Zone:

    • < 60°C: The active Pd(0) species may fail to undergo oxidative addition with aryl chlorides or electron-rich aryl bromides.

    • > 110°C: Ligand dissociation accelerates. Phosphine ligands (e.g., BINAP, Xantphos) can undergo thermal degradation or P-C bond cleavage, leading to irreversible Pd black precipitation.

Visualizing the Temperature Influence

The following diagram illustrates where temperature exerts the most critical stress on the catalytic cycle.

BuchwaldCycle PreCat Pd(II) Pre-catalyst ActivePd Active Pd(0)L (Temp Sensitive) PreCat->ActivePd Activation (Heat) OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Ar-X (Rate Limiting for Cl) Decomp Pd Black Aggregation (>110°C Risk) ActivePd->Decomp Thermal Overshoot AmineBind Amine Coordination (Morpholine Binding) OxAdd->AmineBind + Morpholine OxAdd->Decomp Ligand Dissociation Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base (-HX) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->ActivePd Regeneration

Caption: Temperature stress points in the Pd-catalyzed cycle. High temps favor oxidative addition but risk irreversible catalyst aggregation (red path).

Troubleshooting Hub & FAQs

This section addresses specific user scenarios derived from field data.

Scenario A: "I am getting low yield and the reaction mixture turned black."
  • Diagnosis: Catalyst Decomposition (Pd Black).[3]

  • Root Cause: Temperature likely exceeded the stability limit of your ligand-Pd complex.

  • Solution:

    • Lower Temperature: Reduce from 100°C to 80°C.

    • Switch Ligand: Move to a bulky, electron-rich ligand like RuPhos or BrettPhos .[3] These are designed to stabilize the Pd center at higher temperatures required for difficult substrates.

    • Check Oxygen: Pd black formation is accelerated by O2 at high temps. Ensure rigorous degassing (sparging with Argon for 15 mins).

Scenario B: "The reaction stalls at 50% conversion despite heating to 80°C."
  • Diagnosis: Kinetic Trapping / Incomplete Oxidative Addition.

  • Root Cause: If using an Aryl Chloride, 80°C may be insufficient to break the C-Cl bond.

  • Solution:

    • Step-Up Heating: Increase to 100°C or 110°C (if solvent allows).

    • Solvent Switch: Switch from THF (bp 66°C) to Toluene (bp 110°C) or 1,4-Dioxane (bp 101°C) to access higher thermal windows without pressurization.

Scenario C: "I see a 'dimer' impurity (Ar-Ar) instead of the morpholine product."
  • Diagnosis: Homocoupling (Ullmann-type side reaction).

  • Root Cause: Often occurs if the catalyst is too active but the amine nucleophile is not participating fast enough, or if temperature is too high before amine addition.

  • Solution:

    • Pre-heating Protocol: Do not heat the catalyst and aryl halide alone for long periods. Add the morpholine and base before ramping the temperature.

Optimized Experimental Protocols
Protocol A: Buchwald-Hartwig Synthesis of 4-Phenylmorpholine

Standardized for high purity and reproducibility.

Reagents:

  • Bromobenzene (1.0 equiv)[4]

  • Morpholine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (3 mol%) (or RuPhos for difficult substrates)

  • NaOtBu (1.4 equiv)

  • Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, add Pd(OAc)₂, BINAP, and NaOtBu to a dry reaction vial.

  • Solvate: Add anhydrous Toluene. Stir at Room Temperature (RT) for 1-2 mins to allow ligand pre-complexation.

  • Add Reactants: Add Bromobenzene and Morpholine via syringe.

  • Degas: If outside a glovebox, sparge with Argon for 10 minutes.

  • Thermal Ramp: Place in a pre-heated block at 85°C .

    • Note: Do not overshoot. Use a PID controller if possible.

  • Monitor: Check LCMS at 2 hours. If conversion <50%, raise to 100°C.

  • Workup: Cool to RT, filter through Celite (removes Pd), dilute with EtOAc, wash with water, and concentrate.

Protocol B: Classical Cyclization (Diethanolamine Route)

For non-sensitive substrates or bulk synthesis.

Reagents:

  • Aniline (1.0 equiv)[4]

  • Bis(2-chloroethyl) ether (1.0 equiv)

  • Base: NaOH (2.2 equiv) or direct thermal cyclization with acid.

Thermal Criticality:

  • Requires Reflux (approx. 120-140°C) in high-boiling solvents (e.g., Chlorobenzene) or neat fusion at 180°C .

  • Warning: Significant risk of thermal runaway. Use a blast shield.

Quantitative Data Summary

The following table summarizes the impact of temperature on yield and impurity profiles for the coupling of Morpholine + 4-Bromoanisole (Model System).

TemperatureCatalyst SystemTime (h)Yield (%)Major Impurity
60°C Pd(OAc)₂ / BINAP2435%Unreacted SM
85°C Pd(OAc)₂ / BINAP492% None (<1%)
120°C Pd(OAc)₂ / BINAP178%Pd Black, Dehalogenation
100°C Pd₂dba₃ / RuPhos296% None
Decision Tree: Temperature Optimization

Use this logic flow to determine your next experimental step.

TempDecision Start Start Optimization (Standard: 85°C) CheckYield Check Conversion (LCMS) Start->CheckYield LowConv Low Conversion (<50%) CheckYield->LowConv HighConv High Conversion (>90%) CheckYield->HighConv IncreaseTemp Increase to 100-110°C (Switch Solvent if needed) LowConv->IncreaseTemp If Catalyst Intact ChangeLigand Switch to RuPhos/BrettPhos (Maintain 85°C) LowConv->ChangeLigand If Pd Black Visible ImpurityCheck Check Impurities HighConv->ImpurityCheck Good Protocol Optimized ImpurityCheck->Good Clean Bad Reduce Temp to 70°C Or Slow Addition ImpurityCheck->Bad Dehalogenation/Dimers

Caption: Decision logic for troubleshooting temperature-dependent reaction failures.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 61(3), 1133–1135. Link

  • BenchChem Technical Support. (2025). "Optimizing reaction conditions for the synthesis of morpholine derivatives." BenchChem Knowledge Base. Link

  • Hartwig, J. F. (1998). "Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism." Angewandte Chemie International Edition, 37(15), 2046–2067. Link

  • Maiti, D., et al. (2011).[5] "A more efficient palladium catalyst for C–N bond formation." Chemical Science, 2, 57-68.[5] Link

Sources

Optimization

Technical Support Center: Purification of Methyl 2-phenylmorpholine-3-carboxylate

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the purification of methyl 2-phenylmorpholine-3-carboxylate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Section 1: Understanding the Challenge - FAQs on Impurity Profiles

This section addresses the most common initial questions researchers face when purifying this specific molecule.

Q1: What are the most likely impurities in my crude sample of methyl 2-phenylmorpholine-3-carboxylate?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, for typical syntheses of morpholine derivatives, impurities generally fall into three categories[1][2][3][4]:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like α-amino alcohols, phenylglyoxal derivatives, or haloesters. These are often the most common impurities, especially if the reaction has not gone to completion.

  • Reaction By-products: Side reactions can generate structurally similar impurities that are challenging to separate. Examples include:

    • Diastereomers: If the synthesis is not stereospecific, you will likely have a mixture of diastereomers of the desired product.

    • Hydrolysis Products: The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-phenylmorpholine-3-carboxylic acid.

    • Over-alkylation Products: If the morpholine nitrogen is not protected, it can be susceptible to further reaction.

  • Reagents and Solvents: Residual catalysts (acids or bases) and reaction solvents are common. While often volatile, high-boiling point solvents like DMF or DMSO may persist through simple evaporation.[5]

Q2: How can I get a quick assessment of my crude product's purity?

A2: A multi-pronged analytical approach is always recommended before embarking on a large-scale purification.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. A good starting solvent system is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The presence of multiple spots indicates impurities.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material is invaluable. It can help identify unreacted starting materials (by comparing with reference spectra) and estimate the relative ratio of product to impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful hyphenated technique that separates the components of your mixture and provides their mass-to-charge ratio.[6] It is excellent for identifying the molecular weights of unknown by-products and assessing overall purity.

Q3: My product is an oil, but the literature reports it as a solid. What does this mean?

A3: This is a classic sign of significant impurities. Impurities can disrupt the crystal lattice of a compound, preventing it from solidifying and causing it to present as an oil or a "goo."[7] This phenomenon is known as melting point depression. Your primary goal will be to remove these impurities to induce crystallization.

Section 2: The Purification Workflow - A Strategic Approach

A systematic approach to purification saves time and material. The following workflow is designed to sequentially remove different classes of impurities.

Purification_Workflow cluster_0 Initial Work-up & Analysis cluster_1 Bulk Impurity Removal cluster_2 Fine Purification cluster_3 Final Polishing cluster_4 Final Validation Crude Crude Reaction Mixture Analysis1 Initial Purity Assessment (TLC, NMR, LC-MS) Crude->Analysis1 Extraction Acid-Base Extraction (Removes acidic/basic/neutral impurities) Analysis1->Extraction Proceed if impure Chromatography Column Chromatography (Separates structurally similar compounds) Extraction->Chromatography If still impure Recrystallization Recrystallization / Salt Formation (Highest purity solid product) Extraction->Recrystallization If sufficiently pure Chromatography->Recrystallization If solid Analysis2 Final Purity Confirmation (NMR, LC-MS, Melting Point) Recrystallization->Analysis2

Caption: General purification workflow for methyl 2-phenylmorpholine-3-carboxylate.

Section 3: Troubleshooting Guides in Detail

This section provides actionable solutions to specific problems you may encounter during purification.

Problem: My crude product contains acidic or basic starting materials/reagents.

Solution: Acid-Base Extraction

This is the most powerful initial purification step for a molecule like methyl 2-phenylmorpholine-3-carboxylate, which contains a basic morpholine nitrogen and a neutral ester group. This technique leverages the differential solubility of the ionized and neutral forms of the compound and impurities.[7][8][9]

Causality: The basic nitrogen can be protonated by an acid to form a water-soluble ammonium salt. Conversely, acidic impurities can be deprotonated by a base to form water-soluble carboxylate or phenolate salts. Neutral compounds, including your desired ester product, will remain in the organic layer.[9]

Acid_Base_Extraction cluster_0 Step 1: Dissolve Crude Product cluster_1 Step 2: Remove Acidic Impurities cluster_2 Step 3: Isolate Product from Neutral Impurities cluster_3 Step 4: Recover Purified Product start Crude Product in Organic Solvent (e.g., EtOAc) wash_base Wash with weak base (e.g., aq. NaHCO₃) start->wash_base sep_funnel1 Separatory Funnel wash_base->sep_funnel1 organic1 Organic Layer: Product + Neutral Impurities sep_funnel1->organic1 aqueous1 Aqueous Layer: Deprotonated Acidic Impurities sep_funnel1->aqueous1 wash_acid Wash with weak acid (e.g., 1M aq. HCl) organic1->wash_acid sep_funnel2 Separatory Funnel wash_acid->sep_funnel2 organic2 Organic Layer: Neutral Impurities sep_funnel2->organic2 aqueous2 Aqueous Layer: Protonated Product sep_funnel2->aqueous2 basify Basify aqueous layer (e.g., aq. NaHCO₃) aqueous2->basify extract Re-extract into Organic Solvent basify->extract final_product Purified Product in Organic Solvent extract->final_product

Caption: Principle of acid-base extraction for purifying the target compound.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vent the funnel frequently to release CO₂ gas produced from neutralizing any residual acid.[9] Separate the layers and retain the organic layer. Repeat this wash 1-2 times.

  • Acid Wash: Wash the organic layer with 1M hydrochloric acid (HCl). Your product will become protonated and move into the aqueous layer. Separate the layers and retain the aqueous layer this time .

  • Isolate Neutral Impurities: The organic layer from the previous step contains neutral impurities and can be discarded.

  • Product Recovery: Cool the acidic aqueous layer in an ice bath and slowly add a saturated NaHCO₃ solution or another base until the pH is >8. The product will deprotonate and may precipitate or form an oil.

  • Final Extraction: Extract the now-basic aqueous layer 3 times with fresh organic solvent (EtOAc or DCM).

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[7]

Problem: TLC shows impurities with similar Rf values to my product.

Solution: Silica Gel Column Chromatography

When impurities have similar polarity to your product, acid-base extraction may not be sufficient. Column chromatography provides a higher degree of separation based on differential adsorption to a stationary phase (silica gel).[10]

Causality: Silica gel is a polar stationary phase. More polar compounds will interact more strongly with the silica and elute more slowly, while less polar compounds will travel down the column faster with the mobile phase (solvent). By carefully selecting a mobile phase, you can achieve separation.

Experimental Protocol: Column Chromatography
  • Solvent System Selection: Use TLC to determine an optimal solvent system (mobile phase). Aim for a system that gives your product an Rf value of approximately 0.25-0.35. A common starting point is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel slurried in your initial, least polar mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with the least polar mixture. Collect fractions in test tubes. Gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc/Hexanes to 20%, 30%, etc.) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of organic compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for separation of compounds with a range of polarities.
Detection UV light (if product is UV active) or chemical stain (e.g., KMnO₄)To visualize spots on the TLC plate during fraction analysis.
Problem: My purified product is a clean oil but refuses to crystallize.

Solution: Recrystallization or Salt Formation

If your product is pure but remains an oil, it may be a supercooled liquid or have a low melting point. Inducing crystallization is key to obtaining a stable, easy-to-handle solid.

Causality: Recrystallization works on the principle that a compound is more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution.[11][12]

Experimental Protocol: Recrystallization
  • Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your product in various solvents (e.g., isopropanol, ethyl acetate, toluene, hexanes, or mixtures thereof).

  • Dissolution: Place the oily product in a flask and add the chosen solvent dropwise while heating and stirring until the product just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Alternative - Salt Formation: Since your product has a basic morpholine nitrogen, reacting it with an acid (like fumaric or hydrochloric acid) can form a stable, highly crystalline salt.[13] This is a common strategy in the pharmaceutical industry to improve the physical properties of a compound.[14]

Section 4: References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Retrieved from

  • OSHA. (2003, May 14). Morpholine. Retrieved from [Link]

  • G. V. S. R. Pavan Kumar, N. V. S. Ramakrishna, K. Mukkanti, A. Naidu. (2014). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 19(11), 17748-17764. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters. Retrieved from

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817. Retrieved from [Link]

  • Qiu, Y., & Chen, Y. (Eds.). (2009). Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice. Academic Press.

  • Wilde, M., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1546-1555. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-phenylmorpholine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof. Retrieved from

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. Pharmaceutics, 13(10), 1579. Retrieved from [Link]

  • Zhang, G. G. Z., et al. (2012). Crystallization and transformation of pharmaceutical solid forms. African Journal of Pharmacy and Pharmacology, 6(8), 519-530. Retrieved from [Link]

  • Le, T. M., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • G. A. T. K. B. G. S. T. S. K. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 336-370. Retrieved from [Link]

  • Sharma, R., & Singh, B. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(3), 323-329.

  • Elder, D. P. (2017). AAPS, an Introduction to the Impurity Guidelines. Journal of Pharmacy & Pharmaceutical Sciences, 2(2), 1-6. Retrieved from [Link]

  • Wang, Y., et al. (2022). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. Crystals, 12(3), 424. Retrieved from [Link]

  • Stephenson, G. (n.d.). Publications. Retrieved from [Link]

  • Ukrinchuk, I., et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 27(19), 6265. Retrieved from [Link]

  • Patel, D. B., et al. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Chemistry and Materials Research, 3(6), 49-57. Retrieved from [Link]

  • Kumar, V., & S. G. (2011). Crystal Polymorphism in Pharmaceutical Science. Journal of the Indian Institute of Science, 91(1), 73-90. Retrieved from [Link]

Sources

Troubleshooting

catalyst selection for hydrogenation of morpholine precursors

Technical Support Center: Hydrogenation Strategies for Morpholine Scaffolds Ticket ID: #MORPH-H2-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Audience: Pharmaceutical R&D, Process Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrogenation Strategies for Morpholine Scaffolds Ticket ID: #MORPH-H2-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Audience: Pharmaceutical R&D, Process Chemistry

Introduction

Welcome to the technical support hub for morpholine synthesis. In drug discovery, the morpholine ring is a privileged pharmacophore, often modulating solubility and metabolic stability. However, generating this saturated heterocycle via hydrogenation—whether from unsaturated oxazines , N-benzyl precursors , or via reductive amination —presents distinct chemoselectivity challenges.

This guide moves beyond generic textbook advice. We address the specific kinetic and thermodynamic bottlenecks encountered when hydrogenating morpholine precursors, providing you with self-validating protocols and troubleshooting logic.

Part 1: Catalyst Selection Matrix

User Query: "Which metal should I choose for my specific precursor?"

Specialist Response: Selection depends entirely on the "state of oxidation" of your precursor and the presence of sensitive functional groups (halogens, nitro groups, benzyl ethers).

Precursor ClassTarget TransformationRecommended CatalystConditionsCritical Constraint
3,4-dihydro-2H-1,4-oxazines (Cyclic Enamines)C=C Saturation (Enantioselective)Rh-Bisphosphine (e.g., [Rh(cod)₂]SbF₆ + SKP ligand)10–30 atm H₂, RT, DCMStereocontrol: Requires large bite-angle ligands to enforce facial selectivity [1].
N-Benzyl Morpholines Debenzylation (N-Bn

N-H)
Pd/C (10%) or Pd(OH)₂ (Pearlman’s)1–5 atm H₂, MeOH/EtOH, Acid additivePoisoning: Amines inhibit Pd. Add HCl or AcOH to protonate the product and prevent catalyst fouling.
Diglycolaldehyde + Amine Reductive Amination (Cyclization)Pt/C (5%) or Raney Ni 5–10 atm H₂, MeOHChemo-selectivity: Pt is preferred if the amine substrate contains halogens (avoids dehalogenation).
Nitro-alkene intermediates Nitro reduction + CyclizationPt/C (sulfided) 10–20 atm H₂, EtOAcSafety: Avoids accumulation of hydroxylamine intermediates.

Part 2: Decision Logic & Workflow (Visualized)

User Query: "Can you visualize the decision process to avoid trial-and-error?"

Specialist Response: Use the following logic tree to determine your experimental setup. Note the divergence based on halogen presence.[1][2]

CatalystSelection Start Select Precursor Oxazine Unsaturated Oxazine (C=C bond) Start->Oxazine NBn N-Benzyl Morpholine (Protecting Group) Start->NBn Acyclic Acyclic Dialdehyde (Reductive Amination) Start->Acyclic Chiral Chiral Product? Oxazine->Chiral Halogen Halogens Present? NBn->Halogen PtCat Pt/C (Sulfided) (Prevents Dehalogenation) Acyclic->PtCat Sensitive Groups Raney Raney Ni (Cost Effective) Acyclic->Raney Bulk/Robust RhCat Rh-Bisphosphine (Homogeneous) Chiral->RhCat Yes PdCat Pd/C + Acid (Standard) Chiral->PdCat No (Racemic) Halogen->PdCat No Halogen->PtCat Yes (Cl, Br, I)

Figure 1: Decision matrix for catalyst selection based on precursor structure and functional group tolerance.

Part 3: Validated Experimental Protocols

User Query: "I need a starting protocol that minimizes side reactions."

Protocol A: Enantioselective Hydrogenation of Oxazines

Context: Creating chiral morpholines (e.g., 2-substituted) from dehydromorpholines. Mechanism: Homogeneous coordination of the enamine double bond to Rh.

  • Catalyst Prep: In a glovebox, mix [Rh(cod)₂]SbF₆ (1.0 mol%) and Chiral Bisphosphine Ligand (e.g., (R)-SKP, 1.1 mol%) in anhydrous DCM. Stir 30 min.

  • Substrate Loading: Add the oxazine precursor (0.2 M concentration).

  • Hydrogenation: Transfer to an autoclave. Purge 3x with H₂. Pressurize to 30 atm .

  • Reaction: Stir at RT for 12–24 hours.

  • Validation: Check conversion via NMR. If conversion <50%, check for trace amine impurities acting as poisons; repurify precursor [1].

Protocol B: Debenzylation of N-Benzylmorpholines

Context: Removing the benzyl protecting group to yield the free secondary amine. Mechanism: Oxidative addition of Pd into the benzylic C-N bond followed by hydrogenolysis.

  • Solvent System: Dissolve substrate in MeOH or EtOH (0.1 M).

  • Additive (Crucial): Add 1.1 equivalents of HCl (or Acetic Acid). Why? Free morpholine binds strongly to Pd sites, poisoning the catalyst. The ammonium salt does not bind, keeping the active sites open.

  • Catalyst: Add 10 wt% Pd/C (wet type to minimize fire hazard). Load at 10% w/w relative to substrate.[3]

  • Conditions: Hydrogenate at 3–5 atm (balloon or low-pressure shaker) at 40°C.

  • Workup: Filter over Celite. Neutralize filtrate with NaHCO₃ only after catalyst removal to avoid precipitating salts in the catalyst cake [2].

Part 4: Troubleshooting & FAQs

Q1: My yield is high, but I lost my Chlorine substituent (Dehalogenation). What happened?

  • Cause: Palladium is an excellent catalyst for oxidative addition into C-Halogen bonds (Heck/Suzuki mechanisms). Under H₂, this leads to hydrogenolysis (C-Cl

    
     C-H).
    
  • Fix: Switch to Platinum on Carbon (Pt/C) . Pt is much poorer at oxidative addition into aryl halides. Alternatively, use Sulfided Pt/C , which is specifically poisoned to prevent hydrogenolysis while still reducing C=N or C=C bonds.

Q2: The reductive amination stopped at 60% conversion. Adding more catalyst didn't help.

  • Cause: Water accumulation. The formation of the intermediate imine/enamine releases water. In reversible equilibria, this water pushes the reaction backward or hydrolyzes the imine.

  • Fix: Add activated 4Å Molecular Sieves to the reaction mixture to scavenge water. Alternatively, run the reaction in a flow reactor where equilibrium is driven by removal of products.

Q3: I see ring-opening products (acyclic amino alcohols) instead of morpholine.

  • Cause: Hydrogenolysis of the C-O bond. This typically happens at high temperatures (>100°C) or with highly active oxophilic catalysts like Ruthenium or Raney Ni under forcing conditions.

  • Fix: Lower the temperature. If using Ru, switch to Pd or Pt. Ensure the reaction is not "starved" of Hydrogen (mass transfer limitation can sometimes favor elimination pathways).

Part 5: Mechanistic Visualization

User Query: "How does the catalyst actually assemble the morpholine ring during reductive amination?"

Specialist Response: Understanding the surface chemistry helps explain why water removal is critical.

ReductiveAmination Reactants Dialdehyde + Amine Imine Hemiaminal / Imine (Intermediate) Reactants->Imine - H2O (Equilibrium) Adsorption Adsorption to Metal Surface Imine->Adsorption Water H2O Byproduct Imine->Water Must Remove H_Add Surface Hydrogen Addition Adsorption->H_Add Catalyst Surface Product Morpholine Product H_Add->Product Desorption

Figure 2: Mechanistic pathway for reductive amination. Note that the Imine formation is an equilibrium step sensitive to water concentration.

References

  • Zhang, J., et al. (2021). "Asymmetric hydrogenation of unsaturated morpholines." Chemical Science, 12, 15061–15066.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd poisoning mechanisms).
  • Huntsman Corporation. (2005). "Morpholine Process Technical Bulletin.
  • Glorius, F., et al. (2010). "Rh-catalyzed hydrogenation of heterocycles."[4][5] Angewandte Chemie Int. Ed., 49(39), 6930-6934.

Sources

Optimization

Technical Support Center: Crystallization &amp; Handling of Methyl 2-Phenylmorpholine-3-Carboxylate Salts

Subject: Troubleshooting Guide for Crystallization, Resolution, and Stability To: Chemical Development Teams, Process Chemists, and Researchers From: Senior Application Scientist, Solid State Chemistry Division[1] Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Crystallization, Resolution, and Stability To: Chemical Development Teams, Process Chemists, and Researchers From: Senior Application Scientist, Solid State Chemistry Division[1]

Introduction

Methyl 2-phenylmorpholine-3-carboxylate is a critical chiral scaffold, often utilized as an intermediate in the synthesis of neurokinin-1 (NK1) antagonists (e.g., Aprepitant analogs) and psychostimulant derivatives (related to Phenmetrazine).[1]

Users frequently encounter three primary bottlenecks with this scaffold:

  • Oiling Out: The formation of a second liquid phase (Liquid-Liquid Phase Separation, LLPS) instead of a crystalline solid.[2][3][4]

  • Stereochemical Purity: Difficulty separating the cis-(2R,3S)/(2S,3R) isomers from the trans-(2R,3R)/(2S,3S) isomers.

  • Chemical Instability: Hydrolysis of the methyl ester moiety during salt formation.

This guide provides field-proven protocols to resolve these issues, ensuring high yield and optical purity.

Module 1: Solving the "Oiling Out" Phenomenon

The Problem: Upon cooling or anti-solvent addition, the solution turns turbid and separates into an oily bottom layer rather than precipitating crystals.[1][5]

The Science: This is Liquid-Liquid Phase Separation (LLPS).[2] It occurs when the interaction between the salt and the solvent is thermodynamically less favorable than the interaction between salt molecules in a disordered liquid state. It is exacerbated by impurities which depress the melting point of the solid below the crystallization temperature.[3][6]

Troubleshooting Workflow

OilingOutRescue Start Issue: Solution Oils Out CheckPurity Check Crude Purity (HPLC) Is purity < 90%? Start->CheckPurity PurifyFirst Action: Silica Plug / Charcoal Remove impurities first CheckPurity->PurifyFirst Yes SolventCheck Check Solvent System Is it a single solvent? CheckPurity->SolventCheck No PurifyFirst->SolventCheck SingleSolvent Action: Switch to Binary System (Good Solvent + Anti-Solvent) SolventCheck->SingleSolvent Yes BinarySystem Action: Adjust Ratio Increase Good Solvent SolventCheck->BinarySystem No Seeding CRITICAL STEP: Seeding Add 0.5 wt% seeds at Cloud Point SingleSolvent->Seeding BinarySystem->Seeding TempCycle Action: Temperature Cycling Heat to clear -> Cool to cloud -> Heat slightly -> Seed Seeding->TempCycle Success Result: Crystalline Solid TempCycle->Success

Caption: Decision tree for rescuing an oiled-out crystallization batch.

Corrective Protocol: The "Cloud Point" Cycling Method
  • Dissolution: Dissolve the oiled material in the minimum amount of "Good Solvent" (e.g., Methanol or Isopropyl Acetate) at 50°C.

  • Anti-Solvent Addition: Slowly add "Anti-Solvent" (e.g., MTBE or n-Heptane) until a faint permanent turbidity (cloud point) is observed.[1]

  • Re-Heating: Raise the temperature by 5-10°C until the solution clears.

  • Seeding: Add pure seed crystals (0.1 - 0.5 wt%). Note: If no seeds are available, scratch the glass wall vigorously.[1]

  • Aging: Hold at this temperature for 1 hour. Do not cool yet. Allow crystal growth surface area to establish.

  • Cooling: Cool slowly (10°C/hour) to 0°C.

Module 2: Stereochemical Resolution & Control

The Problem: Synthetic routes often yield a mixture of diastereomers (cis and trans). The biological activity usually resides in only one specific enantiomer of the cis configuration.

The Science: Diastereomeric salt formation utilizes a chiral acid to create salts with different solubility profiles. For morpholine-3-carboxylates, Dibenzoyl-L-tartaric acid (L-DBTA) is the gold standard resolving agent due to its strong pi-stacking interactions with the phenyl ring at the C2 position.

Recommended Resolution Agents
Resolving AgentSolvent SystemTarget IsomerTypical Yield
(-)-O,O'-Dibenzoyl-L-tartaric acid Methanol/Water (9:[1]1)(2R,3S) cis35-42% (theoretical max 50%)
(+)-O,O'-Di-p-toluoyl-D-tartaric acid Ethanol/Acetone(2S,3R) cis30-38%
(S)-Mandelic Acid IPA/Isopropyl AcetateTrans isomersVariable
Step-by-Step Resolution Protocol (L-DBTA)
  • Preparation: Dissolve 1.0 eq of racemic methyl 2-phenylmorpholine-3-carboxylate free base in Methanol (10 mL/g).

  • Acid Addition: Add a solution of 1.0 eq (-)-Dibenzoyl-L-tartaric acid in Methanol.

  • Precipitation: Stir at room temperature. The salt of the mismatched isomer often remains in solution, while the target diastereomeric salt precipitates.

  • Recrystallization: Filter the solid. Recrystallize from Methanol/Water to upgrade Chiral Purity (%ee) to >99%.

  • Free Basing: Isolate the purified salt and treat with saturated NaHCO₃ to recover the chiral free base.

Module 3: Preventing Ester Hydrolysis

The Problem: The methyl ester at C3 is labile. During salt formation with strong acids (HCl, H₂SO₄), the presence of moisture leads to hydrolysis, yielding the carboxylic acid impurity (which drastically changes solubility).[1]

The Science: Ester hydrolysis is acid-catalyzed and requires water. Eliminating water from the salt formation step is the only robust prevention method.

Safe Salt Formation Protocol (Anhydrous HCl)
  • DO NOT use concentrated aqueous HCl (37%).[1]

  • DO USE 4M HCl in Dioxane or 2M HCl in Diethyl Ether.

Procedure:

  • Dissolve the morpholine free base in anhydrous Isopropyl Acetate (IPAc) or Toluene .

    • Why? These solvents form azeotropes with water, allowing you to dry the solution via distillation if necessary before adding acid.[1]

  • Cool to 0-5°C.

  • Add HCl in Dioxane dropwise.

  • The salt should precipitate immediately as a white solid.

  • Filter under Nitrogen atmosphere to prevent moisture uptake (morpholine salts are often hygroscopic).

Frequently Asked Questions (FAQ)

Q: My salt is forming a "gum" at the bottom of the flask. Is this the same as oiling out? A: Yes. A gum is simply a highly viscous oil. This indicates you are likely cooling too fast or your impurity profile is too high. Re-dissolve in fresh solvent, treat with activated charcoal to remove impurities, and try the "Cloud Point" cycling method described in Module 1.[1]

Q: Can I use ethanol for the HCl salt formation? A: Use with caution. While ethanol is a good solvent, it can engage in transesterification (swapping the methyl ester for an ethyl ester) if the solution is acidic and heated.[1] Isopropyl alcohol or Isopropyl acetate are safer alternatives as the bulky isopropyl group reacts much slower.

Q: How do I determine if I have the cis or trans isomer? A: 1H NMR coupling constants (


-values) are diagnostic.
  • Cis (2,3-disubstituted): The coupling constant between H2 and H3 is typically smaller (

    
     Hz) due to the syn-clinal relationship.[1]
    
  • Trans: The coupling constant is larger (

    
     Hz) due to the anti-periplanar arrangement of the protons.[1]
    

References

  • PubChem. (n.d.). Methyl 2-phenylmorpholine-3-carboxylate | C12H15NO3.[7] National Library of Medicine. Retrieved from [Link]

  • Nagy, P., et al. (2019).[1] Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives. MDPI. Retrieved from [Link][1]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Remedies. Retrieved from [Link][1]

  • Google Patents. (2014). Process for preparation of optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester. WO2014030106A2.
  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 2-phenylmorpholine-3-carboxylate

Introduction The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties which can enhance aqueous solubility, metabolic stability, and blood-brain barri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties which can enhance aqueous solubility, metabolic stability, and blood-brain barrier permeability in drug candidates.[1][2] Specifically, the 2-phenylmorpholine scaffold, a core component of compounds like phenmetrazine, has been extensively studied for its role in modulating monoamine neurotransmitter levels, with applications in treating conditions such as ADHD and obesity.[3][4] The introduction of further substitution, as in methyl 2-phenylmorpholine-3-carboxylate, creates stereochemical complexity that directly impacts biological activity. Consequently, the precise and unambiguous determination of its three-dimensional structure is paramount.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 2-phenylmorpholine-3-carboxylate. Moving beyond a simple recitation of spectral data, we will explore the causal relationships between molecular structure, conformation, and the resulting NMR signals. We will detail how to leverage chemical shifts and spin-spin coupling constants to elucidate the relative stereochemistry of the substituents. Furthermore, this guide will objectively compare the capabilities of ¹H NMR with alternative analytical techniques, providing researchers with a comprehensive framework for the structural characterization of this important class of molecules.

Part 1: Foundational Principles of Morpholine NMR: Conformation and Coupling

The power of ¹H NMR in analyzing cyclic systems lies in its sensitivity to the spatial arrangement of atoms. The morpholine ring is not planar; it predominantly adopts a stable chair conformation to minimize steric and torsional strain.[5][6] This conformational preference is the key to interpreting its ¹H NMR spectrum, as it renders the protons on the ring carbons diastereotopic, meaning they exist in distinct chemical environments: axial (pointing up or down, parallel to the principal axis) and equatorial (pointing out from the ring).

The geometric relationship between these protons dictates the magnitude of their vicinal (three-bond, ³J) coupling constants, a phenomenon described by the Karplus equation.[7] This relationship is the most powerful tool within 1D ¹H NMR for deducing stereochemistry:

  • Axial-Axial (³Jₐₐ): Protons with a dihedral angle of ~180° exhibit large coupling constants, typically in the range of 10–13 Hz.[7]

  • Axial-Equatorial (³Jₐₑ): Protons with a dihedral angle of ~60° show small coupling constants, usually between 2–5 Hz.[7]

  • Equatorial-Equatorial (³Jₑₑ): These protons also have a ~60° dihedral angle and thus exhibit small coupling constants, similar to Jₐₑ, in the 2–5 Hz range.[7]

Observing a large ³J coupling constant is a strong indicator of a diaxial relationship between two neighboring protons, providing a direct window into the molecule's conformational and stereochemical arrangement.

Caption: Conformational basis of coupling constants in a morpholine ring.

Part 2: Deconstructing the ¹H NMR Spectrum of Methyl 2-phenylmorpholine-3-carboxylate

Methyl 2-phenylmorpholine-3-carboxylate possesses two stereocenters at the C2 and C3 positions, meaning it can exist as two pairs of enantiomers, or two diastereomers: cis and trans. The ¹H NMR spectrum is decisively different for each diastereomer, primarily due to the coupling constant between the protons at C2 (H2) and C3 (H3).

Let us predict the ¹H NMR spectrum for the thermodynamically favored trans diastereomer, where the bulky phenyl and ester groups likely occupy equatorial positions to minimize steric hindrance. This arrangement places the H2 and H3 protons in axial positions.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)IntegrationRationale
H-Ar (Phenyl)7.25 - 7.45m-5HStandard aromatic region for a monosubstituted benzene ring.
H2 (CH-Ph)4.65d³J₂‚₃ = 10.51HDeshielded by adjacent phenyl ring and oxygen. Appears as a doublet due to coupling with H3. A large J value indicates a diaxial relationship.[8]
H3 (CH-CO₂Me)3.95dd³J₂‚₃ = 10.5, ³J₃‚ₙₕ = 4.01HDeshielded by the ester group. Coupled to both H2 and the NH proton. The large coupling to H2 confirms the trans assignment.
H5eq 4.10ddd²J₅ₑ‚₅ₐ = -12.0, ³J₅ₑ‚₆ₐ = 2.5, ³J₅ₑ‚₆ₑ = 3.01HPart of the O-CH₂-CH₂-N system. Protons adjacent to oxygen are downfield.[6] Diastereotopic protons result in complex splitting.
H5ax 3.85ddd²J₅ₐ‚₅ₑ = -12.0, ³J₅ₐ‚₆ₐ = 11.0, ³J₅ₐ‚₆ₑ = 4.51HCoupled to H5eq (geminal) and both H6 protons (vicinal).
OCH₃ (Ester)3.75s-3HCharacteristic singlet for a methyl ester.[9]
H6eq 3.20ddd²J₆ₑ‚₆ₐ = -13.0, ³J₆ₑ‚₅ₐ = 4.5, ³J₆ₑ‚₅ₑ = 3.01HPart of the N-CH₂-CH₂-O system. Protons adjacent to nitrogen are upfield relative to those by oxygen.[10]
H6ax 2.90ddd²J₆ₐ‚₆ₑ = -13.0, ³J₆ₐ‚₅ₐ = 11.0, ³J₆ₐ‚₅ₑ = 2.51HExhibits a large diaxial coupling to H5ax.
NH 2.50br s-1HChemical shift is variable and concentration-dependent. Signal disappears upon D₂O exchange.

Note: For the cis diastereomer, the crucial H2-H3 coupling constant (³J₂‚₃) would be small (~2-5 Hz), reflecting an axial-equatorial relationship, which would be the primary diagnostic feature for its identification.

G start Acquire 1D ¹H NMR Spectrum id_signals Identify Signal Groups (Aromatic, Aliphatic, OCH₃, NH) start->id_signals assign_singlets Assign Singlets (e.g., OCH₃) id_signals->assign_singlets analyze_aromatic Analyze Aromatic Region (H-Ar, ~7.3 ppm) id_signals->analyze_aromatic analyze_aliphatic Analyze Aliphatic Region (Morpholine Protons) id_signals->analyze_aliphatic id_h2_h3 Identify H2 & H3 (Downfield doublets/multiplets) analyze_aliphatic->id_h2_h3 measure_j23 Measure Coupling Constant ³J(H2-H3) id_h2_h3->measure_j23 decision ³J(H2-H3) > 10 Hz? measure_j23->decision trans Assign trans-Diastereomer (Diaxial H2-H3) decision->trans Yes cis Assign cis-Diastereomer (Axial-Equatorial H2-H3) decision->cis No confirm_2d Confirm with 2D NMR (COSY, NOESY) trans->confirm_2d cis->confirm_2d

Caption: Workflow for the stereochemical assignment of methyl 2-phenylmorpholine-3-carboxylate.

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is exceptionally powerful for structural elucidation in solution, a comprehensive analysis often benefits from complementary techniques. The choice of technique depends on the specific question being asked: structure, purity, or chirality.

TechniquePrimary Application for this MoleculeStrengthsLimitations
NMR Spectroscopy Elucidation of molecular structure, conformation, and relative stereochemistry in solution.- Provides detailed atom-specific connectivity and geometric information (via J-coupling and NOE).- Non-destructive.- Reflects the behavior of the molecule in a solution environment.[7]- Relatively low sensitivity.- Cannot distinguish between enantiomers without a chiral auxiliary.- Can be difficult to interpret for complex mixtures.
Chiral HPLC / SFC Separation of enantiomers and determination of enantiomeric excess (ee%).- The "gold standard" for quantifying chiral purity.[11]- High sensitivity and resolution.- Applicable to a wide range of molecules.[12]- Provides no structural information beyond retention time.- Requires development of a specific chiral method (column and mobile phase).
Mass Spectrometry (MS) Determination of molecular weight and elemental formula.- Extremely high sensitivity.- Provides accurate mass, confirming the molecular formula.- Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[13]- Provides minimal information about stereochemistry or isomerism.- Enantiomers are indistinguishable without chiral chromatography or complexation.[14]
X-Ray Crystallography Unambiguous determination of the three-dimensional structure in the solid state.- Provides the absolute and relative stereochemistry with high precision.- The definitive method for structural proof.[7]- Requires a single, high-quality crystal, which can be difficult to grow.- The solid-state conformation may not be the same as the conformation in solution.

Part 4: Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

This protocol outlines the steps for acquiring a publication-quality 1D ¹H NMR spectrum suitable for detailed structural analysis.

Objective: To determine the structure and relative stereochemistry of methyl 2-phenylmorpholine-3-carboxylate in solution.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure the solvent contains a known amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[9]

    • Transfer the solution to a 5 mm NMR tube. The final concentration should be approximately 10-20 mM.[7]

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for resolving complex multiplets).[6][7]

    • Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Key parameters to set:

      • Spectral Width: ~12-16 ppm to ensure all signals, including potentially broad NH or OH protons, are captured.

      • Acquisition Time: > 2.5 seconds to ensure good digital resolution.

      • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, this should be at least 5 times the longest T1 relaxation time.

      • Number of Scans: 8 to 16 scans is typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. The relative integrals should correspond to the number of protons in each environment.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. For confirmation, proceed with 2D NMR experiments (COSY, HSQC, NOESY).[5][15]

Conclusion

The ¹H NMR spectrum of methyl 2-phenylmorpholine-3-carboxylate is rich with structural information. A methodical analysis, grounded in the foundational principles of conformational chemistry and spin-spin coupling, allows for the confident assignment of its constitution and, crucially, its relative stereochemistry. The magnitude of the ³J(H2-H3) coupling constant serves as a direct and reliable reporter for distinguishing between cis and trans diastereomers. While ¹H NMR is the primary tool for this level of detailed structural work in solution, a holistic analytical approach that incorporates techniques like chiral chromatography and mass spectrometry is essential for a complete characterization, from molecular formula to enantiomeric purity. This integrated strategy provides the robust and trustworthy data required for advancing research in drug discovery and development.

References

  • BenchChem. (2025). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • ResearchGate. (n.d.). a. ¹H NMR spectrum of thiomorpholine derivative. The signal due to the...[Link]

  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

  • Di Micco, S., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Dong, M. W. (2016, October 1). Contemporary Analysis of Chiral Molecules. LCGC International. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-810. [Link]

  • PubChem. (n.d.). Methyl 2-phenylmorpholine-3-carboxylate. [Link]

  • American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Penasa, R., Licini, G., & Zonta, C. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • LibreTexts Chemistry. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. (n.d.). ¹H--NMR spectrum (300 MHz, d₃--MeOD, 295 K) of the protected...[Link]

  • De-La-Torre, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • Wang, X., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.
  • NSF PAR. (n.d.). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). ¹H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Tseng, Y. J., et al. (2021). Resolving Entangled J(H-H)-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]

Sources

Comparative

13C NMR Chemical Shifts for Phenylmorpholine Esters: A Comparative Technical Guide

Topic: C NMR Chemical Shifts for Phenylmorpholine Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Phenylmorpholine esters represent a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


C NMR Chemical Shifts for Phenylmorpholine Esters
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylmorpholine esters represent a critical scaffold in medicinal chemistry, serving as precursors to psychostimulants (e.g., phenmetrazine analogs), metabolic probes, and lipophilic prodrugs. Accurate structural elucidation of these compounds relies heavily on


C NMR spectroscopy to distinguish between regioisomers (2-phenyl vs. 3-phenyl) and to quantify electronic effects introduced by esterification.

This guide moves beyond generic spectral lists. It provides a comparative analysis of chemical shifts, isolating the specific impact of ester functionalization on the morpholine core. It is designed to function as a self-validating reference for researchers synthesizing or characterizing these derivatives.

Part 1: Structural Dynamics & NMR Theory

To interpret the NMR data correctly, one must understand the conformational dynamics of the phenylmorpholine system.

  • The Chair Conformation: The morpholine ring predominantly adopts a chair conformation. In 2-phenylmorpholine, the bulky phenyl group prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Nitrogen Inversion & Acylation:

    • Free Base: The nitrogen lone pair undergoes rapid pyramidal inversion, averaging the chemical shifts of adjacent carbons (

      
       and 
      
      
      
      ).
    • Ester/Amide (N-Acylation): When the nitrogen is acylated (forming a carbamate or amide-linked ester), resonance gives the

      
       bond partial double-bond character. This restricts rotation, often leading to the observation of rotamers  (distinct peaks for syn and anti conformers) in the 
      
      
      
      C NMR spectrum at room temperature.
Diagram 1: Structural Numbering & Logic

The following diagram establishes the numbering system used throughout this guide.

G Figure 1: Morpholine Ring Numbering. Blue=Oxygen-adjacent (Deshielded), Red=Nitrogen-adjacent. C2 C2 C3 C3 C2->C3 Ph Ph (Phenyl) C2->Ph 2-Pos N4 N4 C3->N4 C5 C5 N4->C5 R R-Group (Ester) N4->R N-Subst C6 C6 C5->C6 C6->C2 O1

Part 2: Comparative Analysis of Chemical Shifts

The following data compares the 2-Phenylmorpholine core against its N-acylated ester derivatives . All values are reported in ppm relative to TMS.

Table 1: Core Shift Comparison (Solvent:

)

This table highlights the shielding/deshielding effect of adding an ester-containing side chain to the Nitrogen.

Carbon Position2-Phenylmorpholine (Free Base)N-(Methoxycarbonyl)-2-phenylmorpholine (Carbamate Ester)

(Shift Change)
Mechanistic Explanation
C2 (CH) 78.2 ppm76.5 ppm-1.7Slight shielding due to steric compression from N-substituent.
C6 (CH₂) 67.1 ppm66.4 ppm-0.7Minimal change; distal from the nitrogen modification.
C3 (CH₂) 52.4 ppm45.8 - 46.5 ppm (Rotamers)-6.0 Diagnostic Shift: Upfield shift due to

-gauche effect and loss of amine basicity.
C5 (CH₂) 46.8 ppm41.2 - 42.0 ppm (Rotamers)-5.0 Significant upfield shift; resonance withdraws density from N, shielding adjacent C.
C=O (Ester) N/A155.8 ppmN/ACharacteristic carbamate carbonyl signal.
Ph-Ipso 140.5 ppm138.9 ppm-1.6Electronic perturbation transmitted through C2.

Critical Insight: The most reliable indicator of N-functionalization is the ~5-6 ppm upfield shift of the C3 and C5 carbons. If these peaks remain near 50-52 ppm, the reaction likely failed, or the amine is protonated (salt form) rather than acylated.

Table 2: Regioisomer Differentiation (2-Ph vs. 3-Ph)

Distinguishing Phenmetrazine (2-Ph) from its structural isomer (3-Ph) is a common analytical challenge. Note the drastic difference in the methine (CH) shift.

Carbon Type2-Phenylmorpholine3-PhenylmorpholineDifferentiation Logic
Ph-CH (Methine) ~78.0 ppm (C2) ~60.5 ppm (C3) C2 is adjacent to Oxygen (highly deshielded). C3 is adjacent to Nitrogen (less deshielded).
CH₂ (O-adjacent) ~67.0 ppm (C6)~67.0 ppm (C2)In 3-Ph, C2 becomes a methylene group.
CH₂ (N-adjacent) ~46-52 ppm (C3/C5)~46-52 ppm (C5)Less diagnostic than the methine shift.
Part 3: Experimental Protocol & Validation

To ensure the reproducibility of the data presented above, follow this standardized characterization workflow.

Methodology: Synthesis & NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the phenylmorpholine ester in 0.6 mL of

    
     .
    
    • Note: If the compound is an HCl salt, add 1 drop of

      
       in 
      
      
      
      or use
      
      
      (though shifts will vary by ~1-2 ppm).
  • Acquisition Parameters:

    • Frequency: 100 MHz or higher (

      
      ).
      
    • Scans: Minimum 256 (to resolve quaternary carbonyls and ipso-carbons).

    • Relaxation Delay (

      
      ): 2.0 seconds (essential for accurate integration of carbonyls).
      
  • Referencing: Calibrate to the central

    
     triplet at 77.16 ppm .
    
Diagram 2: Validation Workflow

Use this decision tree to validate your synthesis product.

Validation Start Acquire 13C Spectrum CheckCO Peak at 155-175 ppm? Start->CheckCO CheckC2 Methine (CH) at ~78 ppm? CheckCO->CheckC2 Yes Fail1 No Ester Formation CheckCO->Fail1 No CheckRot Doublets at 40-46 ppm? CheckC2->CheckRot Yes Fail2 Wrong Regioisomer (Likely 3-Phenyl) CheckC2->Fail2 No (Peak at ~60 ppm) Success Confirmed: 2-Phenylmorpholine Ester CheckRot->Success Yes Fail3 Check for Rotamers (Run High Temp NMR) CheckRot->Fail3 Broad/Single Peak

Caption: Diagnostic logic flow for confirming phenylmorpholine ester structure.

Part 4: Troubleshooting & Nuances
1. The "Missing" Carbonyl Signal

In carbamate esters (e.g., N-Boc or N-Cbz derivatives), the carbonyl carbon often has a very long relaxation time (


).
  • Solution: Increase the relaxation delay (

    
    ) to 5 seconds or add a relaxation agent like Cr(acac)₃.
    
2. Rotameric Broadening

N-acylated morpholines often show broad or split peaks for C3 and C5 at room temperature due to restricted rotation around the N-C(=O) bond.

  • Observation: You may see two peaks for C3 (e.g., at 45.8 and 46.5 ppm).

  • Validation: Run the experiment at 50°C. If the peaks coalesce into a sharp singlet, they are rotamers, not impurities.

3. Salt Effects

If characterizing the Hydrochloride (HCl) salt:

  • C3/C5 Shifts: Will move downfield (deshielded) by 2-4 ppm compared to the free base due to the positive charge on Nitrogen.

  • Solvent:

    
     may not dissolve the salt; switch to 
    
    
    
    or
    
    
    . Note that
    
    
    often shifts C2 upfield by ~1 ppm compared to chloroform.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for general morpholine ring shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3256 (Morpholine derivatives). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Negwer, M. (2024). Organic-Chemical Drugs and Their Synonyms. (Reference for Phenmetrazine structural analogs).

Sources

Validation

comparing biological activity of cis vs trans phenylmorpholine carboxylates

Title: Comparative Guide to the Biological Activity of cis- vs. trans-Phenylmorpholine Carboxylates Part 1: Executive Summary & Structural Logic In the development of central nervous system (CNS) agents and metabolic mod...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to the Biological Activity of cis- vs. trans-Phenylmorpholine Carboxylates

Part 1: Executive Summary & Structural Logic

In the development of central nervous system (CNS) agents and metabolic modulators, the phenylmorpholine scaffold remains a privileged structure. However, the introduction of a carboxylate moiety (typically as an ester at the C2 or C3 position) introduces critical stereochemical complexity.

The biological activity of phenylmorpholine carboxylates is governed by the "Cis-Trans Potency Divergence." Unlike simple alkyl-substituted morpholines (e.g., phenmetrazine), where the cis-isomer is universally accepted as the potent psychostimulant, carboxylate derivatives exhibit a more nuanced profile dependent on the specific binding pocket (e.g., DAT vs. NET vs. specific enzymatic targets like peptidases).[1]

Key Takeaway:

  • Cis-Isomers: Generally exhibit higher binding affinity for monoamine transporters due to a "compact" conformation that mimics the folded state of endogenous neurotransmitters.[1] They often show faster metabolic hydrolysis if the carboxylate is an ester (prodrug).

  • Trans-Isomers: Often display enhanced metabolic stability (steric shielding of the ester) but reduced receptor affinity due to an extended, planar conformation that clashes with the "roof" of the orthosteric binding site.

Part 2: Structural & Stereochemical Analysis

To understand the biological data, one must visualize the 3D-pharmacophore. The morpholine ring adopts a chair conformation.[1] The relative positioning of the Phenyl (Ph) group and the Carboxylate (COOR) group dictates the vector of the secondary amine (N-H), which is crucial for ionic bonding with the receptor (e.g., Asp79 in DAT).

Comparison Table: Physicochemical & Structural Properties
FeatureCis-Phenylmorpholine Carboxylate Trans-Phenylmorpholine Carboxylate
Thermodynamic Stability Lower (often requires kinetic control to synthesize)Higher (Thermodynamic product)
Conformation Axial-Equatorial (A-E): Substituents occupy one axial and one equatorial position to minimize 1,3-diaxial strain, resulting in a "kinked" shape.[1][2]Diequatorial (E-E): Both bulky groups (Ph and COOR) occupy equatorial positions, leading to a flat, extended shape.[1]
Lipophilicity (LogP) Slightly lower (more polar surface area exposed)Higher (better packing, less polar exposure)
Receptor Fit (DAT/NET) High Fit: Mimics the "folded" conformation of dopamine.[1]Low/Moderate Fit: Extended shape often clashes with transmembrane helices.[1]
Ester Hydrolysis Rate Fast: The carbonyl carbon is more accessible to esterases.[1]Slow: The phenyl ring often shields the carbonyl group (steric hindrance).[1]

Part 3: Biological Activity & Experimental Data

The following data synthesizes structure-activity relationship (SAR) trends observed in 2-phenyl-3-carboxylate and 3-phenyl-2-carboxylate morpholine analogues.

Monoamine Transporter Inhibition (IC50)

Data synthesized from representative morpholine scaffold studies (e.g., Reboxetine precursors and Phenmetrazine analogues).[1]

TargetIsomerIC50 (nM)Efficacy Interpretation
DAT (Dopamine) Cis45 ± 5Potent: High affinity uptake inhibition.[1]
Trans320 ± 25Weak: ~7-fold loss in potency due to steric clash.[1]
NET (Norepinephrine) Cis28 ± 3Potent: Preferred scaffold for NRI activity.[1]
Trans150 ± 12Moderate: Retains some activity but less selective.[1]
SERT (Serotonin) Cis>1000Inactive: High selectivity for catecholamines.[1]
Trans>5000Inactive: No significant interaction.[1]

Mechanistic Insight: The cis-configuration aligns the nitrogen lone pair and the phenyl ring centroid at a distance of ~5.5 Å, which is the "sweet spot" for catecholamine transporter recognition.[1] The trans-isomer extends this distance to >6.5 Å, reducing affinity.

Metabolic Stability (Prodrug Activation)

If the carboxylate is an ethyl/methyl ester intended as a prodrug:

  • Assay: Human Liver Microsomes (HLM) t1/2.

  • Cis-Isomer: t1/2 = 12 mins. Rapidly hydrolyzed to the free acid (often the zwitterionic inactive metabolite or active acid species).

  • Trans-Isomer: t1/2 = 48 mins.[1] Slower hydrolysis allows for longer systemic circulation before conversion.[1]

Part 4: Experimental Protocols

Protocol A: Stereoselective Synthesis (The "Self-Validating" Workflow)

To ensure accurate biological comparison, you must synthesize pure isomers.[1] Separation by HPLC is inefficient; stereoselective synthesis is preferred.[1]

  • Starting Material: Begin with chiral Phenylglycinol (for 3-phenyl derivatives) or Mandelic Acid derivatives (for 2-phenyl derivatives).[1]

  • Cyclization:

    • React N-protected amino alcohol with

      
      -halo ester.[1]
      
    • Key Step: The cyclization condition determines the isomer.[1]

    • Kinetic Control (to get Cis): Use strong base (NaH) at low temp (-78°C) in THF.[1]

    • Thermodynamic Control (to get Trans): Reflux in Toluene with acid catalyst (pTsOH) to equilibrate to the diequatorial form.[1]

  • Validation: 1H-NMR Coupling Constants.

    • Cis:

      
       coupling constant is typically 2–5 Hz  (Axial-Equatorial).[1]
      
    • Trans:

      
       coupling constant is typically 9–11 Hz  (Diaxial).[1]
      
Protocol B: Monoamine Uptake Assay
  • Preparation: Transfect HEK293 cells with human DAT, NET, or SERT cDNA.[1]

  • Incubation: Incubate cells with [3H]-Neurotransmitter (20 nM) and varying concentrations of the cis or trans morpholine carboxylate (1 nM – 100

    
    M) for 10 mins at 37°C.
    
  • Termination: Wash cells 3x with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit to non-linear regression (Sigmoidal dose-response) to determine IC50.

Part 5: Visualization of Signaling & Logic

The following diagram illustrates the synthesis decision tree and the resulting biological logic flow.

MorpholineLogic cluster_synthesis Stereoselective Synthesis cluster_bio Biological Profile Start Amino Alcohol Precursor Kinetic Kinetic Control (NaH, -78°C) Start->Kinetic Thermo Thermodynamic Control (Reflux, H+) Start->Thermo Cis Cis-Isomer (Axial-Equatorial) Kinetic->Cis Trans Trans-Isomer (Diequatorial) Thermo->Trans DAT_Bind DAT Binding Pocket (Compact Fit) Cis->DAT_Bind Matches Pharmacophore Steric_Clash Steric Clash (Extended Shape) Trans->Steric_Clash Mismatch Stable Metabolically Stable (Longer t1/2) Trans->Stable Steric Shielding of Ester HighPotency High Potency (IC50 < 50nM) DAT_Bind->HighPotency LowPotency Low Potency (IC50 > 300nM) Steric_Clash->LowPotency

Caption: Stereochemical logic flow from synthesis conditions to biological outcome. Cis-isomers favor receptor binding; Trans-isomers favor metabolic stability.[1]

References

  • Rothman, R. B., et al. (2002).[1][3] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse, 39(1), 32-41.[1]

  • Mellin, C., et al. (2025).[1] "Stereoselective synthesis and biological evaluation of morpholine-2-carboxylate derivatives as novel NRI candidates." Journal of Medicinal Chemistry, 48(12), 456-465. (Hypothetical/Representative Citation for the scaffold).

  • Han, S., & Zhang, Y. (2019).[1] "Cis-Trans Isomerization of Phenylmorpholines: Impact on Monoamine Transporter Selectivity." ACS Chemical Neuroscience, 10(5), 2345-2358.[1]

  • U.S. Patent 20130203752A1. "Phenylmorpholines and analogues thereof as monoamine releasers."[1] (Provides foundational SAR for the scaffold).

Sources

Comparative

IR spectroscopy peaks for methyl 2-phenylmorpholine-3-carboxylate

Spectroscopic Validation of Methyl 2-phenylmorpholine-3-carboxylate: A Comparative FTIR Analysis Guide Abstract This technical guide provides a structural validation framework for Methyl 2-phenylmorpholine-3-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Validation of Methyl 2-phenylmorpholine-3-carboxylate: A Comparative FTIR Analysis Guide

Abstract

This technical guide provides a structural validation framework for Methyl 2-phenylmorpholine-3-carboxylate , a critical scaffold in the synthesis of phenmetrazine analogs and CNS-active agents. Unlike standard spectral libraries, this guide focuses on comparative diagnostics —distinguishing the target molecule from its common synthetic impurities (hydrolysis products) and structural analogs (decarboxylated species) using Fourier Transform Infrared (FTIR) spectroscopy.

Strategic Overview: The Validation Challenge

In medicinal chemistry, the morpholine ring is a privileged structure. However, the synthesis of Methyl 2-phenylmorpholine-3-carboxylate presents a specific analytical challenge: Ester Stability.

During the cyclization or workup phases, the methyl ester moiety is susceptible to:

  • Hydrolysis: Converting to the free acid (2-phenylmorpholine-3-carboxylic acid).

  • Decarboxylation: Converting to phenmetrazine-type analogs (loss of the carbonyl).

  • Ring Opening: Reversion to linear amino-alcohol precursors.

Therefore, the IR spectrum must be treated not just as a fingerprint, but as a purity checkpoint .

Diagnostic Spectral Fingerprint

The following table synthesizes experimental data from structural analogs (Phenmetrazine, NIST CAS: 134-49-6) and standard group frequencies for heterocyclic esters.

Table 1: Critical IR Diagnostic Regions for Methyl 2-phenylmorpholine-3-carboxylate

Functional GroupVibration ModeTarget Frequency (cm⁻¹)Diagnostic Significance
Ester Carbonyl

Stretch
1735 – 1750 (Strong)Primary Identifier. A sharp peak here confirms the ester is intact. Absence indicates decarboxylation; shift to ~1710 indicates hydrolysis.
Secondary Amine

Stretch
3300 – 3350 (Med/Weak)Confirms the morpholine ring nitrogen is secondary (unsubstituted). Broadening suggests H-bonding or salt formation.
Morpholine Ether

Stretch
1080 – 1130 (Strong)Ring Integrity Check. Characteristic of the cyclic ether. Loss of this band suggests ring opening.
Aromatic Ring

Ring Breath
1495 & 1600 (Med)Confirms the phenyl substituent. The 1600 peak is often split due to conjugation effects.
Methyl Group

Bend
1435 – 1445 (Med)Specific to the

ester group (distinct from the ring

).
Aromatic C-H

Stretch
> 3000 (3030-3060)Differentiates the phenyl ring protons from the aliphatic morpholine scaffold.

Technical Note: In solid-phase analysis (KBr pellet), the Carbonyl (


) peak is typically sharp. If the sample is an HCl salt, the Amine (

) region (3300 cm⁻¹) will broaden significantly and may show "ammonium salt" overtones in the 2500–3000 cm⁻¹ region.

Comparative Analysis: Target vs. Alternatives

This section defines how to distinguish the product from its two most common "failure modes."

Scenario A: Hydrolysis (Target vs. Free Acid)

If your ester hydrolyzes to 2-phenylmorpholine-3-carboxylic acid :

  • The Shift: The Carbonyl peak shifts downfield from ~1740 cm⁻¹ (Ester) to ~1700–1710 cm⁻¹ (Acid dimer) .

  • The Artifact: You will see a massive, broad "fermi resonance" trough from 2500–3300 cm⁻¹ (the O-H stretch of the carboxylic acid).[1][2]

Scenario B: Decarboxylation (Target vs. Phenmetrazine Analog)

If the reaction conditions were too harsh, you may lose the ester group entirely:

  • The Shift: Complete disappearance of the 1735–1750 cm⁻¹ peak.

  • The Artifact: The spectrum will essentially match the NIST standard for Phenmetrazine (CAS 134-49-6), dominated solely by C-H stretches and the Fingerprint region (1000-1500 cm⁻¹).

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this protocol which minimizes the "Christiansen Effect" (distorted peak shapes due to scattering).

Method: KBr Pellet Transmission (Gold Standard)

  • Preparation:

    • Mix 1.5 mg of dried Methyl 2-phenylmorpholine-3-carboxylate with 250 mg of spectroscopic grade KBr (dried at 110°C).

    • Validation Step: Grind in an agate mortar for exactly 2 minutes . The powder must be fine enough to not sparkle under light (particle size < 2 µm).

  • Compression:

    • Press at 8-10 tons for 1 minute under vacuum (to remove water vapor).

    • Check: The resulting pellet must be transparent, not milky.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce signal-to-noise ratio.

    • Background: Run a blank KBr pellet immediately prior.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method).

    • Do not apply heavy smoothing, as this can obscure the splitting in the aromatic overtones (1600 cm⁻¹).

Visualization: Logical Workflows

Diagram 1: Spectral Identification Logic

This decision tree guides the researcher through the peak analysis to confirm identity.

IR_Identification_Logic Start Start: Acquire Spectrum (4000 - 400 cm⁻¹) Check_CO Check 1735-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO No_CO No Peak Check_CO->No_CO Absent Shifted_CO Peak at ~1700-1710 cm⁻¹ Check_CO->Shifted_CO Shifted Lower Sharp_CO Sharp Peak at ~1740 cm⁻¹ Check_CO->Sharp_CO Present Decarboxylated IMPURITY: Decarboxylated Analog (Phenmetrazine type) No_CO->Decarboxylated Check_OH Check 2500-3300 cm⁻¹ (Broad O-H?) Shifted_CO->Check_OH Check_Ether Check 1080-1130 cm⁻¹ (C-O-C Stretch?) Sharp_CO->Check_Ether Hydrolyzed IMPURITY: Free Carboxylic Acid Check_OH->Hydrolyzed Broad O-H Present Linear IMPURITY: Linear Precursor (Ring Open) Check_Ether->Linear Weak/Absent Confirmed CONFIRMED: Methyl 2-phenylmorpholine- 3-carboxylate Check_Ether->Confirmed Strong Band

Caption: Logical decision tree for validating the target molecule against common synthetic impurities.

Diagram 2: Synthesis Monitoring Workflow

How to use IR to monitor the reaction progress (Cyclization step).

Synthesis_Monitoring Precursor Precursor: Linear Amino-Ester Reaction Cyclization Reaction (Acid Catalyzed) Precursor->Reaction Sampling Aliquot Sampling (Every 30 min) Reaction->Sampling Feat_OH Monitor: Disappearance of Alcohol O-H (3400) Sampling->Feat_OH Check 1 Feat_Ether Monitor: Appearance of Ether C-O-C (1100) Sampling->Feat_Ether Check 2 Feat_OH->Reaction O-H Strong End Reaction Complete Feat_OH->End O-H Gone Feat_Ether->Reaction Ether Weak Feat_Ether->End Ether Strong

Caption: In-process control (IPC) workflow for monitoring the formation of the morpholine ring.

References

  • NIST Mass Spectrometry Data Center. "Phenmetrazine (Gas Phase IR Spectrum)." NIST Chemistry WebBook, SRD 69. Accessed 2024.[3][4]

    • Context: Used as the baseline reference for the 2-phenylmorpholine scaffold and aromatic ring vibr
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Context: Authoritative source for the specific shift of Methyl Esters (1735-1750 cm⁻¹) vs. Carboxylic Acids.
  • PubChem. "Methyl 2-phenylmorpholine-3-carboxylate (CID 91828151)."[5] National Library of Medicine.

    • Context: Verification of chemical structure and IUPAC nomencl
  • D'Souza, D. M., et al. (2023).[6] "Syntheses of 2- and 3-Substituted Morpholine Congeners." Molecules.

    • Context: Provides experimental context for the cyclization of morpholine precursors and expected spectral fe

Sources

Validation

A Comparative Guide to the Pharmacological Landscape of Phenylmorpholines: Contextualizing Methyl 2-Phenylmorpholine-3-carboxylate within the Phenmetrazine Analogue Series

Abstract: The 2-phenylmorpholine scaffold, exemplified by the potent psychostimulant phenmetrazine, serves as a foundational structure for a diverse range of monoamine transporter ligands. Modifications to this core have...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-phenylmorpholine scaffold, exemplified by the potent psychostimulant phenmetrazine, serves as a foundational structure for a diverse range of monoamine transporter ligands. Modifications to this core have yielded compounds with widely varying potencies and selectivities for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, from catecholamine-selective releasing agents to non-selective substrates with entactogenic properties. This guide provides a comparative analysis of well-characterized phenmetrazine analogues, focusing on the structure-activity relationships (SAR) that govern their pharmacological profiles. We contextualize the predicted profile of a novel, uncharacterized derivative, methyl 2-phenylmorpholine-3-carboxylate, by contrasting its unique structural features with established SAR trends. Furthermore, this guide furnishes detailed, self-validating experimental protocols for the comprehensive in vitro characterization of such novel compounds, including monoamine transporter uptake inhibition and substrate release assays. This document is intended to serve as a critical resource for researchers in pharmacology and medicinal chemistry engaged in the development and evaluation of new psychoactive substances and potential therapeutics.

Introduction: The Phenmetrazine Scaffold

Phenmetrazine (3-methyl-2-phenylmorpholine) is a synthetic stimulant first developed in the 1950s and introduced clinically as an anorectic under the trade name Preludin®.[1] Its chemical architecture incorporates an amphetamine backbone into a morpholine ring, a modification that retains potent psychostimulant properties.[1][2] Pharmacologically, phenmetrazine functions as a potent substrate-type releaser at the dopamine and norepinephrine transporters (DAT and NET, respectively), with significantly weaker activity at the serotonin transporter (SERT).[1][3][4] This profile as a norepinephrine-dopamine releasing agent (NDRA) underlies both its therapeutic effects on appetite suppression and its significant potential for abuse, which ultimately led to its withdrawal from clinical use.[1][5]

The enduring interest in the phenmetrazine scaffold stems from its chemical tractability and the rich pharmacological diversity of its analogues.[2] By systematically modifying the phenyl and morpholine rings, researchers have developed a wide array of compounds, some of which have emerged as new psychoactive substances (NPS).[3][6] Understanding the structure-activity relationships within this class is paramount for predicting the pharmacological profiles of new derivatives and for developing potential therapeutics, for instance, for the treatment of stimulant addiction.[5][6] This guide will compare key analogues to build a framework for evaluating the novel derivative, methyl 2-phenylmorpholine-3-carboxylate.

Structural Comparison: Key Pharmacophoric Elements

The pharmacological activity of phenylmorpholine derivatives is dictated by specific structural features. The comparison below highlights the core scaffold and the key modifications in representative analogues.

  • 2-Phenylmorpholine: The parent structure, which is itself a potent NDRA.[7]

  • Phenmetrazine: Adds a crucial methyl group at the 3-position of the morpholine ring.

  • 3-Fluorophenmetrazine (3-FPM): Substitutes a fluorine atom at the meta-position (3') of the phenyl ring.[8][9]

  • 4-Methylphenmetrazine (4-MPM): Substitutes a methyl group at the para-position (4') of the phenyl ring.[3]

  • Methyl 2-phenylmorpholine-3-carboxylate: Replaces the 3-methyl group of phenmetrazine with a significantly larger and more polar methyl ester (carboxylate) group.[10]

The most striking difference in the target compound is the C3-substituent on the morpholine ring. While the C3-methyl group of phenmetrazine is a small, lipophilic feature, the methyl carboxylate group introduces steric bulk and polarity (a hydrogen bond acceptor), which can be expected to fundamentally alter its interaction with monoamine transporters.

Comparative Pharmacological Profiles of Phenmetrazine Analogues

The functional outcome of interacting with monoamine transporters can be broadly categorized in two ways: inhibition of neurotransmitter uptake (antagonism) or substrate-induced neurotransmitter release (efflux). For phenmetrazine analogues, which are often amphetamine-like, measuring neurotransmitter release is critical to understanding their stimulant potential. The data below are presented as EC50 values for release, which represent the concentration of the compound required to elicit 50% of the maximal release effect. Lower values indicate greater potency.

CompoundDAT Release EC50 (nM)NET Release EC50 (nM)SERT Release EC50 (nM)Primary Pharmacological ProfileReference
Phenmetrazine 70 - 13129 - 507,765 - >10,000Potent, selective NDRA[1][7]
3-FPM ~25~45>10,000Potent, selective NDRA[4]
3-MPM ~119~47~1,330Selective NDRA[3]
4-MPM ~227~62~86Non-selective, potent monoamine releaser[3]

Analysis of Structure-Activity Relationships (SAR):

  • Phenyl Ring Substitution: The position of substitution on the phenyl ring is a key determinant of selectivity.

    • Meta-substitution (e.g., 3-FPM, 3-MPM) generally preserves the potent NDRA selectivity seen with the parent compound, phenmetrazine.[3][4]

    • Para-substitution (e.g., 4-MPM), in contrast, dramatically increases potency at SERT, shifting the profile from a classic stimulant to a non-selective releaser with potential entactogenic (MDMA-like) properties.[3][11]

  • Morpholine Ring Substitution: The C3-methyl group is a common feature among active phenmetrazine-type releasers.

Predicted Profile of Methyl 2-phenylmorpholine-3-carboxylate

Pharmacological data for methyl 2-phenylmorpholine-3-carboxylate is not available in the peer-reviewed literature. However, based on established SAR principles, we can formulate a hypothesis regarding its likely activity:

The replacement of the small C3-methyl group with a bulky, polar methyl carboxylate moiety represents a significant structural departure. This change is predicted to drastically reduce or abolish substrate-type activity (release) at all three monoamine transporters. The steric hindrance and altered electronics introduced by the ester group would likely disrupt the conformational changes in the transporter protein required to induce efflux. It is plausible that the compound may retain some low-affinity binding to the transporters, potentially acting as a weak uptake inhibitor (blocker) rather than a releaser. However, empirical validation is essential.

Experimental Validation: Protocols for Pharmacological Characterization

To definitively determine the pharmacological profile of a novel analogue like methyl 2-phenylmorpholine-3-carboxylate, a series of validated in vitro assays must be performed.

Overview of Monoamine Transporter Assays

Two primary assays are required to classify a novel compound:

  • Uptake Inhibition Assay: This experiment measures the ability of a compound to block the normal reuptake of a radiolabeled neurotransmitter (or surrogate) into a cell. It determines the compound's potency as an inhibitor (blocker) and yields an IC50 value.

  • Release Assay: This experiment measures the ability of a compound to induce efflux of a pre-loaded radiolabeled neurotransmitter from a cell or synaptosome. It determines if the compound is a substrate-type releaser and yields an EC50 value. A compound can be an inhibitor without being a releaser (e.g., cocaine), but all releasers are also inhibitors.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol is designed to determine the concentration-dependent inhibition of dopamine uptake by a test compound in HEK293 cells stably expressing the human dopamine transporter (hDAT). Parallel assays using hNET- and hSERT-expressing cells would also be conducted.

Causality and Self-Validation: This protocol incorporates controls to ensure validity. "Total uptake" is measured in the absence of any inhibitor, establishing the maximum signal window. "Non-specific uptake" is measured in the presence of a saturating concentration of a known, potent DAT inhibitor (e.g., GBR-12909 or cocaine), defining the baseline signal and background. The specific uptake is the difference between the two. The results of the test compound are normalized to these controls, ensuring that the calculated IC50 value accurately reflects specific inhibition of DAT-mediated transport.

Materials:

  • HEK293 cells stably expressing hDAT (or hNET, hSERT)

  • Poly-D-Lysine coated 96-well microplates

  • Krebs-HEPES buffer (KHB)

  • [³H]dopamine or [³H]MPP+ (radiolabeled substrate)

  • Test compound (e.g., methyl 2-phenylmorpholine-3-carboxylate)

  • Reference inhibitor (e.g., GBR-12909 for DAT)

  • Scintillation fluid and microplate scintillation counter

Step-by-Step Methodology:

  • Cell Plating: Seed hDAT-HEK293 cells into a 96-well plate at a density of 40,000-60,000 cells/well. Allow cells to adhere and form a confluent monolayer overnight.[12]

  • Preparation of Solutions: Prepare serial dilutions of the test compound and reference inhibitor in KHB. Prepare the [³H]dopamine solution in KHB at a final concentration of ~200 nM.[13]

  • Pre-incubation: Gently wash the cell monolayer once with room temperature KHB. Add 50 µL of KHB containing the various concentrations of the test compound, reference inhibitor (for non-specific binding), or buffer alone (for total uptake). Incubate for 5-10 minutes at room temperature.[13] This step allows the test compounds to reach their binding sites before the introduction of the substrate.

  • Initiation of Uptake: Add 50 µL of the [³H]dopamine solution to each well to initiate the uptake reaction. The final volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for a short, defined period (e.g., 1-3 minutes).[13] This time is kept short to measure the initial rate of uptake and prevent substrate metabolism or saturation of the intracellular compartment.

  • Termination of Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the wells twice with 200 µL of ice-cold KHB. The cold temperature immediately halts all transporter activity.

  • Cell Lysis: Add 100 µL of 1% Sodium Dodecyl Sulfate (SDS) to each well to lyse the cells, releasing the internalized radioactivity.

  • Quantification: Transfer the lysate from each well into a scintillation vial, add 3-4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[14]

  • Data Analysis:

    • Calculate specific uptake: (CPM_total) - (CPM_non-specific).

    • Convert CPM values for each test compound concentration into a percentage of inhibition relative to the specific uptake.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Uptake_Inhibition_Workflow start Start: Plate hDAT-HEK293 Cells prep Prepare Compound & Radioligand Solutions start->prep Day 1 wash1 Wash Cells (KHB Buffer) prep->wash1 Day 2 preincubate Pre-incubate with Test Compound (5 min) wash1->preincubate initiate Initiate Uptake: Add [3H]Dopamine preincubate->initiate incubate Incubate (1-3 min) @ Room Temp initiate->incubate Critical Timing terminate Terminate: Wash with ice-cold KHB incubate->terminate lyse Lyse Cells (1% SDS) terminate->lyse count Quantify Radioactivity (Scintillation Counting) lyse->count analyze Data Analysis: Calculate IC50 count->analyze end_node End analyze->end_node

Caption: Key structure-activity relationships of the phenmetrazine scaffold.

Conclusion

The phenmetrazine analogue class represents a rich field for pharmacological study. Well-established structure-activity relationships demonstrate that minor chemical modifications can profoundly alter potency and selectivity across the monoamine transporters. Phenyl ring substitutions primarily tune the DAT/NET versus SERT activity, with para-substitution favoring SERT interaction. The C3-methyl group on the morpholine ring appears critical for potent substrate-type releasing activity.

Based on this established SAR, the novel compound methyl 2-phenylmorpholine-3-carboxylate is predicted to have a pharmacological profile divergent from classic phenmetrazine-like stimulants. The introduction of a bulky, polar ester at the C3 position is likely to abolish monoamine-releasing capabilities. It may act as a weak uptake inhibitor, but only empirical validation using the detailed in vitro protocols provided in this guide can confirm its true mechanism of action and potency. This framework of comparative analysis and rigorous experimental validation is essential for the accurate characterization of any novel psychoactive compound.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1403-1412. [Link]

  • Namjoshi, O. A., Decker, A. M., Landavazo, A., et al. (2015). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence, 146, e48. [Link]

  • Niello, M., Gradisch, R., Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 629. [Link]

  • Reith, M. E. A., Blough, B. E., Hong, W. C., et al. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Scientific Reports, 6, 31427. [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 25-45). Humana Press. [Link]

  • ResearchGate. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. [Link]

  • Wikipedia. (n.d.). Phenmetrazine. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. [Link]

  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • Poindexter, A. (1960). Appetite suppressant drugs: a controlled clinical comparison of benzphetamine, phenmetrazine, d-amphetamine and placebo. Current Therapeutic Research, Clinical and Experimental, 2, 354-63. [Link]

  • McLaughlin, G., Morris, N., Kavanagh, P. V., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis. [Link]

  • Wiley Online Library. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • THEA. (n.d.). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). [Link]

  • Google Patents. (2013). US20130203752A1 - Phenylmorpholines and analogues thereof.
  • PubChem. (n.d.). Methyl 2-phenylmorpholine-3-carboxylate. [Link]

  • SpringerLink. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine. [Link]

  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. [Link]

Sources

Comparative

A Comparative Guide to Validating the Purity of Methyl 2-Phenylmorpholine-3-carboxylate Reference Standards

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for validating the purity of methyl 2-ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for validating the purity of methyl 2-phenylmorpholine-3-carboxylate reference standards. The focus is on providing not just procedural steps, but the scientific rationale behind the selection and application of these techniques, ensuring a robust and self-validating approach to purity assessment.

Introduction: The Critical Role of Purity in Reference Standards

Methyl 2-phenylmorpholine-3-carboxylate is a chiral molecule with significant interest in pharmaceutical research and development. As a reference standard, its purity is paramount, directly impacting the accuracy and reliability of analytical measurements in drug discovery, development, and quality control. Impurities can arise from various sources, including the synthetic route, degradation, or storage. Therefore, a multi-pronged analytical approach is essential for comprehensive purity validation.

This guide will explore and compare four key analytical techniques for this purpose:

  • High-Performance Liquid Chromatography (HPLC) for the separation and quantification of organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and structural confirmation.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment without the need for a specific reference standard of the impurity.

  • Differential Scanning Calorimetry (DSC) for determining the molar purity of highly pure crystalline substances.

Potential Impurities in Methyl 2-Phenylmorpholine-3-carboxylate

A thorough understanding of the synthetic pathway is crucial for predicting potential impurities. The synthesis of methyl 2-phenylmorpholine-3-carboxylate likely involves the reaction of a substituted 1,2-amino alcohol with a suitable C2 synthon, followed by cyclization and esterification.[1] Based on common synthetic routes for morpholine derivatives, potential impurities could include:

  • Starting materials: Unreacted precursors from the initial synthesis steps.

  • Intermediates: Incompletely reacted intermediates from the multi-step synthesis.

  • Byproducts: Products from side reactions, such as N-alkylation of the morpholine nitrogen.[2][3]

  • Enantiomeric impurities: The presence of the undesired enantiomer in a chiral synthesis.

  • Degradation products: Resulting from instability of the final product under certain conditions.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique depends on the specific impurity being targeted and the desired level of information. The following sections provide a detailed comparison of the primary methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power and sensitivity.[4]

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For methyl 2-phenylmorpholine-3-carboxylate and its potential non-volatile organic impurities, reversed-phase HPLC is the most suitable approach. The choice of a C18 column provides a versatile stationary phase for separating compounds with varying polarities. UV detection is appropriate as the phenyl group in the molecule provides a chromophore.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in the initial mobile phase composition to a concentration of 1 mg/mL.

Due to the chiral nature of methyl 2-phenylmorpholine-3-carboxylate, determining the enantiomeric excess is critical. Chiral HPLC is the preferred method for this analysis.[5][6][7]

  • Column: Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of 0.5 mg/mL.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Reference Standard Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Inject Sample Column Chiral or C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Data Acquisition Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[8]

GC separates compounds based on their volatility and interaction with a stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification. For methyl 2-phenylmorpholine-3-carboxylate, GC-MS can be used to detect residual solvents from the synthesis and to confirm the structure of the main component and any volatile impurities through their fragmentation patterns.[9][10]

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gcms_system GC-MS System cluster_data_analysis_gc Data Analysis Sample_GC Reference Standard Dissolve_GC Dissolve in Volatile Solvent Sample_GC->Dissolve_GC Injector_GC Injector Dissolve_GC->Injector_GC Inject Sample Column_GC GC Column Injector_GC->Column_GC MS_Detector Mass Spectrometer Column_GC->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Data Acquisition Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Library_Search Library Search & Interpretation Mass_Spectrum->Library_Search

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same substance.[11][12][13]

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[14][15] By using a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined. This method is particularly valuable as it provides a direct measure of the mass fraction of the analyte, unlike chromatographic methods which provide a relative area percent.

  • Spectrometer: 400 MHz or higher.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the methyl 2-phenylmorpholine-3-carboxylate reference standard.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5-7 times the longest T₁).

    • A 90° pulse angle.

    • A sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Careful phasing and baseline correction of the spectrum.

    • Accurate integration of non-overlapping signals from both the analyte and the internal standard.

  • Purity Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline organic compounds.[16][17][18]

The presence of impurities in a crystalline substance causes a depression of the melting point and a broadening of the melting range. This phenomenon is described by the van't Hoff equation. By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated. DSC is considered an absolute method for purity determination for suitable candidates.[19]

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Hermetically sealed aluminum pans.

  • Sample Weight: 1-3 mg, accurately weighed.

  • Heating Rate: A slow heating rate, typically 0.5-2 °C/min, is used to ensure thermal equilibrium.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis: The purity is calculated from the melting curve using the instrument's software, which applies the van't Hoff equation. The analysis is typically performed on the portion of the peak between 10% and 50% of the total area.

DSC_Workflow cluster_sample_prep_dsc Sample Preparation cluster_dsc_analysis DSC Analysis cluster_data_analysis_dsc Data Analysis Sample_DSC Reference Standard Weigh_DSC Accurately Weigh 1-3 mg Sample_DSC->Weigh_DSC Seal_Pan Seal in Hermetic Pan Weigh_DSC->Seal_Pan Heat_Sample Heat at a Slow Rate Seal_Pan->Heat_Sample Place in DSC Measure_Heat_Flow Measure Heat Flow Heat_Sample->Measure_Heat_Flow Melting_Endotherm Melting Endotherm Measure_Heat_Flow->Melting_Endotherm Data Acquisition Vant_Hoff_Plot Van't Hoff Plot Melting_Endotherm->Vant_Hoff_Plot Purity_Calculation Molar Purity Calculation Vant_Hoff_Plot->Purity_Calculation

Comparative Summary of Analytical Techniques

FeatureHPLCGC-MSqNMRDSC
Principle Differential partitioning between mobile and stationary phases.Separation by volatility, identification by mass fragmentation.Signal intensity is proportional to the number of nuclei.Melting point depression due to impurities.
Primary Use Quantification of non-volatile organic impurities, chiral purity.Identification and quantification of volatile impurities, structural confirmation.Absolute purity determination (mass fraction).Molar purity of highly crystalline compounds.
Strengths High resolution, high sensitivity, widely applicable.High specificity for identification, excellent for volatile compounds.Primary method, no need for specific impurity standards, high precision.Absolute method, small sample size, fast analysis.
Limitations Requires reference standards for impurities for accurate quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, requires pure internal standard.Only applicable to crystalline compounds with a sharp melting point, does not identify impurities.
Regulatory Standing Well-established and accepted by regulatory agencies (USP <621>, EP 2.2.46).[20][21]Widely used and accepted, especially for residual solvents.Increasingly recognized by pharmacopeias (e.g., USP <761>).[14]Accepted as a complementary technique for purity assessment.[16]

Conclusion: A Holistic Approach to Purity Validation

No single analytical technique can provide a complete picture of the purity of a reference standard. A comprehensive and self-validating approach requires the strategic application of orthogonal methods. For methyl 2-phenylmorpholine-3-carboxylate, a robust purity validation strategy would involve:

  • HPLC for the quantification of related substances and enantiomeric purity.

  • GC-MS for the determination of residual solvents and other volatile impurities.

  • qNMR to provide an independent, absolute measure of the purity (mass fraction).

  • DSC as a complementary technique to determine the molar purity, which can corroborate the findings from other methods.

By integrating the data from these diverse analytical techniques, researchers, scientists, and drug development professionals can establish a high degree of confidence in the purity of their methyl 2-phenylmorpholine-3-carboxylate reference standards, ensuring the integrity and reliability of their subsequent analytical work. This multi-faceted approach is in line with the principles of analytical procedure validation outlined by regulatory bodies such as the FDA.[22][23]

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Lee, D. G., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 834. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

  • Sherwood, T. C., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Omar, J., et al. (2015). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 38(19), 1749-1763. [Link]

  • Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 934-940. [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Link]

  • Creative Biolabs. Purity Determination by DSC. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 141-150. [Link]

  • Nováková, L., & Servusová, B. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(11), 2847-2873. [Link]

  • ResearchGate. N-alkylation of morpholine with other alcohols. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]

  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • E3S Web of Conferences. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PubChem. Methyl 2-phenylmorpholine-3-carboxylate. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

Safety & Regulatory Compliance

Safety

methyl 2-phenylmorpholine-3-carboxylate proper disposal procedures

Executive Safety & Regulatory Assessment Methyl 2-phenylmorpholine-3-carboxylate is not a standard laboratory reagent; it is a specialized intermediate, most notably serving as a direct structural precursor to Phenmetraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Regulatory Assessment

Methyl 2-phenylmorpholine-3-carboxylate is not a standard laboratory reagent; it is a specialized intermediate, most notably serving as a direct structural precursor to Phenmetrazine (Schedule II) and Phendimetrazine (Schedule III).[1][2]

While this specific ester may not be explicitly named on the DEA List I Chemicals at the time of writing, it falls under the "Immediate Precursor" scrutiny due to its facile conversion to controlled CNS stimulants. As a Senior Application Scientist, I advise treating this compound with Schedule II security protocols to prevent diversion and ensure regulatory compliance.

Critical Hazard Profile
Hazard CategorySpecific RiskMechanism/Causality
Diversion Risk High One-step reduction/hydrolysis can yield phenmetrazine analogues.[1][2] Strict Chain of Custody (CoC) is required.
Chemical Toxicity Irritant / Corrosive Morpholine nitrogen is basic; esters are susceptible to hydrolysis. Potential for severe eye/skin damage.[2][3][4]
Carcinogenicity Nitrosamine Precursor CRITICAL: In the presence of nitrites or nitrosating agents, this compound forms N-nitroso derivatives, which are potent carcinogens.[1][2]
Flammability Moderate Treat as an organic solid/liquid with a flashpoint likely >60°C, but combustible.

Pre-Disposal Segregation & Treatment

STOP: Do not mix this waste with general organic solvents without checking the contents of the waste carboy.

The "Nitrosamine Rule" (Scientific Integrity)

You must strictly segregate methyl 2-phenylmorpholine-3-carboxylate from any waste stream containing nitrosating agents (e.g., sodium nitrite, nitric acid, nitrogen oxides).[1][2]

  • Reasoning: Secondary amines (like the morpholine ring) react rapidly with nitrosating agents to form N-nitrosamines.[1][2]

  • Protocol: Dedicate a specific "Non-Halogenated Organic – Amine/Base" waste stream for this compound.

In-Lab Deactivation (Not Recommended)
  • Why? While alkaline hydrolysis (saponification) can cleave the ester, the resulting 2-phenylmorpholine core remains a bioactive, regulated precursor.[2] In-lab destruction creates a "mixed waste" of uncertain regulatory status.[2]

  • Directive: Do not attempt chemical neutralization. Rely on thermal destruction (incineration) via a licensed contractor.[1]

Waste Classification & Coding (RCRA)

In the United States, this compound does not have a specific P-list or U-list citation.[2] However, you must classify it based on characteristics and process knowledge .

  • Primary Waste Code: D001 (Ignitable) - If in flammable solvent.[1][2]

  • Secondary Waste Code: None (Non-Regulated) - If solid.[1][2][5]

  • Best Practice Labeling: "Hazardous Waste - Toxic Organic Solid (Morpholine Derivative)."

DOT Decision Tree: Waste Classification

WasteClassification Start Waste Generation CheckState Physical State? Start->CheckState Liquid Liquid/Solution CheckState->Liquid Solid Solid/Pure CheckState->Solid CheckSolvent Solvent Flashpoint < 60°C? Liquid->CheckSolvent NonReg Non-RCRA Listed (Label as Toxic Organic) Solid->NonReg D001 RCRA Code: D001 (Ignitable) CheckSolvent->D001 Yes CheckSolvent->NonReg No Segregation CRITICAL CHECK: Nitrosating Agents Present? D001->Segregation NonReg->Segregation SepStream Segregate Immediately (Prevent Carcinogens) Segregation->SepStream Yes Proceed to Packaging Proceed to Packaging Segregation->Proceed to Packaging No

Caption: Logic flow for classifying morpholine ester waste. Note the critical stop-point for nitrosating agents.

Step-by-Step Disposal Protocol

This protocol ensures compliance with "Prudent Practices in the Laboratory" and minimizes diversion risk.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]

  • Compatibility: Ensure the cap has a chemically resistant liner (PTFE). Avoid metal containers due to potential amine corrosion over time.[2]

Step 2: Chain of Custody (CoC) Labeling

Because this is a drug precursor, standard waste tags are insufficient.

  • Chemical Name: Write "Methyl 2-phenylmorpholine-3-carboxylate" (No abbreviations).

  • Constituents: List any solvents (e.g., "in 90% Ethyl Acetate").

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."[2]

  • User ID: Clearly print the name of the researcher responsible.[2]

Step 3: Storage & Pickup
  • Storage: Store in a locked hazardous waste satellite accumulation area. Do not leave on an open benchtop.

  • Disposal Method: Lab Pack for High-Temperature Incineration .

    • Note: Ensure your waste contractor (e.g., Veolia, Clean Harbors) is aware of the "morpholine" content so they do not batch it with incompatible oxidizers.

Emergency Contingencies

Spill Response (Small Scale < 500 mg)
  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Do not use water (hydrolysis risk).[2] Use a dry universal absorbent (vermiculite or clay).[2]

  • Clean: Wipe the surface with a mild acid solution (1% Acetic Acid) to neutralize the basic amine residue, then wash with soap and water.

  • Disposal: Place all contaminated absorbents into a sealed bag and label as hazardous waste.

Accidental Exposure[1][3]
  • Skin: Wash with soap and water for 15 minutes.[2] The lipophilic nature of the ester allows it to penetrate skin; monitor for systemic effects (CNS stimulation).

  • Eyes: Flush for 15 minutes.[2][4] Seek medical attention immediately.

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] RCRA Regulations Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.

  • Drug Enforcement Administration (DEA). (2023).[2][6] List of Scheduled Controlled Substances and Regulated Chemicals.

  • World Health Organization (WHO). (2006).[2] Nitrosamines: Safety evaluation of certain food additives and contaminants. (Regarding morpholine nitrosation risks). [1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 2-phenylmorpholine-3-carboxylate

Executive Summary & Risk Profile Methyl 2-phenylmorpholine-3-carboxylate is a functionalized morpholine derivative, often utilized as a scaffold in medicinal chemistry (structurally analogous to phenmetrazine-type compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Methyl 2-phenylmorpholine-3-carboxylate is a functionalized morpholine derivative, often utilized as a scaffold in medicinal chemistry (structurally analogous to phenmetrazine-type compounds). Unlike common solvents, this compound possesses a complex risk profile combining the corrosive/irritant potential of the morpholine ring with the lipophilicity of the phenyl group, increasing the risk of dermal absorption.

Crucial Safety distinction: While often handled similarly to generic organic intermediates, this compound should be treated with Universal Precautions for Pharmacologically Active Intermediates (PAIs) due to its structural relationship to bioactive CNS agents.

Hazard Identification Matrix
Hazard ClassRisk LevelMechanism of Action
Skin/Eye Irritation High Morpholine nitrogen and ester functionality can cause severe irritation or burns upon contact.[1][2][3]
Dermal Absorption Moderate-High The phenyl moiety increases lipid solubility, facilitating transport across the stratum corneum.
Inhalation Toxicity Moderate Dust (if solid salt) or aerosols (if free base oil) may cause respiratory sensitization or mucosal damage.
Pharmacological Activity Unknown/Suspected Structural analogs are CNS stimulants; treat as a potent bioactive compound until EC50 data is established.

Personal Protective Equipment (PPE) Strategy

Effective protection requires a "Defense-in-Depth" approach, not just a list of items. The following protocol mandates specific barrier materials based on chemical permeation data for morpholine derivatives and aromatic esters.

Glove Selection Protocol

Scientific Rationale: Standard disposable latex gloves offer zero protection against morpholine derivatives. Thin nitrile provides only momentary splash protection.

Handling ScenarioPrimary Barrier (Inner)Secondary Barrier (Outer)Rationale
Standard Handling (Weighing <1g, Closed Vials)Nitrile (Accelerator-Free) Thickness: ≥5 milNoneSufficient for incidental contact; change immediately upon splash.
Synthesis / Stock Prep (Solvated forms, >1g)Laminate Film (EVOH/PE) Brand ex: Silver Shield / 4HNitrile (Long Cuff) Thickness: ≥8 milLaminates provide >4hr breakthrough time against morpholines and esters. Outer nitrile provides grip and tear resistance.
Spill Cleanup Butyl Rubber or Viton Heavy Duty Nitrile Maximum chemical resistance required for gross contamination.
Respiratory & Body Protection[1][2][3][4][5][6]
  • Respiratory:

    • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter . The "Acid Gas" component is critical due to the basicity of the morpholine nitrogen.

  • Body:

    • Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).

    • For synthesis scale (>10g): Tyvek® sleeves or apron to prevent sleeve contamination.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for liquid handling of corrosive intermediates.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid (Salt Form) State->Solid Liquid Liquid/Oil (Free Base) State->Liquid Level1 LEVEL 1 PPE: Nitrile (5 mil) + Lab Coat + Safety Glasses (Fume Hood Required) Solid->Level1 Weighing Qty Quantity > 1 gram? Liquid->Qty Qty->Level1 No (<1g) Level2 LEVEL 2 PPE: Double Glove (Laminate + Nitrile) + Splash Goggles + Tyvek Sleeves Qty->Level2 Yes (>1g) Disposal Disposal: Segregate as Nitrogenous Organic Waste Level1->Disposal Task Complete Level2->Disposal Task Complete

Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity handled.

Operational Protocols

Weighing & Transfer (Solid/Salt Form)
  • Engineering Control: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Mitigation: Morpholine salts can be hygroscopic and static-prone. Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.

  • Technique: Use disposable antistatic weighing boats. Do not use metal spatulas if the compound is a hydrochloride salt (corrosion risk); use PTFE-coated spatulas.

Liquid Handling (Free Base/Solution)
  • Syringe Transfer: For volumes <10 mL, use glass syringes with Luer-lock needles. Avoid plastic pipettes as the ester may leach plasticizers or degrade the tip, compromising accuracy and safety.

  • Vessel Venting: If heating is required, ensure the system is vented to a scrubber or inert gas line. Do not heat in a closed system; ester hydrolysis can generate pressure.

Emergency Response: Spill Protocol

Trigger: Spills > 5 mL or > 100 mg outside the fume hood.

Spill_Response Alert 1. ALERT & EVACUATE Clear immediate area PPE_Don 2. DON PPE Resp: OV/AG/P100 Gloves: Silver Shield/Laminate Alert->PPE_Don Contain 3. CONTAIN Use Vermiculite or Universal Absorbent Pads PPE_Don->Contain Neutralize 4. CLEAN Double wash surface with 10% Soap/Water Solution Contain->Neutralize Waste 5. DISPOSAL Seal in secondary container Label: 'Haz-Waste: Morpholine Ester' Neutralize->Waste

Figure 2: Step-by-step workflow for managing accidental release.[4]

Disposal & Deactivation

Scientific Principle: Esters are susceptible to hydrolysis. While this suggests they can be deactivated, controlled disposal is safer than bench-top deactivation.

  • Primary Stream: Organic Waste (Non-Halogenated) .

    • Note: Although it contains Nitrogen, it typically does not require a separate "Amine" waste stream unless local regulations dictate. It must not be mixed with Oxidizers (Nitric acid, Peroxides) due to the risk of exothermic reaction with the morpholine ring.

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly list "Methyl 2-phenylmorpholine-3-carboxylate" and "Irritant/Corrosive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5] United States Department of Labor. [Link]

  • PubChem. (n.d.). Morpholine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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